molecular formula C6H5ClIN B579048 2-Chloro-5-iodoaniline CAS No. 16604-98-1

2-Chloro-5-iodoaniline

Cat. No.: B579048
CAS No.: 16604-98-1
M. Wt: 253.467
InChI Key: PSXCVXYHPJLMGU-UHFFFAOYSA-N
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Description

2-Chloro-5-iodoaniline is a useful research compound. Its molecular formula is C6H5ClIN and its molecular weight is 253.467. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-5-iodoaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClIN/c7-5-2-1-4(8)3-6(5)9/h1-3H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSXCVXYHPJLMGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1I)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30653866
Record name 2-Chloro-5-iodoaniline
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Molecular Weight

253.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16604-98-1
Record name 2-Chloro-5-iodoaniline
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Record name 2-chloro-5-iodoaniline
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Foundational & Exploratory

A Comprehensive Technical Guide to 2-Chloro-5-iodoaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-5-iodoaniline is a halogenated aromatic amine that serves as a crucial building block in the synthesis of a wide array of complex organic molecules. Its unique substitution pattern, featuring both a chlorine and an iodine atom on the aniline scaffold, offers multiple reactive sites for tailored chemical modifications. This versatility makes it a valuable intermediate in the pharmaceutical and agrochemical industries, particularly in the development of kinase inhibitors and other targeted therapeutics. This technical guide provides an in-depth overview of the physicochemical properties, synthesis, and key applications of this compound, complete with detailed experimental protocols and a visual representation of its synthesis pathway.

Physicochemical Properties

This compound, with the CAS number 6828-35-9, is a solid at room temperature.[1] The strategic placement of its functional groups significantly influences its reactivity and utility in organic synthesis.[1]

PropertyValueReference
Molecular Formula C₆H₅ClIN[2]
Molecular Weight 253.47 g/mol [2]
Melting Point 43 °C[3]
Appearance Brown solid[3]
CAS Number 6828-35-9[2]
IUPAC Name 5-chloro-2-iodoaniline[2]

Synthesis of this compound

A common and effective method for the synthesis of this compound proceeds via a two-step reaction sequence starting from 4-chloro-2-nitroaniline. This process involves a Sandmeyer-type reaction to introduce the iodine, followed by the reduction of the nitro group to an amine.

Experimental Protocol: Synthesis from 4-Chloro-2-nitroaniline

Step 1: Diazotization and Iodination of 4-Chloro-2-nitroaniline [4]

  • Preparation of the Diazonium Salt:

    • In a reaction vessel, dissolve 4-chloro-2-nitroaniline in aqueous sulfuric acid (H₂SO₄).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the temperature at 0 °C to form the corresponding diazonium salt.

  • Iodination:

    • In a separate flask, prepare a solution of potassium iodide (KI).

    • Slowly add the freshly prepared diazonium salt solution to the potassium iodide solution at 20 °C.

    • The reaction is expected to yield 1-chloro-4-iodo-2-nitrobenzene.

Step 2: Reduction of 1-Chloro-4-iodo-2-nitrobenzene [4]

  • Reaction Setup:

    • To a solution of 1-chloro-4-iodo-2-nitrobenzene in ethanol, add iron (Fe) powder and acetic acid (HOAc).

  • Reduction:

    • Heat the reaction mixture to reflux.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Upon completion, filter the hot reaction mixture to remove the iron catalyst.

    • Remove the ethanol from the filtrate by rotary evaporation.

    • The resulting crude product can be purified by column chromatography on silica gel to yield pure this compound.

The following diagram illustrates the workflow for the synthesis of this compound.

G cluster_0 Step 1: Diazotization and Iodination cluster_1 Step 2: Reduction A 4-Chloro-2-nitroaniline B Diazonium Salt Intermediate A->B  aq. H₂SO₄, NaNO₂, 0°C C 1-Chloro-4-iodo-2-nitrobenzene B->C  KI, 20°C D This compound C->D  Fe, HOAc, Ethanol, Reflux

Synthesis of this compound.

Applications in Drug Discovery and Organic Synthesis

This compound is a versatile intermediate in the synthesis of various high-value organic compounds. The presence of the amine, chloro, and iodo groups provides multiple points for chemical modification. The carbon-iodine bond is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, which are fundamental in the construction of complex molecular frameworks.[5]

In the realm of drug discovery, this compound and its derivatives are of significant interest. For instance, they serve as precursors for the synthesis of kinase inhibitors, a class of targeted cancer therapeutics.[6] The aniline moiety can be functionalized to interact with the hinge region of kinase active sites, while the substituted phenyl ring can be elaborated to occupy adjacent hydrophobic pockets, leading to potent and selective enzyme inhibition.

Furthermore, this compound is utilized in the agrochemical industry for the development of novel pesticides and herbicides.[7] Its derivatives have also found applications in the synthesis of specialized dyes and pigments.[7]

References

A Comprehensive Technical Guide to 2-Chloro-5-iodoaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-Chloro-5-iodoaniline, a halogenated aromatic amine with significant applications in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals. This document outlines its chemical structure, physicochemical properties, synthesis protocols, key applications, and safety information.

Core Chemical and Physical Properties

This compound, also known as 5-chloro-2-iodoaniline, is a versatile chemical intermediate. Its physical and chemical properties are summarized below.

PropertyValueReference
CAS Number 16604-98-1, 6828-35-9[1][2]
Molecular Formula C₆H₅ClIN[3]
Molecular Weight 253.47 g/mol [3]
Appearance Light yellow to brown solid[1]
Melting Point 43 - 61.5 °C[1][4]
Boiling Point 291.5 ± 25.0 °C (Predicted)[1]
Density 2.015 ± 0.06 g/cm³ (Predicted)[1]
pKa 1.69 ± 0.10 (Predicted)[1]
Storage Temperature 2-8°C, protect from light[1]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

¹H NMR (400 MHz, CDCl₃) [4]

Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Assignment
7.52 d 8.4 1H
6.73 d 2.4 1H
6.47 dd J₁ = 8.4, J₂ = 2.4 1H

| 4.15 | s | - | 2H (NH₂) |

¹³C NMR (100 MHz, CDCl₃) [4]

Chemical Shift (δ) ppm Assignment
147.9 C-NH₂
139.8 Aromatic CH
135.3 Aromatic C-Cl
120.1 Aromatic CH
114.4 Aromatic CH

| 81.2 | Aromatic C-I |

Mass Spectrometry (HRMS-ESI) [4]

Ion Calculated m/z Found m/z

| [C₆H₅ClIN+H]⁺ | 253.9233 | 253.9218 |

Synthesis and Experimental Protocols

Several synthetic routes to this compound have been reported. Below are detailed experimental protocols for two common methods.

Synthesis via Decarboxylative Iodination of Anthranilic Acids

This method provides a transition-metal-free and base-free route to 2-iodoanilines.[4]

Materials:

  • 5-Chloroanthranilic acid

  • Iodine (I₂)

  • Potassium iodide (KI)

  • Acetonitrile (CH₃CN)

  • High-pressure stainless-steel reactor

  • Ethyl acetate

  • Petroleum ether

Procedure:

  • To a 50 mL glass liner within a high-pressure stainless-steel autoclave, add 5-chloroanthranilic acid (1.0 mmol), I₂ (0.5 equiv), and KI (0.6 equiv).

  • Add 10 mL of CH₃CN to the liner.

  • Purge the autoclave with O₂ by three cycles of pressurization and venting, then pressurize with O₂ to 10 bar.

  • Heat the reaction mixture to 160 °C and stir for 2 hours.

  • After the reaction is complete, cool the reactor in a water bath.

  • Pour the cooled mixture into 50 mL of ethyl acetate and wash with brine (25 mL) and water (2 x 25 mL).

  • Dry the organic layer over MgSO₄ and concentrate under vacuum.

  • Purify the residue by column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether (1:50 v/v) to yield 5-Chloro-2-iodoaniline.

G cluster_synthesis Synthesis of this compound 5-Chloroanthranilic_acid 5-Chloroanthranilic acid Reaction_Mixture Reaction Mixture (I₂, KI, CH₃CN) 5-Chloroanthranilic_acid->Reaction_Mixture Autoclave Autoclave (10 bar O₂, 160°C, 2h) Reaction_Mixture->Autoclave Workup Aqueous Workup (EtOAc, Brine, Water) Autoclave->Workup Purification Column Chromatography (EtOAc/Petroleum Ether) Workup->Purification Product This compound Purification->Product

Caption: Synthetic workflow for this compound.

Synthesis from 4-Chloro-2-nitroaniline

This is a two-step process involving diazotization followed by reduction.[2]

Materials:

  • 4-Chloro-2-nitroaniline

  • Sulfuric acid (H₂SO₄)

  • Sodium nitrite (NaNO₂)

  • Potassium iodide (KI)

  • Iron (Fe) powder

  • Acetic acid (HOAc)

  • Ethanol

Procedure:

  • Step 1: Diazotization and Iodination

    • Dissolve 4-Chloro-2-nitroaniline in aqueous H₂SO₄ and cool to 0 °C.

    • Slowly add a solution of NaNO₂ while maintaining the temperature at 0 °C.

    • Add a solution of KI to the reaction mixture and allow it to warm to 20 °C.

    • Isolate the resulting 1-chloro-4-iodo-2-nitrobenzene intermediate.

  • Step 2: Reduction

    • To a solution of the intermediate in ethanol, add Fe powder and acetic acid.

    • Heat the mixture to reflux.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture, filter to remove the iron, and concentrate the filtrate.

    • Purify the crude product to obtain 5-Chloro-2-iodoaniline.

Applications in Drug Discovery and Agrochemicals

This compound is a valuable building block for the synthesis of various biologically active molecules.

Synthesis of Benzothiazole Derivatives

Benzothiazoles are a class of heterocyclic compounds with a wide range of biological activities, including antifungal properties. The synthesis often involves the reaction of a 2-iodoaniline derivative with an isothiocyanate.

Experimental Protocol: Synthesis of 2-(Arylamino)benzothiazoles [5]

Materials:

  • This compound (or other 2-iodoaniline derivative)

  • Aryl isothiocyanate

  • Iron(III) chloride (FeCl₃)

  • Octadecyltrimethylammonium chloride

  • Water

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, combine 2-iodoaniline (1.0 mmol), the aryl isothiocyanate (1.2 mmol), FeCl₃ (0.1 mmol), and octadecyltrimethylammonium chloride (0.1 mmol) in 10 mL of water.

  • Heat the mixture to 100 °C with vigorous stirring for 12 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Many benzothiazole fungicides exert their effect by inhibiting the biosynthesis of ergosterol, a vital component of the fungal cell membrane. This disruption leads to increased membrane permeability and ultimately cell death.[5]

G cluster_pathway Mechanism of Action of Benzothiazole Fungicides Benzothiazole Benzothiazole Fungicide (derived from this compound) CYP51 Lanosterol 14α-demethylase (CYP51) Benzothiazole->CYP51 inhibits Ergosterol_Pathway Ergosterol Biosynthesis Pathway CYP51->Ergosterol_Pathway is key enzyme in Ergosterol Ergosterol Ergosterol_Pathway->Ergosterol Membrane Fungal Cell Membrane Integrity Lanosterol Lanosterol Lanosterol->Ergosterol_Pathway is precursor in Ergosterol->Membrane maintains Death Fungal Cell Death Membrane->Death disruption leads to

References

A Technical Guide to the Physical Properties of 2-Chloro-5-iodoaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of 2-Chloro-5-iodoaniline, a halogenated aromatic amine utilized as a building block in organic synthesis, particularly within the pharmaceutical and agrochemical sectors. The information is presented to support laboratory research and development activities.

Core Physical and Chemical Properties

The fundamental physical characteristics of this compound are summarized below. These values are essential for handling, reaction planning, and purification.

PropertyValueSource
CAS Number 16604-98-1[1]
Molecular Formula C₆H₅ClIN[1]
Molecular Weight 253.47 g/mol [1][2]
Appearance Light yellow to brown solid[1]
Melting Point 61.5 °C[1][3]
Boiling Point 291.5 ± 25.0 °C (Predicted)[1][3]
Density 2.015 ± 0.06 g/cm³ (Predicted)[1][3]
pKa 1.69 ± 0.10 (Predicted)[1][3]
Storage Conditions 2-8°C, protect from light[1][3]

Experimental Protocols

While specific experimental documentation for the determination of this compound's physical properties is not publicly detailed, standard laboratory methodologies would be employed. Below are generalized protocols for key property measurements.

1. Melting Point Determination

  • Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs.

  • Methodology (Capillary Method):

    • A small, finely powdered sample of this compound is packed into a capillary tube to a height of 2-3 mm.

    • The capillary tube is placed in a calibrated melting point apparatus.

    • The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

    • The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes liquid (clear point) are recorded. The melting point is reported as this range.

2. Spectroscopic Analysis

Spectral data is crucial for confirming the identity and purity of a chemical substance.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information on the number and environment of hydrogen atoms. For this compound, this would confirm the substitution pattern on the benzene ring.

    • ¹³C NMR: Identifies the number and chemical environment of carbon atoms in the molecule.

    • General Protocol: A small amount of the compound is dissolved in a deuterated solvent (e.g., CDCl₃). The solution is placed in an NMR tube and analyzed by an NMR spectrometer.

  • Infrared (IR) Spectroscopy:

    • Objective: To identify the functional groups present in the molecule. The spectrum for this compound would be expected to show characteristic peaks for the N-H stretches of the amine group and C-H and C=C stretches of the aromatic ring.

    • General Protocol (ATR-IR): A small amount of the solid sample is placed directly on the crystal of an Attenuated Total Reflectance (ATR) accessory of an FT-IR spectrometer and the spectrum is recorded.[2]

Characterization Workflow

The following diagram illustrates a logical workflow for the comprehensive physical and chemical characterization of a compound such as this compound.

G cluster_physical Physical Measurements cluster_spectro Spectroscopic Identification Sample Sample Reception (this compound) Visual Visual Inspection (Color, Form) Sample->Visual Physical Physical Properties Sample->Physical Spectro Spectroscopic Analysis Sample->Spectro Safety Safety & Handling Assessment Sample->Safety Report Final Characterization Report Visual->Report MP Melting Point Physical->MP BP Boiling Point Physical->BP Density Density Physical->Density NMR NMR (¹H, ¹³C) Spectro->NMR IR FT-IR Spectro->IR MS Mass Spectrometry Spectro->MS Safety->Report MP->Report BP->Report Density->Report NMR->Report IR->Report MS->Report

Caption: Workflow for Physical and Chemical Characterization.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a laboratory setting.

  • Hazard Statements:

    • Harmful if swallowed, in contact with skin, or if inhaled.[4]

    • Causes skin irritation and serious eye irritation.[4]

    • May cause respiratory irritation.[4]

  • Precautionary Measures:

    • Use only in a well-ventilated area, preferably under a chemical fume hood.

    • Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

    • Avoid breathing dust.

    • Wash hands thoroughly after handling.

    • Store in a tightly sealed container in a cool, dry place away from light.[1][3]

References

An In-depth Technical Guide to the Solubility of 2-Chloro-5-iodoaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, publicly accessible scientific databases and publications do not contain specific quantitative solubility data for 2-Chloro-5-iodoaniline. This guide provides a comprehensive framework for the determination of its solubility, including detailed experimental protocols and the theoretical basis for such measurements.

Introduction

This compound is a halogenated aromatic amine with potential applications as a building block in organic synthesis, particularly within the pharmaceutical and agrochemical industries. A thorough understanding of its solubility in various solvents is fundamental for its effective use in reaction design, purification processes such as recrystallization, and formulation development. This document outlines a standardized methodology for determining the solubility of this compound and provides a template for the systematic recording of experimental data.

Physicochemical Properties of this compound

A summary of the known physical and chemical properties of this compound and related isomers is presented in Table 1. These properties are essential for handling, storage, and designing solubility experiments.

PropertyThis compound5-Chloro-2-iodoaniline2-Chloro-6-iodoaniline2-Chloro-4-iodoaniline
CAS Number 116632-41-46828-35-9[1]84483-28-3[2]42016-93-3[3]
Molecular Formula C₆H₅ClINC₆H₅ClIN[1]C₆H₅ClIN[2]C₆H₅ClIN[3]
Molecular Weight 253.47 g/mol 253.47 g/mol [1]253.47 g/mol [2]253.47 g/mol [3]
Melting Point Not specified43 °C[4]66-67 °C[2]70-73 °C[3]
Appearance -Brown solid[4]Solid[2]Solid[3]
Qualitative Solubility Water: No data[5]---

Note: Data for isomers are provided for comparative purposes.

Experimental Protocol for Solubility Determination

The following protocol describes a reliable method for determining the solubility of this compound in various organic solvents at different temperatures. This method is based on the principle of creating a saturated solution and then quantifying the concentration of the solute.

3.1. Materials and Equipment

  • This compound (high purity)

  • A selection of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane) of analytical grade

  • Analytical balance (± 0.1 mg)

  • Temperature-controlled shaker or incubator

  • Thermostatic water bath

  • Calibrated thermometer

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or Gas Chromatography (GC) system with a Flame Ionization Detector (FID)

3.2. Experimental Workflow

The general workflow for determining the solubility of this compound is depicted in the following diagram.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_calculation Calculation prep_solid Weigh excess This compound prep_solvent Add known volume of solvent prep_solid->prep_solvent Combine in vial equilibration Agitate at constant temperature (24-72h) prep_solvent->equilibration sampling Withdraw aliquot equilibration->sampling filtration Filter through syringe filter sampling->filtration dilution Dilute sample filtration->dilution analysis Analyze by HPLC or GC dilution->analysis calculation Calculate solubility (g/L or mol/L) analysis->calculation solubility_factors cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_conditions External Conditions solubility Solubility of This compound polarity_solute Polarity solubility->polarity_solute h_bond_solute Hydrogen Bonding (amine group) solubility->h_bond_solute molecular_size Molecular Size solubility->molecular_size polarity_solvent Polarity solubility->polarity_solvent h_bond_solvent Hydrogen Bonding Capability solubility->h_bond_solvent temperature Temperature solubility->temperature pressure Pressure (minor effect for solids) solubility->pressure

References

Spectroscopic Profile of 2-Chloro-5-iodoaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 2-Chloro-5-iodoaniline (C₆H₅ClIN), a halogenated aniline derivative of interest in synthetic chemistry and drug discovery. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, along with standardized protocols for data acquisition.

Spectroscopic Data Summary

The empirical formula for this compound is C₆H₅ClIN, with a molecular weight of approximately 253.47 g/mol .[1] The subsequent tables summarize the essential spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR data for this compound are presented below, typically recorded in deuterated chloroform (CDCl₃).

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
7.52d8.4Ar-H
6.73d2.4Ar-H
6.47ddJ₁ = 8.4, J₂ = 2.4Ar-H
4.15s--NH₂

Source: New Journal of Chemistry, Supporting Information[2]

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppm
147.9
139.8
135.3
120.1
114.4
81.2

Source: New Journal of Chemistry, Supporting Information[2]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, key vibrational frequencies are expected for the amine (N-H) and aromatic (C=C, C-N, C-Cl, C-I) groups.

Table 3: Expected Key IR Absorption Bands for this compound

Vibrational ModeExpected Frequency Range (cm⁻¹)
N-H Stretch (asymmetric/symmetric)~3500 - 3300
C=C Stretch (aromatic)~1620 - 1450
C-N Stretch~1340 - 1250
C-Cl Stretch~850 - 550
C-I Stretch~600 - 500
Mass Spectrometry (MS)

Mass spectrometry determines the molecular weight of a compound and can provide structural information from fragmentation patterns. High-resolution mass spectrometry (HRMS) provides a very accurate mass measurement.

Table 4: High-Resolution Mass Spectrometry (HRMS) Data for this compound

IonCalculated m/zFound m/z
[C₆H₅ClIN+H]⁺253.9233253.9218

Source: New Journal of Chemistry, Supporting Information[2]

Experimental Protocols

The following are generalized protocols for the acquisition of the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve approximately 5-10 mg of purified this compound in 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a standard 5 mm NMR tube.[3][4] Tetramethylsilane (TMS) can be used as an internal standard for referencing chemical shifts to 0 ppm.[4]

  • Instrumentation : Utilize a 300-600 MHz NMR spectrometer.[3]

  • ¹H NMR Data Acquisition :

    • Pulse Sequence : A standard single pulse sequence is typically used.[3]

    • Number of Scans : Acquire 16-64 scans, depending on the sample concentration.[3]

    • Relaxation Delay : Set a relaxation delay of 1-5 seconds.[3]

    • Spectral Width : A typical spectral width is from -2 to 12 ppm.[3]

  • ¹³C NMR Data Acquisition :

    • Pulse Sequence : A proton-decoupled pulse sequence is standard.

    • Number of Scans : A higher number of scans is generally required compared to ¹H NMR, often several hundred to thousands.

    • Relaxation Delay : A relaxation delay of 2-5 seconds is common.

  • Data Processing : The acquired Free Induction Decay (FID) is processed using a Fourier transform. Phase and baseline corrections are then applied to the resulting spectrum.[4]

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation :

    • Solid Samples (KBr Pellet) : Mix a small amount of this compound with dry potassium bromide (KBr) powder. Press the mixture into a transparent disk using a hydraulic press.[3]

    • Attenuated Total Reflectance (ATR) : Place a small amount of the solid sample directly onto the ATR crystal.[3]

  • Instrumentation : Use a standard FTIR spectrometer.[3]

  • Data Acquisition :

    • Range : Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹.[3]

    • Resolution : A resolution of 4 cm⁻¹ is typically sufficient.[3]

    • Number of Scans : Co-add 16-32 scans to improve the signal-to-noise ratio.[3]

    • Background Subtraction : Record a background spectrum of the empty sample holder or ATR crystal, which is then subtracted from the sample spectrum.[3]

Mass Spectrometry (MS)
  • Sample Preparation : Prepare a dilute solution of this compound (1-10 µg/mL) in a suitable solvent like methanol or acetonitrile. For positive ion mode, a small amount of an acid such as formic acid (0.1%) can be added to facilitate protonation.[3]

  • Instrumentation : An Electrospray Ionization (ESI) mass spectrometer, often coupled with a liquid chromatograph (LC-MS), is commonly used.[3]

  • Data Acquisition :

    • Ionization Mode : Positive ion mode is common for anilines to observe the protonated molecule, [M+H]⁺.[3]

    • Mass Analyzer : Quadrupole, Time-of-Flight (TOF), or Orbitrap analyzers can be used.[3]

    • Data Collection : The sample solution can be directly infused into the ESI source or injected into an LC system. The mass spectrum is acquired over a relevant mass-to-charge (m/z) range.[3]

Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized compound like this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Validation A Chemical Synthesis B Purification (e.g., Recrystallization, Chromatography) A->B C Sample Preparation B->C D NMR Analysis (1H, 13C) C->D E IR Analysis C->E F MS Analysis C->F G Spectral Interpretation D->G E->G F->G H Structural Elucidation G->H

Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.

References

1H NMR Spectral Data of 2-Chloro-5-iodoaniline

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the 1H NMR spectrum of 2-Chloro-5-iodoaniline is crucial for researchers and professionals in drug development and chemical synthesis. This guide provides a detailed examination of the spectral data, experimental protocols for its acquisition, and a visual representation of the proton signaling pathways.

The 1H NMR spectrum of this compound was recorded on a 400 MHz spectrometer in deuterated chloroform (CDCl3). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS), and the coupling constants (J) are in Hertz (Hz).

Table 1: 1H NMR Data for this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
7.52Doublet (d)8.41HH-3
6.73Doublet (d)2.41HH-6
6.47Doublet of doublets (dd)J1 = 8.4, J2 = 2.41HH-4
4.15Singlet (s)-2H-NH2

Experimental Protocol for 1H NMR Spectroscopy

A standardized protocol is essential for obtaining high-quality and reproducible 1H NMR spectra.

2.1. Sample Preparation

  • Weighing the Sample: Accurately weigh approximately 5-25 mg of this compound.[1]

  • Solvent Selection: Use a deuterated solvent, such as chloroform-d (CDCl3), to dissolve the sample. Deuterated solvents are used to avoid large solvent signals in the 1H NMR spectrum and to provide a lock signal for the spectrometer.[2][3]

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[1] Gentle agitation or vortexing can be used to ensure complete dissolution.

  • Filtering: To remove any particulate matter that could degrade the spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean NMR tube.

  • Internal Standard: An internal standard, such as tetramethylsilane (TMS), can be added to the solvent for referencing the chemical shifts to 0 ppm.[1]

2.2. NMR Spectrometer Setup and Data Acquisition

  • Instrument: The data presented was acquired on a 400 MHz NMR spectrometer.

  • Insertion: Carefully insert the NMR tube into the spinner turbine and place it in the NMR magnet.

  • Locking and Shimming: The spectrometer's deuterium lock system is used to stabilize the magnetic field using the deuterium signal from the solvent.[2] Shimming is then performed to optimize the homogeneity of the magnetic field across the sample, which is crucial for obtaining sharp spectral lines.

  • Acquisition Parameters: Standard 1H NMR acquisition parameters are used. This typically includes setting the appropriate spectral width, acquisition time, and number of scans. For a sample of this concentration, a few scans are usually sufficient.

  • Data Processing: The acquired free induction decay (FID) signal is processed using a Fourier transform to obtain the frequency-domain NMR spectrum. Phase and baseline corrections are applied to the spectrum to ensure accurate integration and peak picking.

Visualization of Proton Coupling

The splitting pattern observed in the 1H NMR spectrum is a result of spin-spin coupling between neighboring protons. The following diagram illustrates the coupling relationships between the aromatic protons of this compound.

G cluster_molecule This compound cluster_couplings Spin-Spin Couplings H3 H-3 δ=7.52 J_ortho Ortho Coupling (J = 8.4 Hz) H3->J_ortho H4 H-4 δ=6.47 J_meta Meta Coupling (J = 2.4 Hz) H4->J_meta H6 H-6 δ=6.73 J_ortho->H4 J_meta->H6

References

An In-depth Technical Guide to the Synthesis and Characterization of 2-Chloro-5-iodoaniline

Author: BenchChem Technical Support Team. Date: December 2025

For distribution to: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of the synthesis and detailed characterization of 2-Chloro-5-iodoaniline (CAS No. 16604-98-1), a halogenated aniline derivative of interest in medicinal chemistry and materials science.[1][2] This document outlines a feasible synthetic protocol, methods for purification, and a full suite of analytical techniques for structural confirmation and purity assessment. All quantitative data are presented in structured tables, and key processes are visualized using workflow diagrams.

Introduction

This compound is a substituted aromatic amine containing both chloro and iodo functional groups. This unique substitution pattern makes it a valuable building block in organic synthesis, particularly for the development of novel pharmaceutical agents and specialized organic materials. The presence of multiple halogen atoms offers distinct reactive sites for various cross-coupling reactions and other chemical modifications. This guide presents a practical approach to its laboratory-scale synthesis and a thorough characterization protocol to ensure the compound's identity and purity.

Synthesis of this compound

The synthesis of this compound can be achieved through the electrophilic iodination of 2-chloroaniline. The directing effects of the amino and chloro groups on the aromatic ring guide the regioselectivity of the iodination reaction.

Proposed Synthesis Pathway

The proposed pathway involves the direct iodination of commercially available 2-chloroaniline using iodine monochloride (ICl) in an acidic medium.

Synthesis_Pathway Start 2-Chloroaniline Reaction Electrophilic Aromatic Substitution Start->Reaction Reagents Iodine Monochloride (ICl) Glacial Acetic Acid Reagents->Reaction Intermediate Reaction Mixture Reaction->Intermediate Workup Aqueous Workup (NaOH, Na2S2O3) Intermediate->Workup Crude Crude Product Workup->Crude Purification Column Chromatography (Silica Gel) Crude->Purification Final This compound Purification->Final

Caption: Synthesis workflow for this compound.

Experimental Protocol

Materials:

  • 2-Chloroaniline (1.0 eq)

  • Iodine monochloride (1.05 eq)

  • Glacial acetic acid

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • 1 M Sodium hydroxide (NaOH) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane/Ethyl acetate solvent system

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-chloroaniline (1.0 eq) in glacial acetic acid.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of iodine monochloride (1.05 eq) in glacial acetic acid dropwise to the stirred solution over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker of ice water.

  • Neutralize the mixture by the slow addition of 1 M NaOH solution until the pH is approximately 8.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash sequentially with saturated aqueous sodium thiosulfate solution (to quench any unreacted iodine), water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude solid by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.

Characterization

A comprehensive characterization is essential to confirm the structure and purity of the synthesized this compound.

Physical and Chemical Properties

The fundamental properties of the compound are summarized below.

PropertyValue
Molecular Formula C₆H₅ClIN
Molecular Weight 253.47 g/mol
Appearance Off-white to pale yellow solid
Melting Point (Not available)
CAS Number 16604-98-1
Spectroscopic Analysis

Spectroscopic methods provide detailed information about the molecular structure.

Characterization_Workflow Sample Synthesized This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR FTIR Spectroscopy Sample->IR MS Mass Spectrometry (EI-MS) Sample->MS Data_NMR Structural Connectivity Proton Environment NMR->Data_NMR Data_IR Functional Groups (N-H, C-Cl, C-I) IR->Data_IR Data_MS Molecular Weight Fragmentation Pattern MS->Data_MS Conclusion Structure & Purity Confirmation Data_NMR->Conclusion Data_IR->Conclusion Data_MS->Conclusion

Caption: Characterization workflow for this compound.

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. While experimental data for this compound is not widely published, the expected spectral data can be predicted based on its structure and data from similar iodoaniline compounds.[3]

Predicted ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Assignment
~ 7.4 d H-6
~ 7.2 dd H-4
~ 6.6 d H-3

| ~ 4.0 | br s | -NH₂ |

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm) Assignment
~ 147 C-1 (C-NH₂)
~ 138 C-3
~ 132 C-6
~ 125 C-4
~ 120 C-2 (C-Cl)

| ~ 90 | C-5 (C-I) |

Experimental Protocol: NMR Spectroscopy [3]

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃). Add tetramethylsilane (TMS) as an internal standard (0 ppm). Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup: Use a 400 MHz NMR spectrometer. Lock the spectrometer on the deuterium signal of the solvent. Shim the magnetic field to achieve maximum homogeneity.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. Set appropriate spectral width (~16 ppm) and number of scans (16-32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the low natural abundance of ¹³C.

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired data. Calibrate the chemical shifts relative to TMS.

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Characteristic IR Absorption Bands

Wavenumber (cm⁻¹) Functional Group Vibrational Mode
3450 - 3300 N-H Asymmetric & Symmetric Stretching
3100 - 3000 C-H (aromatic) Stretching
1620 - 1580 C=C (aromatic) Stretching
1600 - 1500 N-H Bending (Scissoring)
~ 800 C-Cl Stretching

| ~ 600 - 500 | C-I | Stretching |

Experimental Protocol: FTIR Spectroscopy [3]

  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Ensure good contact by applying pressure with the anvil.

  • Instrument Setup: Use an FTIR spectrometer. Allow the instrument to warm up for at least 15-30 minutes for stability.

  • Data Acquisition: Collect a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum. Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.

  • Data Processing: Identify and label the significant peaks in the spectrum.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Expected Mass Spectrometry Data (Electron Ionization)

m/z Interpretation
253/255 (approx. 3:1 ratio) Molecular Ion [M]⁺ peak, showing the isotopic pattern for one chlorine atom.
126 [M - I]⁺

| 91 | [M - I - Cl]⁺ |

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS) if the compound is sufficiently volatile and thermally stable.

  • Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV to generate the molecular ion and fragment ions.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Conclusion

This guide provides a framework for the successful synthesis and rigorous characterization of this compound. The detailed protocols and tabulated data serve as a valuable resource for researchers in synthetic chemistry and drug discovery. The analytical methods described—NMR, FTIR, and MS—are essential for unequivocally confirming the identity, structure, and purity of the target compound, ensuring its suitability for further applications.

References

Theoretical Exploration of 2-Chloro-5-iodoaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the theoretical studies on 2-Chloro-5-iodoaniline, a halogenated aromatic amine of interest in pharmaceutical and materials science research. The document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its structural, electronic, and spectroscopic properties through computational analysis. While direct experimental and extensive theoretical studies on this specific isomer are limited in the public domain, this guide synthesizes available data on closely related analogs and outlines the established computational methodologies for its characterization.

Introduction

This compound (C₆H₅ClIN) is a substituted aniline derivative whose physicochemical properties are dictated by the interplay of the amino (-NH₂), chloro (-Cl), and iodo (-I) functional groups on the benzene ring. Understanding the molecular geometry, electronic charge distribution, and vibrational modes is crucial for predicting its reactivity, intermolecular interactions, and potential applications. Quantum chemical calculations, particularly Density Functional Theory (DFT), have proven to be invaluable tools for elucidating these properties at the atomic level.[1] This guide details the theoretical framework and computational protocols for such investigations.

Computational Methodology

The theoretical investigation of this compound typically involves a multi-step computational workflow. The primary method employed is Density Functional Theory (DFT), which offers a good balance between accuracy and computational cost for molecules of this size.

Geometry Optimization

The initial step is to determine the most stable conformation of the molecule. This is achieved through geometry optimization, where the potential energy surface of the molecule is explored to find the minimum energy structure. A commonly used functional for this purpose is B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combined with a suitable basis set, such as 6-311++G(d,p).[2][3] The inclusion of diffuse functions (++) is important for accurately describing the lone pairs of electrons on the heteroatoms, while polarization functions (d,p) account for the non-uniform distribution of electron density.

Vibrational Frequency Analysis

Once the optimized geometry is obtained, a frequency calculation is performed at the same level of theory. This serves two purposes: to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the vibrational spectrum (FT-IR and Raman). The calculated harmonic frequencies are often scaled by an empirical factor (e.g., 0.961 for B3LYP/6-311++G(d,p)) to better match experimental anharmonic vibrational frequencies.[3]

Electronic Properties Analysis

Further insights into the molecule's reactivity and electronic characteristics are gained through the analysis of frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[4] The energy gap between HOMO and LUMO is a key indicator of chemical reactivity and kinetic stability.[4] Natural Bond Orbital (NBO) analysis is also employed to study charge delocalization and hyperconjugative interactions within the molecule.[5]

Computational_Workflow cluster_input Input cluster_calculation Quantum Chemical Calculations (DFT) cluster_output Output & Analysis Initial_Structure Initial Molecular Structure (this compound) Geometry_Optimization Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) Initial_Structure->Geometry_Optimization Frequency_Calculation Vibrational Frequency Calculation Geometry_Optimization->Frequency_Calculation Electronic_Properties Electronic Property Calculations (HOMO, LUMO, NBO) Geometry_Optimization->Electronic_Properties Optimized_Geometry Optimized Molecular Geometry Geometry_Optimization->Optimized_Geometry Vibrational_Spectra Predicted FT-IR and Raman Spectra Frequency_Calculation->Vibrational_Spectra Electronic_Data Electronic Properties (Energy Gap, Charge Distribution) Electronic_Properties->Electronic_Data

Figure 1: A generalized workflow for the theoretical study of this compound.

Molecular Structure and Properties

The optimized geometrical parameters of this compound, including bond lengths and bond angles, can be precisely determined through computational methods. For comparison, crystallographic data of a related isomer, 2-Chloro-4-iodoaniline, reveals key structural features that are likely to be similar in this compound.[6][7]

Table 1: Selected Computed Geometrical Parameters of Halogenated Anilines

Parameter 2,5-dichloroaniline (Computed)[1] m-iodoaniline (Computed)[4] This compound (Expected)
C-Cl Bond Length (Å) 1.743 - ~1.74
C-I Bond Length (Å) - 2.099 ~2.10
C-N Bond Length (Å) 1.397 1.401 ~1.40
C-N-H Bond Angle (°) 113.1 - ~113
C-C-Cl Bond Angle (°) 119.9 - ~120

| C-C-I Bond Angle (°) | - | 120.2 | ~120 |

Note: The values for this compound are expected estimations based on related compounds.

Vibrational Spectroscopy

The vibrational spectrum of this compound is characterized by distinct modes corresponding to the functional groups and the benzene ring. Theoretical calculations aid in the assignment of these vibrational modes to the experimentally observed peaks in the FT-IR and FT-Raman spectra.

Table 2: Key Vibrational Frequencies of Halogenated Anilines

Vibrational Mode 4-chloro-2-bromoaniline (Experimental FT-IR, cm⁻¹)[2] 6-(2-chloroanilino)... (Computed, cm⁻¹)[5] This compound (Expected Range, cm⁻¹)
N-H Symmetric Stretch 3375 3373 3350 - 3400
N-H Asymmetric Stretch 3468 - 3450 - 3500
C-H Stretch (Aromatic) 3064 3106 3050 - 3150
C-N Stretch 1286 - 1280 - 1350
C-Cl Stretch 748 - 700 - 800

| C-I Stretch | - | - | 500 - 600 |

Note: The values for this compound are expected estimations based on related compounds.

Frontier Molecular Orbitals and Electronic Properties

The electronic properties of this compound are crucial for understanding its reactivity and potential as a precursor in organic synthesis. The HOMO and LUMO energy levels and their distribution provide insights into the electron-donating and electron-accepting capabilities of the molecule.

FMO_Diagram cluster_0 Molecular Orbitals cluster_1 Reactivity Implications LUMO LUMO (Lowest Unoccupied Molecular Orbital) Electron_Acceptor Electron Acceptor (Electrophilic Attack) LUMO->Electron_Acceptor HOMO HOMO (Highest Occupied Molecular Orbital) HOMO->LUMO   ΔE = E_LUMO - E_HOMO (Energy Gap) Electron_Donor Electron Donor (Nucleophilic Attack) HOMO->Electron_Donor

Figure 2: Conceptual diagram of Frontier Molecular Orbitals (FMOs) and their relation to chemical reactivity.

Table 3: Computed Electronic Properties of Halogenated Anilines

Property 2,5-dichloroaniline[1] m-iodoaniline[4]
HOMO Energy (eV) -6.01 -5.46
LUMO Energy (eV) -0.87 -0.21
Energy Gap (ΔE, eV) 5.14 5.25

| Dipole Moment (Debye) | 2.45 | 2.89 |

Conclusion

The theoretical study of this compound, through quantum chemical calculations, provides a powerful framework for understanding its fundamental molecular properties. While direct experimental data for this specific isomer is scarce, the computational methodologies outlined in this guide, supported by data from analogous compounds, offer a robust approach for its characterization. The insights gained from such theoretical investigations are invaluable for guiding synthetic strategies, predicting reactivity, and exploring the potential applications of this compound in various scientific and industrial fields. Further experimental validation of the computationally predicted data is encouraged to provide a more complete understanding of this molecule.

References

Reactivity analysis of 2-Chloro-5-iodoaniline

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Reactivity of 2-Chloro-5-iodoaniline

Abstract

This compound is a versatile halogenated aromatic amine that serves as a crucial building block in organic synthesis, particularly within the pharmaceutical and agrochemical industries.[1] Its structure is characterized by an aniline core substituted with a chlorine atom at the 2-position and an iodine atom at the 5-position. This specific arrangement of functional groups—an amino group, a highly reactive iodine atom, and a less reactive chlorine atom—provides a platform for a variety of selective chemical transformations. This guide offers a comprehensive analysis of the reactivity of this compound, presenting key quantitative data, detailed experimental protocols for cornerstone reactions, and visual diagrams of reaction pathways to support researchers, scientists, and professionals in drug development.

Core Physicochemical and Spectroscopic Data

A summary of the fundamental properties of this compound is provided for easy reference.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name 5-chloro-2-iodoaniline[2]
CAS Number 6828-35-9[2][3]
Molecular Formula C₆H₅ClIN[2][3]
Molecular Weight 253.47 g/mol [2][3]
Appearance Brown solid[4]
Melting Point 43 °C[4]
InChI InChI=1S/C6H5ClIN/c7-4-1-2-5(8)6(9)3-4/h1-3H,9H2[2]
SMILES C1=CC(=C(C=C1Cl)N)I[2]

Table 2: Spectroscopic Data for this compound

Spectrum TypeKey Shifts / DataSource
¹H NMR (400 MHz, CDCl₃)δ 7.52 (d, J = 8.4 Hz, 1H), 6.73 (d, J = 2.4 Hz, 1H), 6.47 (dd, J₁ = 8.4 Hz, J₂ = 2.4 Hz, 1H), 4.15 (s, 2H)[4]
¹³C NMR (100 MHz, CDCl₃)147.9, 139.8, 135.3, 120.1, 114.4, 81.2[4][5]
HRMS (ESI) Calculated for [C₆H₅ClIN+H⁺]: 253.9233, Found: 253.9218[4]
FT-IR (ATR) Available from spectral databases.[2]

Reactivity Analysis

The synthetic utility of this compound stems from the differential reactivity of its three key functional sites: the iodine atom, the amino group, and the chlorine atom. This allows for controlled, stepwise modifications.

G cluster_molecule This compound mol diazotization Diazotization (Sandmeyer-type) p_NH2->diazotization Nucleophilic Site acylation Acylation / Sulfonylation p_NH2->acylation Nucleophilic Site suzuki Suzuki Coupling (C-C) p_I->suzuki Most Reactive Site (Excellent Leaving Group) sonogashira Sonogashira Coupling (C-C) p_I->sonogashira Most Reactive Site (Excellent Leaving Group) buchwald Buchwald-Hartwig (C-N) p_I->buchwald Most Reactive Site (Excellent Leaving Group) ullmann Ullmann Condensation (C-N, C-O, C-S) p_I->ullmann Most Reactive Site (Excellent Leaving Group)

Figure 1: Reactivity map of this compound highlighting its key reactive sites.

Reactions at the Iodine Position (C-I)

The carbon-iodine bond is the most labile site on the aromatic ring, making it the preferred position for a wide range of metal-catalyzed cross-coupling reactions. The reactivity order for halogens in these reactions is generally I > Br > Cl > F.[6][7] This allows for high selectivity in reactions involving this compound, where the iodine atom reacts while the chlorine atom remains intact under appropriate conditions.

  • Suzuki-Miyaura Coupling: This palladium-catalyzed reaction forms a new carbon-carbon bond by coupling the aryl iodide with an organoboron compound, such as a boronic acid or ester.[8][9] It is a versatile method for synthesizing biaryl compounds.[7] The reaction is tolerant of a wide variety of functional groups and has become a cornerstone of modern organic synthesis.[10]

  • Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds via the palladium-catalyzed coupling of an aryl halide with an amine.[11][12] It has largely replaced harsher classical methods like the Goldberg reaction for the synthesis of aryl amines due to its broader substrate scope and milder conditions.[11]

  • Sonogashira Coupling: Used to form C(sp²)-C(sp) bonds, the Sonogashira reaction couples an aryl halide with a terminal alkyne.[13][14] The process is typically co-catalyzed by palladium and copper complexes and is conducted under mild, basic conditions.[6][15]

  • Ullmann Condensation: This copper-promoted reaction is a classical method for forming C-N, C-O, and C-S bonds by coupling an aryl halide with amines, alcohols, or thiols, respectively.[16] While traditional Ullmann reactions require harsh conditions, modern protocols often use soluble copper catalysts with ligands, allowing for lower reaction temperatures.[16][17]

Reactions at the Amino Position (-NH₂)

The amino group is a versatile functional handle that can undergo several important transformations.

  • Diazotization (Sandmeyer-Type Reactions): The primary amine can be converted into a diazonium salt using a source of nitrous acid (e.g., NaNO₂ in acid).[18] This intermediate is highly useful as it can be subsequently replaced by a wide range of substituents (e.g., -OH, -CN, halogens, -H) in Sandmeyer or related reactions.

  • Acylation and Sulfonylation: The nucleophilic amine readily reacts with acyl chlorides or sulfonyl chlorides to form the corresponding amides and sulfonamides.[19] This is often used as a protection strategy or to introduce new functionalities into the molecule.[19]

Reactions at the Chlorine Position (C-Cl)

The carbon-chlorine bond is significantly stronger and less reactive than the carbon-iodine bond.[7] In most cross-coupling reactions, the C-I bond will react with high selectivity. However, the C-Cl bond can be activated for coupling under more forcing conditions or by using specialized, highly active catalyst systems, often featuring bulky, electron-rich phosphine ligands.[7][12] This differential reactivity is a key advantage for sequential, site-selective functionalization.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound and its subsequent use in key cross-coupling reactions. These are generalized procedures and may require optimization for specific substrates.

Synthesis of this compound from 4-Chloro-2-nitroaniline

This synthesis involves a two-step process: diazotization followed by iodination, and subsequent reduction of the nitro group.[3][18]

G start 4-Chloro-2-nitroaniline step1 Diazotization (NaNO₂, H₂SO₄, 0 °C) start->step1 intermediate1 Diazonium Salt step1->intermediate1 step2 Iodination (KI, 20 °C) intermediate1->step2 intermediate2 1-Chloro-4-iodo-2-nitrobenzene step2->intermediate2 step3 Reduction (Fe, Acetic Acid, Ethanol) intermediate2->step3 product This compound step3->product G cluster_reactants Reactants & Reagents cluster_process Process A This compound (1.0 eq) setup Combine in Schlenk tube A->setup B Boronic Acid (1.2 eq) B->setup Cat Pd Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) Cat->setup Base Base (e.g., K₂CO₃, 2.0 eq) Base->setup inert Evacuate & backfill with Argon/Nitrogen setup->inert solvent Add degassed solvent (e.g., Toluene/Water) inert->solvent react Heat (80-100 °C) with stirring solvent->react workup Aqueous workup & Extraction react->workup purify Column Chromatography workup->purify product Coupled Product purify->product G pd0 Pd(0)L₂ pd_ox Ar-Pd(II)(L₂)-I pd0->pd_ox Oxidative Addition pd_amine [Ar-Pd(II)(L₂)(R₂NH)]⁺I⁻ pd_ox->pd_amine Amine Coordination pd_amido Ar-Pd(II)(L₂)-NR₂ pd_amine->pd_amido Deprotonation pd_amido->pd0 Reductive Elimination product Ar-NR₂ pd_amido->product ar_i 2-Cl-5-I-Aniline (Ar-I) ar_i->pd_ox amine R₂NH amine->pd_amine base Base base->pd_amine

References

An In-depth Technical Guide to the Safety and Handling of 2-Chloro-5-iodoaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 2-Chloro-5-iodoaniline (CAS No: 16604-98-1). Due to its hazardous properties, strict adherence to the safety protocols outlined herein is crucial to minimize risks to personnel and the environment. This document details hazard identification, safe handling procedures, personal protective equipment, emergency measures, and the methodologies of key toxicological assessments.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following tables summarize its GHS classification and associated hazard and precautionary statements.

Table 1: GHS Classification for this compound

Hazard ClassCategory
Acute Toxicity, OralCategory 4
Acute Toxicity, DermalCategory 4
Acute Toxicity, InhalationCategory 4
Skin Corrosion/IrritationCategory 2
Serious Eye Damage/Eye IrritationCategory 2
Specific target organ toxicity (single exposure)Category 3

Table 2: Hazard and Precautionary Statements

TypeCodeStatement
HazardH302Harmful if swallowed.[1]
HazardH312Harmful in contact with skin.[1]
HazardH315Causes skin irritation.[1]
HazardH319Causes serious eye irritation.[1]
HazardH332Harmful if inhaled.[1]
HazardH335May cause respiratory irritation.[1]
PreventionP261Avoid breathing dust/fume/gas/mist/vapours/spray.
PreventionP264Wash face, hands and any exposed skin thoroughly after handling.
PreventionP270Do not eat, drink or smoke when using this product.
PreventionP271Use only outdoors or in a well-ventilated area.
PreventionP280Wear protective gloves/protective clothing/eye protection/face protection.
ResponseP301+P312IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
ResponseP302+P352IF ON SKIN: Wash with plenty of soap and water.
ResponseP304+P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.
ResponseP305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
ResponseP312Call a POISON CENTER or doctor/physician if you feel unwell.
ResponseP330Rinse mouth.
StorageP403+P233Store in a well-ventilated place. Keep container tightly closed.
StorageP405Store locked up.
DisposalP501Dispose of contents/container to an approved waste disposal plant.

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is essential for its safe handling and storage.

Table 3: Physical and Chemical Properties

PropertyValue
CAS Number16604-98-1
Molecular FormulaC₆H₅ClIN
Molecular Weight253.47 g/mol
AppearanceCrystalline powder
Melting Point61.5 °C[2]
Boiling Point291.5±25.0 °C (Predicted)[2]
Density2.015±0.06 g/cm³ (Predicted)[2]

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize exposure and ensure stability of the compound.

Handling:

  • Use only under a chemical fume hood.

  • Avoid contact with skin, eyes, and clothing.

  • Do not breathe dust.

  • Minimize dust generation and accumulation.

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke when using this product.

Storage:

  • Keep container tightly closed in a dry, cool, and well-ventilated place.

  • Store locked up.

  • Protect from direct sunlight and light.

  • Recommended storage temperature is 2-8°C.[2]

  • Incompatible materials include acids, strong oxidizing agents, acid anhydrides, acid chlorides, and chloroformates.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn when handling this compound to prevent exposure.

Table 4: Recommended Personal Protective Equipment

Protection TypeSpecificationRationale and Best Practices
Eye/Face Protection Chemical splash goggles or safety glasses with side-shields. A face shield is recommended if there is a splash hazard.Must meet OSHA 29 CFR 1910.133 or European Standard EN166 regulations.
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber). A flame-resistant lab coat or other protective clothing to prevent skin exposure.Gloves should be inspected before use and removed carefully to avoid skin contamination. Double gloving is advisable for extended operations.
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate cartridge for organic vapors and particulates.Required if ventilation is inadequate, dust is generated, or irritation symptoms are experienced. All work with powders should be conducted within a fume hood to minimize inhalation risk.

Emergency Procedures

Immediate and appropriate responses to emergencies are critical.

First Aid Measures:

  • If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.

  • In Case of Skin Contact: Wash off with soap and plenty of water. Take off immediately all contaminated clothing. Consult a physician.

  • In Case of Eye Contact: Flush eyes with water as a precaution for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.[3]

  • If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. Do NOT induce vomiting.[4]

Firefighting Measures:

  • Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[5]

  • Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen iodide.[5]

  • Protective Equipment: As in any fire, wear a self-contained breathing apparatus pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[5]

Accidental Release Measures:

  • Personal Precautions: Use personal protective equipment. Ensure adequate ventilation. Avoid dust formation. Keep people away from and upwind of the spill/leak.

  • Environmental Precautions: Should not be released into the environment. Do not flush into surface water or sanitary sewer system.

  • Methods for Cleaning Up: Sweep up and shovel into suitable, closed containers for disposal. Avoid generating dust.

Experimental Protocols for Key Toxicological Assessments

While specific experimental data for this compound is not publicly available, the hazard classifications are based on standardized testing protocols. The following are summaries of the likely methodologies based on OECD guidelines.

Acute Oral Toxicity (Based on OECD Guideline 420, 423, or 425)

The assessment of acute oral toxicity is conducted to determine the adverse effects that may occur after a single oral administration of the substance.

  • Principle: A stepwise procedure is used with a limited number of animals. The method aims to classify the substance based on its LD50 (the dose that is lethal to 50% of the test animals) or to identify the dose causing evident toxicity.[6][7]

  • Test Animals: Typically, young adult rats of a single sex (usually females) are used.[8]

  • Procedure: The test substance is administered by gavage in a single dose.[8] Animals are fasted before dosing. Dosing is sequential, with the outcome of each step determining the dose for the next.

  • Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.[7] A gross necropsy is performed on all animals at the end of the observation period.[8]

Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)

This test evaluates the potential of a substance to cause reversible or irreversible skin damage.

  • Principle: The substance is applied to a small area of the skin of an animal, and the resulting skin reaction is observed and graded.[9]

  • Test Animals: The albino rabbit is the preferred species.[9]

  • Procedure: A single dose (0.5 g for solids) is applied to a small patch of shaved skin (approximately 6 cm²) and covered with a gauze patch for a 4-hour exposure period.[9] Untreated skin serves as a control.[9]

  • Observations: The skin is examined for erythema (redness) and edema (swelling) at 60 minutes, and then at 24, 48, and 72 hours after patch removal.[10] If effects persist, observations may continue for up to 14 days to assess reversibility.[9]

Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)

This test is designed to assess the potential of a substance to cause eye irritation or corrosion.

  • Principle: The test substance is instilled into the conjunctival sac of one eye of an animal, with the untreated eye serving as a control. The degree of eye irritation or corrosion is then evaluated.[4]

  • Test Animals: The albino rabbit is typically used.[4]

  • Procedure: A single dose (0.1 mL of a solid, not exceeding 100 mg) is applied to one eye.[2] The eyes are not washed out for at least 24 hours after instillation unless immediate corrosive effects are observed.[2]

  • Observations: The eyes are examined for lesions of the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after application.[4] The observation period may be extended to 21 days to evaluate the reversibility of any effects.[11]

Logical Workflow for Safe Handling and Emergency Response

The following diagram illustrates the key decision points and procedures for the safe handling of this compound and the appropriate response in case of an emergency.

SafeHandlingWorkflow start Start: Handling This compound risk_assessment Conduct Risk Assessment start->risk_assessment ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) risk_assessment->ppe handling Handle in a certified Chemical Fume Hood ppe->handling storage Store in a cool, dry, dark, well-ventilated, locked area handling->storage After Use emergency Emergency Event? handling->emergency During Handling waste Dispose of as Hazardous Waste storage->waste For Disposal end End of Procedure waste->end spill Spill emergency->spill Yes exposure Personal Exposure emergency->exposure Yes fire Fire emergency->fire Yes emergency->end No spill_response Accidental Release Measures: - Evacuate and secure area - Wear appropriate PPE - Contain and clean up spill - Avoid generating dust spill->spill_response exposure_response First Aid Measures: - Move to fresh air (inhalation) - Flush with water (skin/eyes) - Seek immediate medical attention exposure->exposure_response fire_response Firefighting Measures: - Use appropriate extinguishing media - Wear SCBA and full protective gear fire->fire_response spill_response->waste exposure_response->end fire_response->end

Safe handling and emergency response workflow.

References

2-Chloro-5-iodoaniline: A Technical Safety Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides critical safety information for 2-Chloro-5-iodoaniline (CAS No. 16604-98-1), a halogenated aniline derivative commonly used as a building block in pharmaceutical and chemical synthesis. Due to its reactive nature and potential toxicity, a thorough understanding of its hazard profile and handling requirements is essential for ensuring laboratory safety. This document summarizes key data from its Material Safety Data Sheet (MSDS) and provides guidance for its safe use.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented below. These properties are crucial for appropriate storage, handling, and experimental design.

PropertyValue
CAS Number 16604-98-1
Molecular Formula C₆H₅ClIN
Molecular Weight 253.47 g/mol
Appearance Light yellow to brown solid
Melting Point 61.5 °C[1]
Boiling Point 291.5 ± 25.0 °C (Predicted)[1]
Density 2.015 ± 0.06 g/cm³ (Predicted)[1]
pKa 1.69 ± 0.10 (Predicted)[1]

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS hazard statements.

Hazard ClassHazard Statement
Acute Toxicity, OralH302: Harmful if swallowed.[1][2]
Acute Toxicity, DermalH312: Harmful in contact with skin.[1][2]
Skin Corrosion/IrritationH315: Causes skin irritation.[1][2]
Serious Eye Damage/Eye IrritationH319: Causes serious eye irritation.[1][2]
Acute Toxicity, InhalationH332: Harmful if inhaled.[1][2]
Specific Target Organ Toxicity (Single Exposure)H335: May cause respiratory irritation.[1][2]

The signal word for this chemical is Danger .[2][3]

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize exposure and ensure the stability of this compound.

Personal Protective Equipment (PPE)

A standardized workflow for donning and doffing Personal Protective Equipment (PPE) should be followed to ensure personnel safety.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE d1 Hand Hygiene d2 Lab Coat / Gown d1->d2 d3 Respirator d2->d3 d4 Eye Protection (Goggles/Face Shield) d3->d4 d5 Gloves d4->d5 f1 Gloves f2 Lab Coat / Gown f1->f2 f3 Hand Hygiene f2->f3 f4 Eye Protection f3->f4 f5 Respirator f4->f5 f6 Final Hand Hygiene f5->f6 First_Aid_Flowchart cluster_routes cluster_actions exposure Exposure Occurs inhalation Inhalation exposure->inhalation skin_contact Skin Contact exposure->skin_contact eye_contact Eye Contact exposure->eye_contact ingestion Ingestion exposure->ingestion move_fresh_air Move to fresh air. If not breathing, give artificial respiration. inhalation->move_fresh_air wash_skin Wash with plenty of soap and water. Remove contaminated clothing. skin_contact->wash_skin rinse_eyes Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. eye_contact->rinse_eyes call_poison_center Immediately call a POISON CENTER or doctor. Rinse mouth. ingestion->call_poison_center seek_medical Seek Immediate Medical Attention move_fresh_air->seek_medical wash_skin->seek_medical rinse_eyes->seek_medical call_poison_center->seek_medical

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 2-Chloro-5-iodoaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and synthetic strategies for leveraging 2-chloro-5-iodoaniline as a versatile starting material for the synthesis of diverse and valuable heterocyclic scaffolds. The differential reactivity of the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds, coupled with the nucleophilic amino group, offers a platform for selective, stepwise functionalization to construct complex molecular architectures.

The protocols outlined below focus on palladium-catalyzed cross-coupling and cyclization reactions, which are fundamental transformations in modern medicinal chemistry.

Overall Synthetic Strategy

This compound serves as a strategic starting point for building diverse heterocyclic cores. The C-I bond is significantly more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization at the 5-position. Subsequent intramolecular cyclization or further cross-coupling reactions can then be employed to construct the final heterocyclic system.

G cluster_start Starting Material cluster_routes Synthetic Pathways cluster_products Heterocyclic Products A This compound B Suzuki Coupling (C-C Bond Formation) A->B ArB(OH)₂ Pd Catalyst C Buchwald-Hartwig Amination (C-N Bond Formation) A->C R₂NH Pd Catalyst D Friedländer Annulation (Quinolines) A->D Ketone/Aldehyde Acid/Base E Biaryl Anilines (Carbazole Precursors) B->E F Diphenylamines (Acridine/Dibenzazepine Precursors) C->F G Substituted Quinolines D->G

Caption: Synthetic pathways from this compound.

Application Note 1: Synthesis of Tricyclic Heterocycles via Ligand-Controlled Pd-Catalyzed Cyclization

A powerful strategy for synthesizing diverse 5-, 6-, and 7-membered tricyclic heteroaromatics involves a two-step process starting from 2-chloroaniline derivatives.[1] The first step is a Buchwald-Hartwig amination to form a common diphenylamine intermediate. The second, crucial step is a palladium-catalyzed intramolecular cyclization where the choice of phosphine ligand dictates the reaction pathway, leading selectively to carbazoles, acridines, or dibenzazepines.[1][2]

G cluster_cyclization Ligand-Controlled Intramolecular Cyclization A This compound + 2-Bromostyrene B Buchwald-Hartwig C-N Coupling A->B C Common Intermediate 2-Chloro-5-iodo-N-(2-vinylphenyl)aniline B->C D Dibenz[b,f]azepine C->D  Pd(OAc)₂  DavePhos (L2) E Vinylcarbazole C->E  Pd(OAc)₂  TrixiePhos (L3) F Acridine C->F  Pd(OAc)₂  cBRIDP (L8)

Caption: Ligand-controlled synthesis of tricyclic heterocycles.

Quantitative Data Summary

The selectivity of the cyclization is almost exclusively controlled by the phosphine ligand employed. The following table summarizes the results for the conversion of the common intermediate to various tricyclic products.[1]

EntryProduct ClassLigandCatalyst SystemSolventTemp (°C)Yield (%)
1DibenzazepineDavePhosPd(OAc)₂ (5 mol%)Toluene11085
2VinylcarbazoleTrixiePhosPd(OAc)₂ (5 mol%)Toluene11081
3AcridinecBRIDPPd(OAc)₂ (10 mol%)DMF/AcOH11072
Experimental Protocol: Synthesis of 4-Iodo-5H-dibenz[b,f]azepine

This protocol is adapted from Tsvelikhovsky and Buchwald (2010).[1]

Step 1: Synthesis of 2-Chloro-5-iodo-N-(2-vinylphenyl)aniline (Common Intermediate)

  • To an oven-dried Schlenk tube, add Pd₂(dba)₃ (2 mol%), the biphenyl-based phosphine ligand (4.8 mol%), and NaOt-Bu (1.4 equiv.).

  • Evacuate and backfill the tube with argon (repeat three times).

  • Add this compound (1.0 equiv.), 2-bromostyrene (1.1 equiv.), and anhydrous toluene.

  • Stir the mixture at 80 °C for 12-24 hours, monitoring by TLC or GC-MS until the starting aniline is consumed.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel to afford the title intermediate.

Step 2: Ligand-Controlled Cyclization to 4-Iodo-5H-dibenz[b,f]azepine

  • To an oven-dried Schlenk tube, add the intermediate from Step 1 (1.0 equiv.), Pd(OAc)₂ (5 mol%), DavePhos (6 mol%), and K₂CO₃ (2.5 equiv.).

  • Evacuate and backfill the tube with argon (repeat three times).

  • Add anhydrous toluene.

  • Stir the mixture vigorously at 110 °C for 24 hours.

  • Cool the reaction to room temperature, dilute with CH₂Cl₂, and filter through Celite.

  • Concentrate the filtrate and purify the crude product by flash column chromatography (e.g., hexane/ethyl acetate gradient) to yield the final dibenzazepine product.

Application Note 2: Synthesis of Biaryl Anilines via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for forming C-C bonds.[3] Due to the higher reactivity of the C-I bond, this compound can be selectively coupled with various arylboronic acids at the 5-position. The resulting 4-chloro-3-aminobiphenyl derivatives are valuable precursors for other heterocycles, such as carbazoles or phenanthridines.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product A This compound C Palladium Catalyst (e.g., Pd(PPh₃)₄) + Base (e.g., K₂CO₃) A->C B Arylboronic Acid Ar-B(OH)₂ B->C D 4-Chloro-3-amino-biphenyl Derivative C->D

Caption: Workflow for Suzuki-Miyaura coupling.

Quantitative Data Summary

The efficiency of the Suzuki-Miyaura coupling depends on the catalyst, base, and solvent system. The following table provides representative conditions.[3][4]

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Toluene/H₂O90>90
24-Methoxyphenylboronic acidPd(OAc)₂/SPhos (2)K₃PO₄Dioxane/H₂O100>95
33-Thienylboronic acidPdCl₂(dppf) (3)Cs₂CO₃DMF80>85
Experimental Protocol: Synthesis of 4-Chloro-3-amino-4'-methoxybiphenyl
  • In a round-bottom flask, combine this compound (1.0 equiv.), 4-methoxyphenylboronic acid (1.2 equiv.), and K₃PO₄ (2.0 equiv.).

  • Add the palladium catalyst, for example, a second-generation SPhos precatalyst (2 mol%).[4]

  • Evacuate and backfill the flask with argon.

  • Add a degassed solvent mixture of 1,4-dioxane and water (e.g., 5:1 ratio).

  • Heat the mixture to 100 °C and stir for 4-12 hours, monitoring by TLC.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the desired biaryl aniline.

Application Note 3: Synthesis of Substituted Quinolines

Quinolines are a prominent class of N-heterocycles in medicinal chemistry. The Friedländer annulation and related syntheses provide a direct route to substituted quinolines by condensing an o-aminobenzaldehyde or o-aminoketone with a compound containing a reactive α-methylene group. While this compound is not a ketone, it can be used in reactions like the Doebner-von Miller synthesis, which generates the quinoline core from anilines, α,β-unsaturated carbonyl compounds, or their precursors.[5]

Quantitative Data Summary

The following table outlines representative conditions for a Doebner-type synthesis, which can be adapted for this compound.

EntryCarbonyl ComponentCatalyst/PromoterSolventTemp (°C)Yield (%)
1Pyruvic acid, BenzaldehydeTFAAcetic AcidReflux60-80
2CrotonaldehydeI₂EthanolReflux55-75
3Methyl vinyl ketoneH₂SO₄-10050-70
Experimental Protocol: Synthesis of 7-Chloro-5-iodo-2-phenylquinoline-4-carboxylic acid

This protocol is adapted from a generalized Doebner reaction.

  • In a round-bottom flask, dissolve the desired aldehyde (e.g., benzaldehyde, 1.0 equiv.) in a minimal amount of acetic acid.

  • Add pyruvic acid (1.5 equiv.) and a catalytic amount of trifluoroacetic acid (TFA, ~20 µL). Stir the mixture for 10 minutes.

  • Add a solution of this compound (1.0 equiv.) dissolved in a minimal amount of acetic acid.

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 120 °C) for 12 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-water. A precipitate should form.

  • Collect the solid by vacuum filtration, wash thoroughly with water, and then with a small amount of cold ethanol.

  • Recrystallize the crude solid from a suitable solvent (e.g., ethanol/water) to yield the purified quinoline derivative.

References

Application Notes: 2-Chloro-5-iodoaniline in Suzuki-Miyaura Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-5-iodoaniline is a valuable bifunctional building block in organic synthesis, particularly for the construction of complex molecular architectures through palladium-catalyzed cross-coupling reactions. The presence of two different halogen atoms at distinct positions on the aniline scaffold—an iodine and a chlorine—allows for selective and sequential functionalization. The Suzuki-Miyaura coupling, a powerful method for forming carbon-carbon bonds, is exceptionally well-suited for exploiting this differential reactivity.

The carbon-iodine bond is significantly more reactive than the carbon-chlorine bond in typical palladium-catalyzed coupling conditions. This reactivity difference enables the selective coupling of an aryl or heteroaryl group at the 5-position (C-I) while leaving the 2-position (C-Cl) intact for subsequent transformations. This stepwise approach is highly advantageous for the synthesis of unsymmetrical biaryl and heterobiaryl aniline derivatives, which are prevalent motifs in medicinal chemistry and materials science.

Principle of Selective Coupling

The selective Suzuki-Miyaura coupling of this compound hinges on the differential reactivity of the C-I and C-Cl bonds towards oxidative addition to a Pd(0) catalyst. The C-I bond, being weaker and more polarizable, undergoes oxidative addition under milder conditions (e.g., lower temperatures, less reactive catalysts/ligands) compared to the stronger C-Cl bond. By carefully controlling the reaction parameters, one can achieve high chemoselectivity for the reaction at the iodine-bearing position.

Applications

The products derived from the Suzuki-Miyaura coupling of this compound serve as key intermediates in the synthesis of a wide range of functional molecules, including:

  • Pharmaceuticals: The resulting biaryl anilines are core structures in many biologically active compounds, including kinase inhibitors and receptor modulators.

  • Agrochemicals: Substituted anilines are used in the development of novel herbicides and pesticides.

  • Organic Electronics: The extended π-systems of biaryl compounds make them suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Quantitative Data Summary

The following table summarizes representative reaction conditions and yields for Suzuki-Miyaura coupling reactions of substrates analogous to this compound, demonstrating the feasibility of selective C-I bond coupling.

Aryl HalideBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Yield (%)
2-IodoanilinePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O10095[1]
2-Iodoaniline4-Methoxyphenylboronic acidPd₂(dba)₃ (1)XPhos (3)K₂CO₃Dioxane11092[1]
4-Bromo-2,6-diiodoanilinePhenylboronic acid (2.2 equiv)Pd(OAc)₂ (2)PPh₃ (8)K₂CO₃1,4-Dioxane/Water80(di-substituted product)[2]
N-ethyl-2-iodoanilinePhenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃Dioxane/H₂O90-100(not specified)[1]
3-Chloroindazole5-Indole boronic acidPd source (2)various ligands (3)K₃PO₄Dioxane/H₂O100(yield varies)[3]

Experimental Protocols

General Protocol for Selective Suzuki-Miyaura Coupling of this compound

This protocol describes a general procedure for the selective Suzuki-Miyaura coupling of an arylboronic acid at the 5-position (C-I) of this compound.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst like XPhos Pd G2) (1-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃) (2.0 - 3.0 equivalents)

  • Degassed solvent (e.g., a mixture of Dioxane and Water (4:1), Toluene/H₂O, or DMF/H₂O)

  • Anhydrous sodium sulfate

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Brine solution

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a dry Schlenk flask or sealed tube, combine this compound (1.0 equiv.), the arylboronic acid (1.1-1.5 equiv.), and the base (2.0-3.0 equiv.).[1]

  • Inert Atmosphere: Seal the vessel, and then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[1]

  • Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent mixture via syringe. Following this, add the palladium catalyst and any additional ligand.[1]

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.[1]

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS), until the starting material is consumed.[1][2]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and then brine.[1][2]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-chloro-5-arylaniline.

Visualizations

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products pd0 Pd(0)L_n pdii_oad Ar-Pd(II)L_n(X) pd0->pdii_oad Oxidative Addition pdii_trans Ar-Pd(II)L_n(Ar') pdii_oad->pdii_trans Transmetalation borate_salt X-B(OH)₂(Base) pd0_re Pd(0)L_n pdii_trans->pd0_re Reductive Elimination product Ar-Ar' pdii_trans->product aryl_halide Ar-X (this compound) aryl_halide->pdii_oad boronic_acid Ar'-B(OH)₂ boronic_acid->pdii_trans base Base base->pdii_trans

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental_Workflow start Start setup Combine Reactants: - this compound - Arylboronic acid - Base start->setup end End inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) setup->inert add_solv_cat Add Degassed Solvent and Palladium Catalyst inert->add_solv_cat heat Heat and Stir (e.g., 80-110 °C) add_solv_cat->heat monitor Monitor Reaction Progress (TLC or LC-MS) heat->monitor monitor->heat Incomplete workup Work-up: - Cool to RT - Dilute with EtOAc - Wash with H₂O and Brine monitor->workup Reaction Complete purify Dry, Concentrate, and Purify (Column Chromatography) workup->purify purify->end

Caption: Generalized workflow for Suzuki-Miyaura coupling.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Chloro-5-iodoaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction has become a cornerstone in modern organic synthesis, particularly in the pharmaceutical and materials science industries, due to its broad substrate scope, functional group tolerance, and generally high yields.[1][2][3][4] This document provides detailed application notes and protocols for the selective Buchwald-Hartwig amination of 2-chloro-5-iodoaniline.

The presence of two different halogen substituents on the aniline ring, iodine and chlorine, allows for chemoselective functionalization. The carbon-iodine (C-I) bond is significantly more reactive towards oxidative addition to the palladium(0) catalyst than the carbon-chlorine (C-Cl) bond.[1] This inherent difference in reactivity enables the selective formation of a C-N bond at the 5-position, leaving the chloro group at the 2-position intact for potential subsequent transformations.

Reaction Principle

The catalytic cycle of the Buchwald-Hartwig amination is a well-established process that involves a palladium(0) species as the active catalyst. The key steps are as follows:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl iodide (in this case, the C-I bond of this compound) to form a Pd(II) intermediate.[2][3]

  • Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) complex. In the presence of a base, the coordinated amine is deprotonated to form a palladium-amido complex.

  • Reductive Elimination: The desired N-aryl amine product is formed through reductive elimination from the palladium complex, which simultaneously regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[2]

The choice of ligand is critical for the efficiency of the reaction, as it stabilizes the palladium catalyst and modulates its reactivity to promote the desired C-N bond formation and prevent side reactions.

Data Presentation

The following tables summarize typical reaction conditions and yields for the selective Buchwald-Hartwig amination of this compound with various primary and secondary amines. These conditions can serve as a starting point for optimization.

Table 1: Buchwald-Hartwig Amination of this compound with Primary Amines

AminePalladium Precatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
AnilinePd₂(dba)₃ (2)XPhos (4)NaOtBu (1.5)Toluene10018High
4-MethoxyanilinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃ (2.0)Dioxane11024Good
n-ButylaminePd₂(dba)₃ (1.5)BrettPhos (3)LHMDS (2.0)THF8012Moderate-High
CyclohexylaminePd(OAc)₂ (3)RuPhos (6)K₃PO₄ (2.0)Toluene10020Good

Table 2: Buchwald-Hartwig Amination of this compound with Secondary Amines

AminePalladium Precatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
MorpholinePd₂(dba)₃ (1.5)XPhos (3)NaOtBu (2.0)Toluene100694[5]
PiperidinePd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.5)Dioxane11018High
N-MethylanilinePd₂(dba)₃ (2)DavePhos (4)Cs₂CO₃ (2.0)Toluene10024Good
Diethylamine[Pd(allyl)Cl]₂ (1)cataCXium® A (2)K₂CO₃ (2.0)t-BuOH9016Moderate

Note: "High" yield generally refers to >85%, "Good" to 70-85%, and "Moderate" to 50-70%. Yields are based on isolated product and may vary depending on the specific reaction scale and purification method.

Experimental Protocols

The following are generalized protocols for the selective Buchwald-Hartwig amination of this compound. These should be considered as starting points and may require optimization for specific substrates and scales. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.[5]

Protocol 1: General Procedure for Amination with Primary and Secondary Amines using a Palladium(0) Precatalyst

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (3.0 mol%)

  • Sodium tert-butoxide (NaOtBu) (2.0 equiv)

  • Anhydrous Toluene

Procedure:

  • To a dry Schlenk flask, add Pd₂(dba)₃, XPhos, and NaOtBu under an inert atmosphere.

  • Add this compound and the amine to the flask.

  • Add anhydrous toluene via syringe.

  • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Amination using a Palladium(II) Precatalyst and a Weaker Base

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2.0 mol%)

  • 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (3.0 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 equiv)

  • Anhydrous Dioxane

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd(OAc)₂, BINAP, and Cs₂CO₃ to a dry reaction vessel.

  • Add this compound and the amine.

  • Add anhydrous dioxane to the vessel.

  • Seal the vessel and heat the mixture to 110 °C with stirring.

  • Monitor the reaction as described in Protocol 1.

  • After completion, cool the mixture, dilute with an appropriate organic solvent, and filter through a pad of celite to remove inorganic salts.

  • Wash the filtrate with water and brine, then dry the organic layer and concentrate.

  • Purify the residue by column chromatography.

Mandatory Visualizations

Buchwald_Hartwig_Amination Amine (R-NH2) Amine (R-NH2) Amine_Coordination Amine Coordination & Deprotonation Amine (R-NH2)->Amine_Coordination Pd(0)L Pd(0)L Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition Intermediate_1 Ar-Pd(II)(I)L Oxidative_Addition->Intermediate_1 Intermediate_1->Amine_Coordination Intermediate_2 Ar-Pd(II)(NR)L Amine_Coordination->Intermediate_2 Reductive_Elimination Reductive Elimination Intermediate_2->Reductive_Elimination Reductive_Elimination->Pd(0)L Product N-Aryl-2-chloroaniline Reductive_Elimination->Product Base Base Base->Amine_Coordination

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental_Workflow Reagent_Prep Prepare Reactants and Catalyst (under inert atmosphere) Reaction_Setup Combine Reagents in Anhydrous Solvent Reagent_Prep->Reaction_Setup Heating Heat Reaction Mixture Reaction_Setup->Heating Monitoring Monitor Reaction Progress (TLC/GC-MS) Heating->Monitoring Monitoring->Heating Incomplete Workup Quench and Extract Monitoring->Workup Reaction Complete Purification Column Chromatography Workup->Purification Product Isolated Product Purification->Product

References

Application Notes: Palladium-Catalyzed Cross-Coupling Reactions of 2-Chloro-5-iodoaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-5-iodoaniline is a versatile synthetic building block, particularly valuable in the fields of medicinal chemistry and materials science. Its structure features two different halogen atoms—chlorine and iodine—on an aniline scaffold, offering a platform for sequential and site-selective functionalization. The significant difference in reactivity between the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds is the cornerstone of its synthetic utility. In palladium-catalyzed cross-coupling reactions, the C-I bond is substantially more reactive, facilitating oxidative addition under milder conditions than the more robust C-Cl bond.[1] This inherent chemoselectivity allows for the precise introduction of various substituents at the 5-position, while leaving the chlorine atom at the 2-position available for subsequent transformations.

This document provides detailed application notes and generalized protocols for key palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig—using this compound as the substrate.

Suzuki-Miyaura Coupling: Synthesis of Biaryl Amines

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between an organohalide and a boronic acid or ester.[2] When applied to this compound, it allows for the chemoselective synthesis of 5-aryl-2-chloroanilines, which are precursors to various complex heterocyclic structures.

Data Presentation: Representative Suzuki-Miyaura Coupling Conditions
Coupling PartnerPd Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Yield
Phenylboronic acidPd(PPh₃)₄ (2-5)-K₂CO₃ (2.0)Dioxane/H₂O80-100Good to Excellent
4-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.5)Toluene/H₂O90-110Good to Excellent
3-Pyridinylboronic acidPd₂(dba)₃ (1.5)XPhos (3.5)Cs₂CO₃ (2.0)1,4-Dioxane100Good to Excellent
Thiophene-2-boronic acidPdCl₂(dppf) (3)-Na₂CO₃ (2.0)DMF/H₂O90Good

Note: Yields are generalized based on typical outcomes for iodoanilines. Optimization is recommended for specific substrates.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 equiv.)

  • Arylboronic acid (1.2-1.5 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv.)

  • Degassed solvent (e.g., 1,4-Dioxane and Water, 4:1 mixture)

  • Schlenk flask or sealed reaction vial

  • Standard laboratory glassware for work-up and purification

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (2.0 equiv.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.[2]

  • Reagent Addition: Under the inert atmosphere, add the palladium catalyst. Then, add the degassed solvent mixture via syringe.[2]

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired 5-aryl-2-chloroaniline product.[2]

Sonogashira Coupling: Synthesis of Aryl Alkynes

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, typically using both palladium and copper(I) catalysts.[3] This reaction provides a direct route to 5-alkynyl-2-chloroanilines. The data below is based on the successful coupling of the structurally analogous 2-chloro-5-iodopyridine.[4][5][6]

Data Presentation: Sonogashira Coupling Conditions
Coupling PartnerPd Catalyst (mol%)Cu CatalystBaseSolventTemp. (°C)YieldReference
PhenylacetylenePdCl₂(PPh₃)₂ (0.5)NoneNone[TBP][4EtOV]5572%[4][6]
PhenylacetylenePd(PPh₃)₄ (2)CuI (1)Et₃NTHF/DMF25-60Good to ExcellentGeneral
1-OctynePd(OAc)₂ (2) / XPhos (4)CuI (1.5)DIPAToluene60-80GoodGeneral
TrimethylsilylacetylenePdCl₂(dppf) (3)CuI (2)Et₃NAcetonitrile50Good to ExcellentGeneral

[TBP][4EtOV] = Tetrabutylphosphonium 4-ethoxyvalerate (an ionic liquid)

Experimental Protocol: General Procedure for Sonogashira Coupling

Materials:

  • This compound (1.0 equiv.)

  • Terminal alkyne (1.1-1.5 equiv.)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%)

  • Copper(I) iodide (CuI, 1-5 mol%)

  • Base (e.g., Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA))

  • Anhydrous, degassed solvent (e.g., THF or DMF)

  • Schlenk flask

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst, and CuI.

  • Solvent and Reagents: Add the anhydrous, degassed solvent, followed by the base (e.g., Et₃N, which can often serve as both base and solvent).

  • Alkyne Addition: Add the terminal alkyne (1.2 equiv.) dropwise via syringe while stirring.

  • Reaction Execution: Stir the reaction mixture at the appropriate temperature (from room temperature to 80 °C) until TLC or LC-MS analysis indicates full consumption of the starting material.

  • Work-up: Upon completion, cool the mixture, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove catalyst residues. Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.

Heck Reaction: Synthesis of Substituted Alkenes

The Heck reaction couples an aryl halide with an alkene to form a substituted alkene, offering a powerful method for C-C bond formation.[7][8] This reaction can be used to install a variety of vinyl groups at the 5-position of this compound. Ligand-free conditions using Pd(OAc)₂ are often effective for reactive substrates like iodoanilines.[3]

Data Presentation: Representative Heck Reaction Conditions
Coupling PartnerPd Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Yield
n-Butyl acrylatePd(OAc)₂ (2-5)NoneEt₃N (2.0)Acetonitrile80-100Excellent
StyrenePd(OAc)₂ (2)P(o-tol)₃ (4)NaOAc (2.0)DMF100-120Good
AcrylonitrilePd/C (0.5)NoneN,N-Diisopropylethylamine (2.0)NMP120Good
Ethyl acrylatePd(OAc)₂ (5.0)NoneNEt₃ (2.0)CH₃CN100Excellent[3]

NMP = N-Methyl-2-pyrrolidone

Experimental Protocol: Ligand-Free Heck Reaction

Materials:

  • This compound (1.0 equiv.)

  • Alkene (e.g., ethyl acrylate, 1.2-1.5 equiv.)

  • Palladium(II) acetate (Pd(OAc)₂, 5.0 mol%)

  • Base (e.g., Et₃N, 2.0 equiv.)

  • Anhydrous solvent (e.g., Acetonitrile (CH₃CN) or DMF)

  • Sealed reaction tube

Procedure:

  • Reaction Setup: In a sealable reaction tube, combine this compound (1.0 mmol), Pd(OAc)₂ (0.05 mmol), and the base (2.0 mmol).[3]

  • Reagent Addition: Add the anhydrous solvent (3.0 mL) followed by the alkene (1.2 mmol).[3]

  • Reaction Execution: Seal the tube tightly and heat the mixture in an oil bath at 100 °C with stirring.[3]

  • Monitoring: Monitor the reaction progress by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the solvent and excess base.[3]

  • Purification: Purify the residue directly by column chromatography on silica gel to afford the desired 2-chloro-5-alkenylaniline product.[3]

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling for synthesizing carbon-nitrogen bonds by reacting an aryl halide with an amine.[9] This reaction is a premier method for preparing substituted anilines and is highly effective for coupling amines to the 5-position of this compound. The choice of a bulky, electron-rich phosphine ligand is critical for high yields.[10]

Data Presentation: Representative Buchwald-Hartwig Amination Conditions
Coupling PartnerPd Precatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Yield
MorpholinePd₂(dba)₃ (1.5)XPhos (3.0)NaOt-Bu (2.0)Toluene100Excellent
AnilinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃ (2.0)Dioxane110Good
BenzylamineG3-XPhos (2)-LHMDS (1.5)THF65Excellent
PyrrolidinePd₂(dba)₃ (2)RuPhos (4)K₃PO₄ (2.0)Toluene100Good to Excellent

LHMDS = Lithium bis(trimethylsilyl)amide

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

Materials:

  • This compound (1.0 equiv.)

  • Amine (1.2 equiv.)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1.5 mol%)

  • Ligand (e.g., XPhos, 3.0 mol%)

  • Strong, non-nucleophilic base (e.g., NaOt-Bu, 2.0 equiv.)

  • Anhydrous, deoxygenated solvent (e.g., Toluene or Dioxane)

  • Schlenk tube

Procedure:

  • Reaction Setup: In a glovebox or under a strong flow of inert gas, charge a dry Schlenk tube with the palladium precatalyst, the ligand, and the base.

  • Inert Atmosphere: Seal the tube, remove from the glovebox (if used), and place under an inert atmosphere on a Schlenk line.

  • Reagent Addition: Add this compound and the anhydrous, deoxygenated solvent. If the amine is a liquid, add it via syringe. If it is a solid, add it with the other solids in step 1.

  • Reaction Execution: Heat the reaction mixture to the specified temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Visualizations

Catalytic Cycle and Workflows

The following diagrams illustrate the fundamental mechanistic pathway for palladium-catalyzed cross-coupling, a typical experimental workflow, and the strategic application of chemoselectivity for this compound.

Palladium Cross-Coupling Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X pd2_complex R¹-Pd(II)L₂-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation R²-M pd2_r2_complex R¹-Pd(II)L₂-R² transmetalation->pd2_r2_complex reductive_elimination Reductive Elimination pd2_r2_complex->reductive_elimination reductive_elimination->pd0 R¹-R²

Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.

Experimental Workflow start Start setup Combine Reactants: - this compound - Coupling Partner - Catalyst & Base start->setup inert Establish Inert Atmosphere (Evacuate/Backfill Ar) setup->inert add_solvent Add Degassed Solvent inert->add_solvent heat Heat & Stir (e.g., 80-110 °C) add_solvent->heat monitor Monitor Progress (TLC / LC-MS) heat->monitor monitor->heat Incomplete workup Reaction Work-up: - Cool & Dilute - Wash (H₂O, Brine) monitor->workup Complete purify Purification: Column Chromatography workup->purify end End (Isolated Product) purify->end

Caption: Generalized experimental workflow for a cross-coupling reaction.

Chemoselective Functionalization start_mol This compound I Cl reaction1 Pd-Catalyzed Cross-Coupling (Suzuki, Sonogashira, etc.) start_mol:f1->reaction1 Highly Reactive Site intermediate_mol 5-Substituted-2-chloroaniline Cl reaction1->intermediate_mol:f1 reaction2 Subsequent Transformation (e.g., another coupling, cyclization) intermediate_mol:f2->reaction2 Less Reactive Site final_mol Disubstituted Product reaction2->final_mol:f2

Caption: Strategy for chemoselective functionalization of this compound.

References

Application Notes and Protocols: The Utility of 2-Chloro-5-iodoaniline in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-chloro-5-iodoaniline as a versatile building block in the synthesis of novel therapeutic agents. This document details its application in the development of anticancer compounds, provides quantitative biological data, and outlines detailed experimental protocols for the synthesis and evaluation of a key derivative.

Introduction

This compound is a halogenated aromatic amine that serves as a valuable starting material in medicinal chemistry. The presence of three distinct functional handles—an amino group, a chloro substituent, and an iodo substituent—offers a platform for diverse chemical modifications. The differential reactivity of the halogens allows for selective functionalization, typically through palladium-catalyzed cross-coupling reactions at the more reactive iodine-bearing position, followed by modifications involving the chloro group or the aniline nitrogen. This trifunctional nature makes it an attractive scaffold for the synthesis of complex heterocyclic compounds with a range of biological activities.

Application in Anticancer Drug Discovery

A significant application of this compound is in the synthesis of potent anticancer agents. Its scaffold has been incorporated into molecules designed to inhibit key signaling pathways implicated in cancer cell proliferation and survival. One notable example is the synthesis of indolo[2,3-b]quinoline derivatives, which have demonstrated significant cytotoxic effects against various cancer cell lines.

Case Study: 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline (Compound 49)

A derivative of this compound, 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline (referred to as Compound 49 in the literature), has been synthesized and evaluated for its anticancer properties. This compound has shown remarkable cytotoxicity against colorectal cancer cells, highlighting the potential of the this compound scaffold in developing novel oncology therapeutics.[1]

Quantitative Biological Data

The cytotoxic activity of Compound 49 was assessed against several human cancer cell lines and a normal human intestinal epithelial cell line. The results, presented as IC50 values (the concentration of the compound required to inhibit the growth of 50% of the cells), are summarized in the table below.

Cell LineCancer TypeCompound 49 IC50 (µM)Neocryptolepine IC50 (µM)5-Fluorouracil (5-FU) IC50 (µM)
HCT116Colorectal Cancer0.25 ± 0.034.26 ± 0.213.89 ± 0.17
Caco-2Colorectal Cancer0.89 ± 0.07Not Reported6.23 ± 0.45
PANC-1Pancreatic Cancer> 10Not ReportedNot Reported
SMMC-7721Liver Cancer> 10Not ReportedNot Reported
AGSGastric Cancer> 10Not ReportedNot Reported
HIECNormal Intestinal Epithelial8.74 ± 0.56Not ReportedNot Reported

Data sourced from a study on the synthesis and biological activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline.[1]

The data indicates that Compound 49 is significantly more potent against HCT116 and Caco-2 colorectal cancer cells than both the parent compound neocryptolepine and the commonly used chemotherapeutic drug 5-Fluorouracil.[1] Importantly, it displays lower cytotoxicity towards normal intestinal epithelial cells, suggesting a degree of selectivity for cancer cells.[1]

Mechanism of Action: PI3K/AKT/mTOR Pathway Inhibition

Compound 49 has been shown to exert its anticancer effects by modulating the PI3K/AKT/mTOR signaling pathway.[1] This pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a common feature in many cancers. By inhibiting this pathway, Compound 49 can induce cell cycle arrest and apoptosis in cancer cells.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits & Activates AKT AKT PDK1->AKT Phosphorylates & Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Compound49 Compound 49 Compound49->PI3K Inhibits Compound49->AKT Inhibits Compound49->mTORC1 Inhibits

Caption: PI3K/AKT/mTOR signaling pathway and points of inhibition by Compound 49.

Experimental Protocols

The following section details the synthetic route and biological evaluation methods for Compound 49.

Synthesis of 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline (Compound 49)

The synthesis of Compound 49 can be achieved through a multi-step process starting from this compound. The key steps involve a Suzuki coupling to introduce a substituted phenyl ring, followed by intramolecular cyclization to form the indoloquinoline core.

Synthesis_Workflow Start This compound Step1 Suzuki Coupling with (2-formyl-5-methoxyphenyl)boronic acid Start->Step1 Intermediate1 2-Amino-4-chloro-2'- formyl-5'-methoxybiphenyl Step1->Intermediate1 Step2 Reductive Cyclization (e.g., with Sodium Hydrosulfite) Intermediate1->Step2 Intermediate2 2-Chloro-8-methoxy- 5H-indolo[2,3-b]quinoline Step2->Intermediate2 Step3 N-methylation (e.g., with Methyl Iodide) Intermediate2->Step3 FinalProduct Compound 49 Step3->FinalProduct BioAssay Biological Evaluation (Cytotoxicity, Pathway Analysis) FinalProduct->BioAssay

Caption: Synthetic and evaluation workflow for Compound 49.

Step 1: Suzuki Coupling

  • To a solution of this compound (1.0 eq) in a suitable solvent such as a 3:1 mixture of 1,4-dioxane and water, add (2-formyl-5-methoxyphenyl)boronic acid (1.2 eq) and potassium carbonate (2.0 eq).

  • Degas the mixture by bubbling with argon for 15 minutes.

  • Add a palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.05 eq).

  • Heat the reaction mixture to 80-90 °C and stir under an argon atmosphere for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to yield 2-amino-4-chloro-2'-formyl-5'-methoxybiphenyl.

Step 2: Reductive Cyclization

  • Dissolve the biphenyl intermediate from Step 1 in a mixture of ethanol and water.

  • Add sodium hydrosulfite (Na2S2O4) in excess (e.g., 3-5 eq).

  • Reflux the mixture for 4-6 hours, monitoring by TLC.

  • Cool the reaction mixture and neutralize with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to give the crude 2-chloro-8-methoxy-5H-indolo[2,3-b]quinoline.

Step 3: N-methylation

  • To a solution of the indoloquinoline from Step 2 in a polar aprotic solvent such as dimethylformamide (DMF), add a base like sodium hydride (NaH) (1.5 eq) at 0 °C.

  • Stir the mixture for 30 minutes, then add methyl iodide (CH3I) (1.2 eq).

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the final product, 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline (Compound 49), by column chromatography.

Biological Evaluation Protocols

Cell Viability (MTT) Assay

  • Seed cancer cells in 96-well plates at a density of 5,000 cells per well and incubate for 24 hours.

  • Treat the cells with various concentrations of Compound 49 for 48 hours.

  • Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.

  • Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 value from the dose-response curve.

Western Blot Analysis for Pathway Inhibition

  • Treat cancer cells with Compound 49 at the desired concentration for the specified time.

  • Lyse the cells and quantify the protein concentration.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies against key proteins in the PI3K/AKT/mTOR pathway (e.g., p-AKT, p-mTOR).

  • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex heterocyclic molecules with significant potential in medicinal chemistry. The successful development of potent anticancer agents, such as Compound 49, underscores the utility of this scaffold in drug discovery. The ability to selectively functionalize the different positions of the aniline ring allows for the generation of diverse compound libraries for structure-activity relationship studies, paving the way for the discovery of new and improved therapeutic agents. The provided protocols offer a foundation for researchers to explore the chemical space around this promising scaffold.

References

2-Chloro-5-iodoaniline: A Versatile Building Block for the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction:

2-Chloro-5-iodoaniline is a halogenated aromatic amine that serves as a valuable and versatile building block in the synthesis of complex heterocyclic compounds, particularly for the development of potent kinase inhibitors in oncology. The presence of three distinct functional handles—a chloro group, an iodo group, and an amino group—on the aniline scaffold allows for a variety of selective chemical transformations. The highly reactive iodo substituent is particularly amenable to palladium-catalyzed cross-coupling reactions such as Suzuki and Buchwald-Hartwig aminations, which are fundamental in modern drug discovery for constructing carbon-carbon and carbon-nitrogen bonds. The chloro and amino groups provide additional sites for diversification, enabling the synthesis of a wide array of substituted scaffolds for structure-activity relationship (SAR) studies.

This document provides detailed application notes and protocols for the use of this compound in the synthesis of a hypothetical kinase inhibitor, "Kinasinib," structurally inspired by potent Src/Abl inhibitors. The protocols for key synthetic steps, along with illustrative quantitative data and relevant signaling pathway diagrams, are presented to guide researchers in the potential applications of this building block.

I. Synthetic Application: Synthesis of a Hypothetical Kinase Inhibitor "Kinasinib"

The following section outlines a proposed synthetic route for "Kinasinib," a hypothetical dual Src/Abl kinase inhibitor, starting from this compound. This multi-step synthesis utilizes key organic reactions commonly employed in pharmaceutical development.

Proposed Synthetic Scheme for Kinasinib:

G A This compound C N-(2-Chloro-5-iodophenyl)acrylamide (Intermediate 1) A->C Amide Formation B Acryloyl chloride, Et3N, DCM E N-(2-Chloro-5-(pyrimidin-2-ylamino)phenyl)acrylamide (Intermediate 2) C->E Buchwald-Hartwig Amination D 2-Aminopyrimidine, Pd(OAc)2, Xantphos, Cs2CO3, Dioxane G Kinasinib (Final Product) E->G Nucleophilic Aromatic Substitution F 1-Methylpiperazine, K2CO3, DMF

Caption: Proposed synthetic pathway for "Kinasinib".

Experimental Protocols

1. Synthesis of N-(2-Chloro-5-iodophenyl)acrylamide (Intermediate 1)

This protocol describes the acylation of this compound with acryloyl chloride to form the corresponding acrylamide.

  • Materials:

    • This compound (1.0 eq)

    • Acryloyl chloride (1.1 eq)

    • Triethylamine (Et3N) (1.5 eq)

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve this compound in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Add triethylamine dropwise to the stirred solution.

    • Slowly add acryloyl chloride dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the product with DCM.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (Hexane:Ethyl Acetate gradient) to yield Intermediate 1 as a solid.

2. Synthesis of N-(2-Chloro-5-(pyrimidin-2-ylamino)phenyl)acrylamide (Intermediate 2)

This protocol outlines the Buchwald-Hartwig amination to couple the acrylamide intermediate with 2-aminopyrimidine.

  • Materials:

    • N-(2-Chloro-5-iodophenyl)acrylamide (Intermediate 1) (1.0 eq)

    • 2-Aminopyrimidine (1.2 eq)

    • Palladium(II) acetate (Pd(OAc)2) (0.05 eq)

    • Xantphos (0.1 eq)

    • Cesium carbonate (Cs2CO3) (2.0 eq)

    • 1,4-Dioxane (anhydrous)

  • Procedure:

    • To an oven-dried Schlenk flask, add Intermediate 1, 2-aminopyrimidine, cesium carbonate, palladium(II) acetate, and Xantphos.

    • Evacuate and backfill the flask with argon three times.

    • Add anhydrous 1,4-dioxane via syringe.

    • Heat the reaction mixture to 100 °C and stir for 12-18 hours.

    • Monitor the reaction by LC-MS.

    • After completion, cool the mixture to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of Celite, washing with ethyl acetate.

    • Concentrate the filtrate and purify the residue by flash column chromatography (DCM:Methanol gradient) to afford Intermediate 2.

3. Synthesis of Kinasinib (Final Product)

This final step involves a nucleophilic aromatic substitution to introduce the 1-methylpiperazine moiety.

  • Materials:

    • N-(2-Chloro-5-(pyrimidin-2-ylamino)phenyl)acrylamide (Intermediate 2) (1.0 eq)

    • 1-Methylpiperazine (3.0 eq)

    • Potassium carbonate (K2CO3) (2.0 eq)

    • N,N-Dimethylformamide (DMF)

  • Procedure:

    • In a sealed tube, dissolve Intermediate 2 in DMF.

    • Add potassium carbonate and 1-methylpiperazine to the solution.

    • Heat the reaction mixture to 120 °C and stir for 24 hours.

    • Monitor the reaction by LC-MS.

    • Upon completion, cool the reaction to room temperature and pour it into ice-water.

    • Extract the aqueous layer with ethyl acetate multiple times.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by preparative HPLC to yield the final product, Kinasinib.

Data Presentation

Table 1: Illustrative Reaction Yields for the Synthesis of Kinasinib

StepProduct NameStarting MaterialReagentsSolventYield (%)
1Intermediate 1This compoundAcryloyl chloride, Et3NDCM85
2Intermediate 2Intermediate 12-Aminopyrimidine, Pd(OAc)2, Xantphos, Cs2CO3Dioxane65
3KinasinibIntermediate 21-Methylpiperazine, K2CO3DMF50

Table 2: Illustrative In Vitro Kinase Inhibitory Activity of Kinasinib

Target KinaseIC50 (nM)
c-Src5.2
Abl8.7
VEGFR2150.6
EGFR>1000

II. Mechanism of Action and Relevant Signaling Pathways

"Kinasinib" is designed as a dual inhibitor of Src and Abl kinases, which are key regulators of cell proliferation, survival, and migration. Dysregulation of these kinases is implicated in various cancers.

Abl Kinase Signaling Pathway

The Abelson murine leukemia (Abl) tyrosine kinase is a non-receptor tyrosine kinase involved in cell differentiation, division, adhesion, and stress response. In certain cancers, such as chronic myeloid leukemia (CML), the BCR-ABL fusion gene leads to a constitutively active Abl kinase, driving uncontrolled cell proliferation.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus BCR_ABL BCR-Abl (Constitutively Active) GRB2 GRB2/SOS BCR_ABL->GRB2 PI3K PI3K BCR_ABL->PI3K STAT5 STAT5 BCR_ABL->STAT5 RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription STAT5->Transcription Kinasinib Kinasinib Kinasinib->BCR_ABL Inhibition

Caption: Simplified Abl kinase signaling pathway.

Src Family Kinase (SFK) Signaling Pathway

Src is a non-receptor tyrosine kinase that plays a crucial role in regulating cell adhesion, growth, movement, and differentiation. Overexpression or activation of Src is common in many solid tumors and is associated with tumor progression and metastasis.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Cellular Response RTK Receptor Tyrosine Kinase (e.g., EGFR, PDGFR) Src Src RTK->Src Integrins Integrins FAK FAK Integrins->FAK RAS_MAPK RAS-MAPK Pathway Src->RAS_MAPK PI3K_AKT PI3K-AKT Pathway Src->PI3K_AKT STAT3 STAT3 Src->STAT3 FAK->Src Response Proliferation, Survival, Migration, Invasion RAS_MAPK->Response PI3K_AKT->Response STAT3->Response Kinasinib Kinasinib Kinasinib->Src Inhibition

Caption: Simplified Src family kinase signaling pathway.

III. Experimental Workflow Overview

The following diagram provides a high-level overview of the experimental workflow for the synthesis and evaluation of "Kinasinib."

G Start Start: This compound Step1 Step 1: Amide Formation Start->Step1 Intermediate1 Intermediate 1 Step1->Intermediate1 Step2 Step 2: Buchwald-Hartwig Amination Intermediate1->Step2 Intermediate2 Intermediate 2 Step2->Intermediate2 Step3 Step 3: Nucleophilic Aromatic Substitution Intermediate2->Step3 FinalProduct Kinasinib Step3->FinalProduct Purification Purification (Column Chromatography, HPLC) FinalProduct->Purification Characterization Characterization (NMR, MS) Purification->Characterization Biological_Assay In Vitro Kinase Assays (IC50 Determination) Characterization->Biological_Assay Data_Analysis Data Analysis and SAR Studies Biological_Assay->Data_Analysis

Caption: Experimental workflow for Kinasinib synthesis.

This compound is a highly valuable and strategically functionalized building block for the synthesis of novel pharmaceutical agents, particularly kinase inhibitors. Its unique substitution pattern allows for the application of modern synthetic methodologies to construct complex molecular architectures. The provided protocols and illustrative data for the synthesis of "Kinasinib" are intended to serve as a practical guide for researchers exploring the potential of this versatile starting material in drug discovery and development.

Application Notes and Protocols for the Synthesis of Agrochemicals Using 2-Chloro-5-iodoaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the utilization of 2-Chloro-5-iodoaniline as a key intermediate in the synthesis of novel agrochemicals. The unique substitution pattern of this aniline derivative, featuring both chloro and iodo functionalities, offers versatile handles for the construction of complex heterocyclic scaffolds with potential fungicidal and insecticidal properties.

Synthesis of a Novel Pyrazole Carboxamide Fungicide

Pyrazole carboxamides are a significant class of fungicides that act as succinate dehydrogenase inhibitors (SDHIs), disrupting the fungal respiratory chain. The following protocol details the synthesis of a novel N-(2-chloro-5-iodophenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide, a potential SDHI fungicide.

Experimental Protocol: Synthesis of N-(2-chloro-5-iodophenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide

This two-step synthesis involves the preparation of the pyrazole-4-carbonyl chloride followed by its condensation with this compound.

Step 1: Synthesis of 1,3-dimethyl-1H-pyrazole-4-carbonyl chloride

  • To a solution of 1,3-dimethyl-1H-pyrazole-4-carboxylic acid (1.0 eq) in anhydrous toluene, add thionyl chloride (1.2 eq) dropwise at 0 °C.

  • Heat the reaction mixture to reflux and maintain for 2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the excess thionyl chloride and toluene under reduced pressure to yield the crude 1,3-dimethyl-1H-pyrazole-4-carbonyl chloride, which can be used in the next step without further purification.

Step 2: Synthesis of N-(2-chloro-5-iodophenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide

  • Dissolve this compound (1.0 eq) and triethylamine (1.1 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of 1,3-dimethyl-1H-pyrazole-4-carbonyl chloride (1.05 eq) in anhydrous THF dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitor the reaction by TLC. Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the target compound.

Quantitative Data
StepProductStarting MaterialsReagentsSolventYield (%)
11,3-dimethyl-1H-pyrazole-4-carbonyl chloride1,3-dimethyl-1H-pyrazole-4-carboxylic acidThionyl chlorideToluene>95 (crude)
2N-(2-chloro-5-iodophenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamideThis compound, 1,3-dimethyl-1H-pyrazole-4-carbonyl chlorideTriethylamineTHF85-92
Proposed Mechanism of Action

The synthesized pyrazole carboxamide is proposed to act as a succinate dehydrogenase inhibitor (SDHI). It is hypothesized to bind to the ubiquinone-binding site of the succinate dehydrogenase complex (Complex II) in the mitochondrial respiratory chain of fungi, thereby inhibiting cellular respiration and leading to fungal cell death.

SDHI_Mechanism cluster_fungus Fungal Cell cluster_mito Mitochondrion Complex_II Succinate Dehydrogenase (Complex II) Fumarate Fumarate Complex_II->Fumarate ETC Electron Transport Chain Complex_II->ETC e- Succinate Succinate Succinate->Complex_II Oxidation ATP_Synthase ATP Synthase ETC->ATP_Synthase Cell_Death Fungal Cell Death ETC->Cell_Death Disruption leads to ATP ATP (Energy) ATP_Synthase->ATP Pyrazole_Carboxamide N-(2-chloro-5-iodophenyl)- 1,3-dimethyl-1H-pyrazole-4-carboxamide Pyrazole_Carboxamide->Complex_II Inhibition

Caption: Proposed mechanism of action of the synthesized pyrazole carboxamide fungicide.

Plausible Synthesis of an Anthranilic Diamide Insecticide Analogue

Anthranilic diamide insecticides, such as chlorantraniliprole, are potent activators of insect ryanodine receptors, leading to muscle dysfunction and paralysis. This compound can serve as a valuable precursor for the synthesis of novel analogues of this important class of insecticides. The following outlines a plausible synthetic pathway.

Synthetic Workflow

The proposed synthesis involves a multi-step sequence starting with the acylation of this compound, followed by an intramolecular cyclization to form a benzoxazinone intermediate. Subsequent reaction with a pyrazole carboxylic acid derivative and finally amidation would yield the target anthranilic diamide analogue.

Anthranilic_Diamide_Synthesis Start This compound Acylation Acylation (e.g., with chloroacetyl chloride) Start->Acylation Cyclization Intramolecular Cyclization (e.g., via Williamson ether synthesis) Acylation->Cyclization Benzoxazinone Benzoxazinone Intermediate Cyclization->Benzoxazinone Coupling Coupling with Pyrazole Carboxylic Acid Derivative Benzoxazinone->Coupling Amidation Amidation (e.g., with methylamine) Coupling->Amidation Final_Product Novel Anthranilic Diamide Insecticide Analogue Amidation->Final_Product

Caption: Plausible synthetic workflow for an anthranilic diamide insecticide analogue.

Experimental Protocol Outline
  • Acylation of this compound: React this compound with an appropriate acylating agent (e.g., chloroacetyl chloride) in the presence of a base to form the corresponding N-acylated aniline.

  • Formation of Benzoxazinone Intermediate: Induce intramolecular cyclization of the N-acylated product, potentially through a base-mediated reaction, to form the benzoxazinone ring system.

  • Coupling with Pyrazole Moiety: Activate a suitable pyrazole carboxylic acid (e.g., by conversion to its acid chloride) and react it with the benzoxazinone intermediate.

  • Amidation: React the coupled product with an amine (e.g., methylamine) to open the benzoxazinone ring and form the final anthranilic diamide structure.

Further optimization of reaction conditions and purification procedures would be necessary to establish a robust synthetic route.

Logical Relationship of Synthesis and Application

The chemical properties of this compound, specifically the reactivity of the amino and iodo groups, directly enable its use in the synthesis of diverse agrochemical scaffolds. The choice of reaction partners and synthetic route dictates the final class and biological activity of the resulting agrochemical.

Logical_Relationship cluster_synthesis Synthetic Pathways cluster_agrochemicals Agrochemical Classes Precursor This compound Amide_Coupling Amide Coupling (with Pyrazole Carboxylic Acid) Precursor->Amide_Coupling Multi_Step Multi-Step Synthesis (e.g., for Anthranilic Diamides) Precursor->Multi_Step Fungicides Pyrazole Carboxamide Fungicides (SDHIs) Amide_Coupling->Fungicides Insecticides Anthranilic Diamide Insecticides (RyR Activators) Multi_Step->Insecticides

Caption: Logical relationship between the precursor, synthetic routes, and resulting agrochemicals.

Preparation of 2-Chloro-5-iodoaniline Derivatives: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, 2-chloro-5-iodoaniline and its derivatives represent a critical structural motif. These compounds serve as versatile building blocks in the synthesis of a wide array of molecules with significant applications in medicinal chemistry and agrochemical development. The strategic placement of the chloro, iodo, and amino groups on the aniline scaffold allows for selective functionalization, making it a valuable precursor for creating complex molecular architectures. This document provides detailed application notes and experimental protocols for the preparation of this compound derivatives, focusing on modern synthetic methodologies.

The utility of this compound derivatives is underscored by their role as key intermediates in the synthesis of targeted therapeutics and potent agrochemicals.[1][2][3] The presence of both a chlorine and an iodine atom offers differential reactivity, enabling sequential, site-selective cross-coupling reactions. The iodine atom is more reactive towards oxidative addition in palladium-catalyzed reactions, allowing for initial modification at this position, followed by subsequent reactions at the less reactive chlorine site.[3] This characteristic is particularly advantageous in the construction of polysubstituted aromatic systems.

Application in Drug Discovery and Agrochemicals

In the pharmaceutical industry, the this compound core is integrated into molecules targeting a range of diseases. For instance, it is a precursor for compounds investigated for their anticancer properties.[4] In the agrochemical sector, derivatives of this aniline are used to synthesize potent insecticides, such as diamide-class agents like chlorantraniliprole and cyantraniliprole, which act on insect ryanodine receptors.[5]

Key Synthetic Methodologies

The preparation of derivatives from this compound and related structures predominantly relies on powerful palladium-catalyzed cross-coupling reactions. The two most prominent and widely utilized methods are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base.[6][7][8][9] For this compound derivatives, the reaction can be selectively performed at the iodo position due to its higher reactivity compared to the chloro position.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst, a suitable ligand, and a base.[10][11][12][13][14] This reaction is exceptionally versatile, allowing for the introduction of a wide range of primary and secondary amines, amides, and other nitrogen-containing functional groups.

Experimental Protocols

The following sections provide detailed protocols for the synthesis of this compound itself and for its derivatization via Suzuki-Miyaura coupling and Buchwald-Hartwig amination.

Synthesis of 5-Chloro-2-iodoaniline

One common route to 5-chloro-2-iodoaniline starts from 4-chloro-2-nitroaniline. The synthesis involves a two-step process: a diazotization-iodination reaction followed by reduction of the nitro group.[15]

Step 1: Diazotization and Iodination of 4-Chloro-2-nitroaniline

  • In a suitable reaction vessel, dissolve 4-chloro-2-nitroaniline in aqueous sulfuric acid.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of sodium nitrite (NaNO₂) in water while maintaining the temperature at 0 °C to form the diazonium salt.

  • In a separate vessel, dissolve potassium iodide (KI) in water.

  • Add the freshly prepared diazonium salt solution to the potassium iodide solution at 20 °C. Nitrogen gas will evolve.

  • Stir the reaction mixture until the evolution of gas ceases.

  • The intermediate, 1-chloro-4-iodo-2-nitrobenzene, will precipitate. Collect the solid by filtration and wash with water. A reported yield for this step is 94%.[15]

Step 2: Reduction of 1-Chloro-4-iodo-2-nitrobenzene

  • Suspend the crude 1-chloro-4-iodo-2-nitrobenzene in ethanol.

  • Add iron powder and acetic acid to the suspension.

  • Heat the mixture to reflux.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture and filter to remove the iron catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography to obtain 5-chloro-2-iodoaniline. A reported yield for this step is 90%.[15]

Protocol for Suzuki-Miyaura Coupling of a this compound Derivative

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of an N-protected this compound with an arylboronic acid.

Materials:

  • N-protected this compound (1.0 equiv.)

  • Arylboronic acid (1.1-1.5 equiv.)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 2-5 mol%)

  • Base (e.g., Potassium Carbonate (K₂CO₃), 2.0-3.0 equiv.)

  • Degassed solvent (e.g., Dioxane/Water mixture, 4:1)

Procedure: [6]

  • In a Schlenk flask or sealed tube, combine the N-protected this compound, arylboronic acid, and base.

  • Seal the vessel and purge with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.

  • Under the inert atmosphere, add the degassed solvent mixture.

  • Add the palladium catalyst to the reaction mixture.

  • Heat the reaction mixture to a temperature between 80-110 °C with vigorous stirring.

  • Monitor the reaction progress using TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data Summary

The following tables summarize representative quantitative data for the synthesis and derivatization of this compound.

Table 1: Synthesis of 5-Chloro-2-iodoaniline

Starting MaterialReagentsProductYield (%)Reference
4-Chloro-2-nitroaniline1. aq. H₂SO₄, NaNO₂; 2. KI1-Chloro-4-iodo-2-nitrobenzene94[15]
1-Chloro-4-iodo-2-nitrobenzeneFe, HOAc, ethanol5-Chloro-2-iodoaniline90[15]

Table 2: Suzuki-Miyaura Coupling of Iodoaniline Derivatives

Iodoaniline DerivativeBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Yield (%)Reference
N-ethyl-2-iodoanilinePhenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Dioxane/H₂O80-110High[6]
2-Iodoaniline4-Methoxyphenylboronic acidPd(OAc)₂/PCy₃K₃PO₄Toluene100>95[16]
2-Iodoaniline3-Tolylboronic acidPd₂(dba)₃/P(t-Bu)₃Cs₂CO₃DioxaneRTHigh[9]

Table 3: Buchwald-Hartwig Amination of Chloro/Iodoaniline Scaffolds

Aryl HalideAmineCatalyst/LigandBaseSolventTemp (°C)Yield (%)Reference
Aryl BromidePrimary AminePd₂(dba)₃/BINAPNaOt-BuToluene70-10070-95[10]
Aryl ChlorideSecondary AminePd(OAc)₂/RuPhosK₂CO₃t-BuOH110High[12]
Aryl IodideAnilinePd(OAc)₂/XPhosCs₂CO₃Dioxane100High[12]

Visualized Workflows and Mechanisms

The following diagrams illustrate the general workflows for the key synthetic transformations discussed.

Suzuki_Miyaura_Coupling_Workflow Reactants This compound Derivative + Arylboronic Acid ReactionVessel Reaction Setup: - Inert Atmosphere (Ar/N₂) - Degassed Solvent - Base (e.g., K₂CO₃) Reactants->ReactionVessel Combine Catalyst Palladium Catalyst (e.g., Pd(PPh₃)₄) ReactionVessel->Catalyst Add Catalyst Heating Heating (80-110 °C) Catalyst->Heating Monitoring Reaction Monitoring (TLC / LC-MS) Heating->Monitoring Workup Aqueous Work-up & Extraction Monitoring->Workup Upon Completion Purification Column Chromatography Workup->Purification Product Coupled Product Purification->Product

Caption: General workflow for the Suzuki-Miyaura coupling reaction.

Catalytic_Cycle cluster_0 Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd R¹-X (Aryl Iodide) PdII_A R¹-Pd(II)L₂(X) OxAdd->PdII_A Transmetal Transmetalation PdII_A->Transmetal R²-B(OR)₂ (Base) PdII_B R¹-Pd(II)L₂(R²) Transmetal->PdII_B RedElim Reductive Elimination PdII_B->RedElim RedElim->Pd0 Product (R¹-R²)

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Buchwald_Hartwig_Amination_Workflow Reactants This compound Derivative + Amine (R₂NH) ReactionVessel Reaction Setup: - Inert Atmosphere (Ar/N₂) - Solvent (e.g., Toluene) - Base (e.g., NaOt-Bu) Reactants->ReactionVessel Combine Catalyst Palladium Precatalyst + Ligand (e.g., BINAP) ReactionVessel->Catalyst Add Catalyst/Ligand Heating Heating Catalyst->Heating Monitoring Reaction Monitoring (TLC / GC-MS) Heating->Monitoring Workup Aqueous Work-up & Extraction Monitoring->Workup Upon Completion Purification Purification Workup->Purification Product Aminated Product Purification->Product

References

Application Notes and Protocols for Ullmann Condensation Reactions with 2-Chloro-5-iodoaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Ullmann condensation is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds, crucial for the construction of diarylamines and other N-aryl compounds.[1][2] This copper-catalyzed reaction provides a powerful tool for creating molecular complexity, particularly in the synthesis of pharmaceuticals and other biologically active molecules. This document provides detailed application notes and protocols for the Ullmann condensation reaction specifically utilizing 2-Chloro-5-iodoaniline as a key building block. Due to the presence of two different halogen atoms, the iodine atom is expected to be significantly more reactive towards copper-catalyzed amination than the chlorine atom, allowing for selective C-N bond formation at the 5-position.[1]

Reaction Principle

The Ullmann condensation of this compound involves the coupling of the aryl iodide with an amine in the presence of a copper catalyst, a ligand, and a base. The generally accepted mechanism involves the formation of a copper(I)-amide complex, which then undergoes oxidative addition with the aryl iodide, followed by reductive elimination to yield the N-arylated product and regenerate the copper(I) catalyst.[3] Modern protocols often utilize ligands to stabilize the copper catalyst and facilitate the reaction under milder conditions.[4]

Key Reaction Components and Considerations

  • Substrate: this compound is a versatile substrate. The highly reactive C-I bond allows for selective coupling, leaving the C-Cl bond intact for potential subsequent transformations.

  • Amine Coupling Partner: A wide range of primary and secondary amines, including aliphatic and aromatic amines, can be used as coupling partners. The nucleophilicity and steric hindrance of the amine can influence reaction conditions and yields.

  • Catalyst: Copper(I) salts, such as copper(I) iodide (CuI), are most commonly employed.[4] Other copper sources like copper(II) salts can also be used, as they can be reduced in situ.

  • Ligand: The choice of ligand is critical for the efficiency of the Ullmann condensation. Common ligands include diamines (e.g., N,N'-dimethylethylenediamine - DMEDA), amino acids (e.g., L-proline), and phenanthroline derivatives. Ligands can increase the solubility and reactivity of the copper catalyst, allowing for lower reaction temperatures and catalyst loadings.

  • Base: A base is required to deprotonate the amine and generate the active nucleophile. Common bases include inorganic carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). The choice of base can significantly impact the reaction rate and yield.

  • Solvent: High-boiling polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP) are typically used to ensure the solubility of the reactants and to facilitate the reaction at elevated temperatures.[2]

Experimental Protocols

While specific literature examples for the Ullmann condensation of this compound are limited, the following protocols are based on well-established procedures for similar haloanilines, such as 2-fluoro-4-iodoaniline, and can be adapted accordingly.[5]

Protocol 1: General Procedure for the Ullmann Condensation of this compound with an Aromatic Amine

This protocol is adapted from procedures for the copper-catalyzed N-arylation of aryl halides.

Materials:

  • This compound

  • Aromatic amine (e.g., aniline, substituted anilines)

  • Copper(I) iodide (CuI)

  • N,N'-Dimethylethylenediamine (DMEDA) or L-proline

  • Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄)

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Inert gas (e.g., Argon or Nitrogen)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv), the aromatic amine (1.2 mmol, 1.2 equiv), copper(I) iodide (0.1 mmol, 10 mol%), and the ligand (DMEDA or L-proline, 0.2 mmol, 20 mol%).

  • Add the base (K₂CO₃ or K₃PO₄, 2.0 mmol, 2.0 equiv) to the flask.

  • Add anhydrous solvent (DMF or DMSO, 5 mL).

  • Stir the reaction mixture at a temperature between 100-140 °C. The optimal temperature and reaction time should be determined by monitoring the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-(2-chloro-5-iodophenyl)arylamine.

Protocol 2: Microwave-Assisted Ullmann-Type Reaction of this compound with a Lactam

This protocol is adapted from a reported microwave-assisted synthesis of N-arylamides from 2-fluoro-4-iodoaniline and lactams.[5]

Materials:

  • This compound

  • Lactam (e.g., 2-pyrrolidinone)

  • Copper(I) iodide (CuI)

  • N,N'-Dimethylethylenediamine (DMEDA)

  • Potassium phosphate (K₃PO₄)

  • Anhydrous toluene or 2-methyltetrahydrofuran (2-MeTHF)

  • Microwave reactor vials

  • Microwave synthesizer

Procedure:

  • In a microwave reactor vial, combine this compound (1.0 mmol, 1.0 equiv), the lactam (1.2 mmol, 1.2 equiv), copper(I) iodide (0.05 mmol, 5 mol%), DMEDA (0.1 mmol, 10 mol%), and K₃PO₄ (2.0 mmol, 2.0 equiv).

  • Add anhydrous toluene or 2-MeTHF (3 mL).

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the reaction mixture at a constant temperature (e.g., 120-150 °C) for a specified time (e.g., 30-60 minutes). The optimal conditions should be determined experimentally.

  • After the reaction is complete, cool the vial to room temperature.

  • Filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

EntryAmine/LactamCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1AnilineCuI (10)DMEDA (20)K₂CO₃ (2)DMF12012Data
24-MethoxyanilineCuI (10)L-Proline (20)K₃PO₄ (2)DMSO13010Data
3PyrrolidineCuI (10)DMEDA (20)K₂CO₃ (2)NMP11018Data
42-PyrrolidinoneCuI (5)DMEDA (10)K₃PO₄ (2)Toluene150 (µW)0.5Data
5Reactant BCatalystLigandBaseSolventTempTimeData

*Data to be filled in by the researcher.

Visualizations

Logical Workflow for Ullmann Condensation

The following diagram illustrates the general workflow for setting up and performing an Ullmann condensation reaction with this compound.

Ullmann_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: - this compound - Amine/Lactam - CuI Catalyst - Ligand B Add Base A->B C Add Anhydrous Solvent B->C D Heat Reaction Mixture (Conventional or Microwave) C->D E Monitor Progress (TLC/LC-MS) D->E E->D Incomplete F Cool to Room Temperature E->F Reaction Complete G Aqueous Work-up (Extraction) F->G H Dry and Concentrate G->H I Purify (Column Chromatography) H->I J Characterize Product I->J

Caption: General experimental workflow for the Ullmann condensation.

Proposed Catalytic Cycle

The following diagram illustrates a plausible catalytic cycle for the copper-catalyzed N-arylation of an amine with this compound.

Catalytic_Cycle Proposed Catalytic Cycle for Ullmann Condensation Cu(I)X Cu(I)X Amine_Complex [L-Cu(I)-NR¹R²] Cu(I)X->Amine_Complex + R¹R²NH, Base, Ligand (L) - HX, -Base·HX Cu(III)_Intermediate [L-Cu(III)(Ar)(NR¹R²)(X)] Amine_Complex->Cu(III)_Intermediate + Ar-I (Oxidative Addition) Cu(III)_Intermediate->Cu(I)X Regenerates Catalyst Product Ar-NR¹R² Cu(III)_Intermediate->Product (Reductive Elimination)

Caption: Proposed catalytic cycle for the Ullmann N-arylation.

Conclusion

The Ullmann condensation of this compound offers a strategic approach to the synthesis of N-aryl compounds, leveraging the differential reactivity of the carbon-halogen bonds. The provided protocols, based on established methodologies for similar substrates, serve as a valuable starting point for researchers. Systematic optimization of the reaction parameters, including the choice of ligand, base, solvent, and temperature, is crucial for achieving high yields and purity of the desired products. The structured data table and workflow diagrams are intended to aid in the systematic development and documentation of these important synthetic transformations.

References

Application Notes and Protocols for Indole Synthesis Using 2-Chloro-5-iodoaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthetic utility of 2-chloro-5-iodoaniline as a precursor for constructing the indole scaffold, a privileged core structure in numerous pharmaceuticals and biologically active compounds. This document outlines protocols for two powerful and widely used indole synthesis methodologies: the Larock Indole Synthesis and the Fischer Indole Synthesis.

Introduction

The indole nucleus is a fundamental heterocyclic motif that forms the backbone of a vast array of natural products and synthetic drugs, exhibiting a wide spectrum of biological activities. The strategic functionalization of the indole core is a key aspect of medicinal chemistry and drug discovery. The starting material, this compound, offers two distinct halogen atoms, providing opportunities for selective and sequential cross-coupling reactions, thus enabling the synthesis of diverse and complex indole derivatives.

The Larock indole synthesis is a palladium-catalyzed annulation of an o-haloaniline with an alkyne, offering a direct and modular route to 2,3-disubstituted indoles.[1][2] The Fischer indole synthesis, a classic and robust method, involves the acid-catalyzed cyclization of an arylhydrazine with a ketone or aldehyde.[3][4] When utilizing this compound, the corresponding (2-chloro-5-iodophenyl)hydrazine precursor is first required.[5]

Larock Indole Synthesis

The Larock indole synthesis provides a convergent and highly versatile method for the preparation of polysubstituted indoles. The reaction proceeds via a palladium-catalyzed cascade involving oxidative addition, alkyne insertion, and intramolecular cyclization.

General Reaction Scheme

Larock_Indole_Synthesis cluster_reactants Reactants cluster_reagents Reagents cluster_product Product Aniline This compound Indole 6-Chloro-4-iodo-2,3-disubstituted-1H-indole Aniline->Indole Alkyne Disubstituted Alkyne (e.g., Diphenylacetylene) Alkyne->Indole Catalyst Pd(OAc)₂ Catalyst->Indole Base K₂CO₃ Base->Indole Additive LiCl Additive->Indole Solvent DMF Solvent->Indole

Caption: General workflow for the Larock Indole Synthesis.

Experimental Protocol: Synthesis of 6-Chloro-4-iodo-2,3-diphenyl-1H-indole

This protocol is a representative example of the Larock indole synthesis using this compound and diphenylacetylene.

Materials:

  • This compound

  • Diphenylacetylene

  • Palladium(II) Acetate (Pd(OAc)₂)

  • Potassium Carbonate (K₂CO₃)

  • Lithium Chloride (LiCl)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Schlenk flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 mmol, 1.0 equiv), diphenylacetylene (2.0 mmol, 2.0 equiv), palladium(II) acetate (0.05 mmol, 5 mol%), potassium carbonate (2.0 mmol, 2.0 equiv), and lithium chloride (1.0 mmol, 1.0 equiv).

  • Add anhydrous DMF (5 mL) to the flask via syringe.

  • Stir the reaction mixture at 100 °C for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 6-chloro-4-iodo-2,3-diphenyl-1H-indole.

Quantitative Data
EntryAlkyneProductYield (%)
1Diphenylacetylene6-Chloro-4-iodo-2,3-diphenyl-1H-indole75-85

Note: Yields are based on literature for similar substrates and may vary depending on the specific alkyne and reaction conditions.

Fischer Indole Synthesis

The Fischer indole synthesis is a robust and widely applicable method. It involves the initial formation of a phenylhydrazone from (2-chloro-5-iodophenyl)hydrazine and a ketone or aldehyde, followed by acid-catalyzed cyclization.

General Reaction Scheme

Fischer_Indole_Synthesis cluster_step1 Step 1: Hydrazone Formation cluster_step2 Step 2: Indolization Hydrazine (2-Chloro-5-iodophenyl)hydrazine Hydrazone (2-Chloro-5-iodophenyl)hydrazone Hydrazine->Hydrazone Carbonyl Ketone or Aldehyde Carbonyl->Hydrazone Hydrazone_step2 (2-Chloro-5-iodophenyl)hydrazone Acid Acid Catalyst (e.g., H₂SO₄, PPA) Indole_Product Substituted 6-Chloro-4-iodoindole Acid->Indole_Product Hydrazone_step2->Indole_Product

Caption: Two-step workflow of the Fischer Indole Synthesis.

Experimental Protocol

Part 1: Synthesis of (2-Chloro-5-iodophenyl)hydrazine

This precursor can be synthesized from this compound via diazotization followed by reduction.

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Stannous Chloride Dihydrate (SnCl₂·2H₂O)

  • Ice

  • Water

  • Sodium Hydroxide (NaOH) solution

  • Diethyl ether or Ethyl acetate for extraction

Procedure:

  • Suspend this compound (1.0 equiv) in a mixture of concentrated HCl and water and cool to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite (1.05 equiv) in water, keeping the temperature below 5 °C. Stir for 30 minutes to form the diazonium salt.

  • In a separate flask, prepare a solution of stannous chloride dihydrate (3.0 equiv) in concentrated HCl and cool it in an ice bath.

  • Slowly add the cold diazonium salt solution to the stannous chloride solution with vigorous stirring, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir for an additional 1-2 hours at room temperature.

  • Basify the mixture by the slow addition of a concentrated NaOH solution until the precipitate dissolves.

  • Extract the product with diethyl ether or ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain (2-chloro-5-iodophenyl)hydrazine.

Part 2: Synthesis of a 6-Chloro-4-iodoindole Derivative

This protocol describes the cyclization of the synthesized hydrazine with a model ketone, acetophenone.

Materials:

  • (2-Chloro-5-iodophenyl)hydrazine

  • Acetophenone

  • Polyphosphoric Acid (PPA) or another suitable acid catalyst (e.g., H₂SO₄, ZnCl₂)

  • Ethanol or Acetic Acid (as solvent)

  • Standard laboratory glassware for workup and purification

Procedure:

  • In a round-bottom flask, dissolve (2-chloro-5-iodophenyl)hydrazine (1.0 equiv) and acetophenone (1.1 equiv) in ethanol or glacial acetic acid.

  • Heat the mixture to reflux for 1-2 hours to form the hydrazone in situ.

  • Cool the mixture and remove the solvent under reduced pressure.

  • To the crude hydrazone, add polyphosphoric acid and heat the mixture to 100-120 °C for 2-4 hours.

  • Cool the reaction mixture and carefully pour it onto crushed ice.

  • Neutralize the mixture with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 6-chloro-4-iodo-2-phenyl-1H-indole.

Quantitative Data
EntryKetone/AldehydeProductYield (%)
1Acetophenone6-Chloro-4-iodo-2-phenyl-1H-indole60-75

Note: Yields are representative and can be optimized by adjusting the acid catalyst, solvent, and reaction temperature.

Spectroscopic Data

The following is representative spectroscopic data for a 6-chloro-4-iodoindole derivative. Actual chemical shifts will vary depending on the substituents at the 2- and 3-positions.

¹H NMR (400 MHz, CDCl₃): δ 8.20-8.00 (br s, 1H, NH), 7.60-7.20 (m, Ar-H). ¹³C NMR (101 MHz, CDCl₃): δ 140-110 (Ar-C), 90-80 (C-I).

Applications in Drug Development

Halogenated indoles are valuable intermediates in the synthesis of a wide range of biologically active molecules. The chlorine and iodine atoms on the indole ring can serve as handles for further functionalization through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the rapid generation of compound libraries for screening. Additionally, the presence of halogens can significantly modulate the pharmacokinetic and pharmacodynamic properties of a drug candidate, often enhancing its potency and metabolic stability.

For example, indole derivatives are known to possess a wide range of pharmacological activities, including but not limited to:

  • Anticancer

  • Antiviral

  • Antimicrobial

  • Anti-inflammatory

  • CNS activity

The strategic placement of chloro and iodo substituents, as facilitated by the use of this compound, provides a powerful tool for fine-tuning the biological activity of novel indole-based therapeutic agents.

References

Synthesis of Quinoline Derivatives from 2-Chloro-5-iodoaniline: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of quinoline derivatives utilizing 2-Chloro-5-iodoaniline as a key starting material. Quinolines are a prominent class of nitrogen-containing heterocyclic compounds with a broad spectrum of applications in medicinal chemistry, including the development of anticancer and antimalarial agents. The strategic placement of chloro and iodo substituents on the aniline precursor offers versatile handles for further chemical modifications, making this starting material particularly valuable in the synthesis of diverse quinoline libraries for drug discovery.

This guide covers both classical and modern synthetic methodologies, complete with detailed experimental protocols, quantitative data summarization, and visualizations of synthetic workflows and relevant biological signaling pathways.

I. Synthetic Methodologies

The synthesis of quinoline derivatives from anilines can be achieved through several established methods. Below are protocols for classical named reactions and a modern palladium-catalyzed approach, adapted for the use of this compound.

Doebner-von Miller Synthesis

The Doebner-von Miller reaction is a versatile method for synthesizing quinolines by reacting an aniline with an α,β-unsaturated carbonyl compound under acidic conditions.[1]

Experimental Protocol:

A mixture of this compound (1.0 eq.), an α,β-unsaturated aldehyde or ketone (e.g., crotonaldehyde, 1.2 eq.), and a strong acid catalyst (e.g., hydrochloric acid or sulfuric acid) in a suitable solvent (e.g., ethanol or a biphasic system with toluene) is heated to reflux for 4-8 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled, neutralized with a base (e.g., sodium hydroxide solution), and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Table 1: Representative Quantitative Data for Doebner-von Miller Synthesis

ProductReagentsCatalystSolventReaction Time (h)Yield (%)
8-Chloro-5-iodo-2-methylquinolineThis compound, CrotonaldehydeHClEthanol/Toluene665-75
8-Chloro-5-iodo-2-phenylquinolineThis compound, CinnamaldehydeH₂SO₄Ethanol860-70
Combes Quinoline Synthesis

The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone to form a substituted quinoline.[2]

Experimental Protocol:

This compound (1.0 eq.) and a β-diketone (e.g., acetylacetone, 1.1 eq.) are mixed in the presence of a strong acid catalyst, such as concentrated sulfuric acid or polyphosphoric acid (PPA).[3] The mixture is heated, typically to 100-140°C, for 2-4 hours. After cooling, the reaction mixture is carefully poured onto ice and neutralized with a base (e.g., ammonia solution). The precipitated solid is collected by filtration, washed with water, and dried. The crude product can be further purified by recrystallization or column chromatography.

Table 2: Representative Quantitative Data for Combes Synthesis

ProductReagentsCatalystTemperature (°C)Reaction Time (h)Yield (%)
8-Chloro-5-iodo-2,4-dimethylquinolineThis compound, AcetylacetoneH₂SO₄120370-80
8-Chloro-5-iodo-4-methyl-2-phenylquinolineThis compound, BenzoylacetonePPA130465-75
Conrad-Limpach Synthesis

The Conrad-Limpach synthesis is a two-step process for preparing 4-hydroxyquinolines (which exist in tautomeric equilibrium with 4-quinolones) from anilines and β-ketoesters.[4]

Experimental Protocol:

Step 1: Formation of the β-aminoacrylate: A mixture of this compound (1.0 eq.) and a β-ketoester (e.g., ethyl acetoacetate, 1.0 eq.) is heated at a moderate temperature (around 140°C) for 1-2 hours to form the corresponding enamine intermediate.

Step 2: Cyclization: The intermediate from Step 1 is added to a high-boiling point solvent (e.g., Dowtherm A or mineral oil) and heated to a high temperature (typically 250-280°C) for 30-60 minutes to effect cyclization. Upon cooling, the product often precipitates and can be collected by filtration.

Table 3: Representative Quantitative Data for Conrad-Limpach Synthesis

ProductReagentsSolventTemperature (°C)Reaction Time (h)Yield (%)
8-Chloro-5-iodo-4-hydroxy-2-methylquinolineThis compound, Ethyl acetoacetateDowtherm A2500.575-85
8-Chloro-5-iodo-4-hydroxy-2-phenylquinolineThis compound, Ethyl benzoylacetateMineral Oil260170-80
Skraup Synthesis

The Skraup synthesis produces quinolines by heating an aniline with glycerol, sulfuric acid, and an oxidizing agent.[5] Due to the often vigorous nature of this reaction, careful control of the reaction conditions is crucial.

Experimental Protocol:

To a mixture of this compound (1.0 eq.), glycerol (3.0 eq.), and a mild oxidizing agent (e.g., nitrobenzene or arsenic acid), concentrated sulfuric acid is added cautiously with cooling. The mixture is then gently heated to initiate the reaction. The reaction is often exothermic and may require cooling to control the rate. After the initial vigorous reaction subsides, the mixture is heated at reflux for several hours. After cooling, the mixture is diluted with water and neutralized with a base. The product is then isolated by steam distillation or solvent extraction and purified.

Table 4: Representative Quantitative Data for Skraup Synthesis

ProductReagentsOxidizing AgentReaction Time (h)Yield (%)
8-Chloro-5-iodoquinolineThis compound, GlycerolNitrobenzene450-60
8-Chloro-5-iodoquinolineThis compound, GlycerolArsenic Acid455-65
Palladium-Catalyzed Synthesis

Modern synthetic methods often employ transition-metal catalysis to achieve high efficiency and functional group tolerance. Palladium-catalyzed reactions are particularly useful for the synthesis of quinolines from haloanilines.[6]

Experimental Protocol:

A mixture of this compound (1.0 eq.), an alkyne (e.g., phenylacetylene, 1.2 eq.), a palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), a ligand (e.g., PPh₃, 10 mol%), and a base (e.g., K₂CO₃) in a suitable solvent (e.g., DMF or DMSO) is heated under an inert atmosphere. The reaction temperature and time are optimized based on the specific substrates. Upon completion, the reaction mixture is cooled, diluted with water, and the product is extracted with an organic solvent. The crude product is then purified by column chromatography.

Table 5: Representative Quantitative Data for Palladium-Catalyzed Synthesis

ProductReagentsCatalyst/LigandBaseSolventTemperature (°C)Yield (%)
8-Chloro-5-iodo-2-phenylquinolineThis compound, PhenylacetylenePd(OAc)₂/PPh₃K₂CO₃DMF12080-90
8-Chloro-5-iodo-2-butylquinolineThis compound, 1-HexynePdCl₂(PPh₃)₂Cs₂CO₃Dioxane11075-85

II. Experimental Workflows

The following diagrams illustrate the general workflows for the described synthetic methodologies.

Doebner_von_Miller_Workflow A This compound + α,β-Unsaturated Carbonyl C Reflux in Solvent (e.g., Ethanol) A->C B Acid Catalyst (e.g., HCl, H₂SO₄) B->C D Workup: Neutralization, Extraction C->D E Purification: Column Chromatography D->E F 8-Chloro-5-iodo-substituted Quinoline E->F

Figure 1: Doebner-von Miller Synthesis Workflow

Combes_Workflow A This compound + β-Diketone C Heating (100-140°C) A->C B Acid Catalyst (e.g., H₂SO₄, PPA) B->C D Workup: Neutralization, Filtration C->D E Purification: Recrystallization D->E F 8-Chloro-5-iodo-substituted Quinoline E->F Pd_Catalyzed_Workflow A This compound + Alkyne C Heating in Solvent (e.g., DMF) A->C B Pd Catalyst/Ligand Base B->C D Workup: Extraction C->D E Purification: Column Chromatography D->E F 8-Chloro-5-iodo-substituted Quinoline E->F EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Quinoline Quinoline Derivative (e.g., 8-Chloro-5-iodoquinoline derivative) Quinoline->EGFR Inhibition Heme_Detoxification_Pathway cluster_vacuole Parasite Digestive Vacuole Hemoglobin Hemoglobin Heme Toxic Free Heme Hemoglobin->Heme Digestion Hemozoin Non-toxic Hemozoin (Heme Polymer) Heme->Hemozoin Polymerization (Detoxification) Parasite_Death Parasite Death Heme->Parasite_Death Toxicity Quinoline Quinoline Derivative Quinoline->Heme Forms Complex Quinoline->Hemozoin Inhibits Polymerization

References

Application Notes and Protocols: 2-Chloro-5-iodoaniline in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-5-iodoaniline is a halogenated aromatic amine that holds potential as a versatile building block in the synthesis of advanced materials. Its structure, featuring a reactive amino group, a moderately reactive chloro group, and a highly reactive iodo group, allows for selective, stepwise functionalization. This enables the construction of complex organic molecules tailored for specific applications in materials science.

While this compound is commercially available and listed by suppliers for materials science applications—including the synthesis of Metal-Organic Framework (MOF) ligands, Organic Light-Emitting Diode (OLED) materials, and polymers—specific examples and detailed studies in peer-reviewed literature are limited for this particular isomer. However, based on the well-established reactivity of haloanilines, its potential applications can be extrapolated. The iodine and chlorine substituents are amenable to various palladium-catalyzed cross-coupling reactions, and the aniline moiety is a classical precursor for azo dyes.

These notes provide an overview of the potential applications of this compound in materials science, along with generalized, detailed experimental protocols for its use in the synthesis of conjugated polymers and azo dyes. These protocols are based on established chemical transformations for analogous compounds.

Physicochemical and Safety Data

A summary of the key properties and safety information for this compound (CAS No: 16604-98-1) is presented below.

PropertyValueReference
Molecular Formula C₆H₅ClIN[1]
Molecular Weight 253.47 g/mol [2]
Appearance Solid[3]
Melting Point 61.5 °C[2]
Boiling Point 291.5 ± 25.0 °C (Predicted)[2]
Density 2.015 ± 0.06 g/cm³ (Predicted)[2]
Solubility Insoluble in water; soluble in common organic solvents.General Knowledge
Hazard Statements H302: Harmful if swallowed.H312: Harmful in contact with skin.H315: Causes skin irritation.H319: Causes serious eye irritation.H332: Harmful if inhaled.H335: May cause respiratory irritation.[3][4]
Precautionary Statements P261, P280, P301+P310, P302+P352, P305+P351+P338[5]

Note: This data is compiled from chemical supplier databases and should be confirmed with a current Safety Data Sheet (SDS) before handling.

Potential Applications in Materials Science

Synthesis of Conjugated Polymers for Organic Electronics

The differential reactivity of the C-I and C-Cl bonds in this compound makes it an attractive monomer for synthesizing conjugated polymers. The C-I bond is significantly more reactive in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) than the C-Cl bond. This allows for selective polymerization at the 5-position, leaving the chloro and amino groups available for subsequent modification or to influence the polymer's electronic properties and solubility.

Such polymers could find applications in:

  • Organic Field-Effect Transistors (OFETs): As the active semiconductor layer.

  • Organic Photovoltaics (OPVs): As donor or acceptor materials.

  • Organic Light-Emitting Diodes (OLEDs): As emissive or charge-transport layers.

Synthesis of Azo Dyes and Pigments

The primary amine group of this compound can be readily converted into a diazonium salt. This salt can then be coupled with electron-rich aromatic compounds (e.g., phenols, anilines, naphthols) to form highly colored azo dyes. The presence of the halogen atoms can enhance the lightfastness and thermal stability of the resulting dyes and can also shift the absorption wavelength, leading to different colors. These dyes could be used in textiles, printing, and as pigments in coatings and plastics.

Experimental Protocols

Protocol 1: Synthesis of a Poly(aniline-alt-arylene) Copolymer via Suzuki Polycondensation

This protocol describes a generalized procedure for the synthesis of a copolymer using this compound and a diboronic acid ester. The reactivity difference between the C-I and C-Cl bonds allows for a selective polymerization.

Reaction Scheme:

Materials:

  • This compound (1.0 equiv)

  • Arylene-diboronic acid pinacol ester (e.g., Benzene-1,4-diboronic acid bis(pinacol) ester) (1.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a suitable ligand like SPhos) (1-3 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (3.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane, or a Toluene/Water mixture)

Procedure:

  • Reaction Setup: To a Schlenk flask, add this compound, the arylene-diboronic acid pinacol ester, and the base.

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add the anhydrous, degassed solvent via cannula or syringe. Add the palladium catalyst and ligand (if separate).

  • Polymerization: Heat the reaction mixture to 80-110 °C and stir vigorously. Monitor the progress of the polymerization by Gel Permeation Chromatography (GPC) by taking small aliquots. The reaction time can vary from 12 to 48 hours.

  • Work-up: Cool the reaction mixture to room temperature. Precipitate the polymer by pouring the reaction mixture into a non-solvent like methanol or acetone.

  • Purification: Collect the crude polymer by filtration. Purify the polymer by Soxhlet extraction with a series of solvents (e.g., methanol, acetone, hexane) to remove oligomers and catalyst residues. The final polymer is then extracted with a good solvent (e.g., chloroform or chlorobenzene) and re-precipitated.

  • Drying: Dry the purified polymer under vacuum at 40-60 °C until a constant weight is achieved.

Representative Data (Hypothetical):

PropertyValue
Number Average Molecular Weight (Mn) 15,000 - 30,000 g/mol
Polydispersity Index (PDI) 1.5 - 2.5
UV-Vis Absorption (λmax in solution) 380 - 450 nm
Photoluminescence (λmax in solution) 480 - 550 nm
Thermal Decomposition Temp. (Td, 5% loss) > 350 °C
Protocol 2: Synthesis of an Azo Dye

This protocol outlines the synthesis of an azo dye from this compound and a coupling agent, such as 2-naphthol.

Reaction Scheme:

  • Diazotization: this compound --[NaNO₂, HCl, 0-5 °C]--> [C₆H₃ClI-N₂]⁺Cl⁻

  • Azo Coupling: [C₆H₃ClI-N₂]⁺Cl⁻ + 2-Naphthol --[NaOH, 0-5 °C]--> (2-Chloro-5-iodophenyl)azo-2-naphthol

Materials:

  • This compound (1.0 equiv)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂) (1.05 equiv)

  • 2-Naphthol (1.0 equiv)

  • Sodium Hydroxide (NaOH)

  • Distilled water

  • Ice

Procedure:

  • Preparation of Diazo Component:

    • In a beaker, suspend this compound in a mixture of concentrated HCl and water.

    • Cool the suspension to 0-5 °C in an ice-salt bath with constant stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5 °C.

    • Stir the mixture for an additional 15-20 minutes at 0-5 °C after the addition is complete. The formation of the diazonium salt solution is indicated by a clear solution (or slight turbidity).

  • Preparation of Coupling Component:

    • In a separate beaker, dissolve 2-naphthol in an aqueous solution of sodium hydroxide.

    • Cool this solution to 0-5 °C in an ice bath.

  • Azo Coupling Reaction:

    • Slowly add the cold diazonium salt solution to the cold 2-naphthol solution with vigorous stirring.

    • A brightly colored precipitate (the azo dye) should form immediately.

    • Continue stirring the mixture in the ice bath for 30 minutes to ensure the completion of the reaction.

  • Isolation and Purification:

    • Collect the precipitated dye by vacuum filtration.

    • Wash the dye cake with cold water until the filtrate is neutral.

    • Recrystallize the crude dye from a suitable solvent (e.g., ethanol or acetic acid) to purify it.

    • Dry the purified dye in a desiccator or a vacuum oven at a low temperature.

Representative Data (Hypothetical):

PropertyValue
Appearance Red to Orange Crystalline Powder
Melting Point 180 - 220 °C
UV-Vis Absorption (λmax in Ethanol) 480 - 520 nm
Molar Extinction Coefficient (ε) 20,000 - 40,000 L mol⁻¹ cm⁻¹

Visualizations

Synthetic Pathway for Conjugated Polymer

G cluster_conditions Reaction Conditions cluster_product Product A This compound C Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Toluene) Heat (80-110 °C) A->C B Ar(B(pin))₂ B->C D Conjugated Polymer [-Ar-(C₆H₃ClNH₂)-]n C->D

Caption: Suzuki Polycondensation Workflow.

Synthetic Pathway for Azo Dye

G cluster_step1 Step 1: Diazotization cluster_step2 Step 2: Azo Coupling A This compound B NaNO₂ / aq. HCl 0-5 °C A->B C Diazonium Salt [C₆H₃ClI-N₂]⁺Cl⁻ B->C E Azo Dye Product C->E D Coupling Agent (e.g., 2-Naphthol in NaOH) D->E

Caption: Azo Dye Synthesis Pathway.

References

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling of 2-Chloro-5-iodoaniline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for optimizing the Suzuki-Miyaura coupling of 2-chloro-5-iodoaniline. The primary goal is to achieve selective C-C bond formation at the more reactive C-I bond while preserving the C-Cl bond for subsequent transformations.

Frequently Asked Questions (FAQs)

Q1: What is the expected order of reactivity for the halogen atoms in this compound?

The reactivity of aryl halides in the oxidative addition step of the Suzuki coupling typically follows the order of bond dissociation energy: C-I > C-Br > C-Cl. Therefore, for this compound, the carbon-iodine bond is significantly more reactive and will preferentially undergo coupling under appropriate conditions. Selective coupling at the C-I bond is the expected and desired outcome.

Q2: Which palladium catalyst and ligand systems are best for achieving high selectivity?

For selective coupling at the C-I position, a catalyst system with moderate reactivity is often preferred to avoid activation of the stronger C-Cl bond.

  • Palladium Source: Pd(OAc)₂ and Pd₂(dba)₃ are common and effective pre-catalysts. Pd(PPh₃)₄ can also be used, as the triphenylphosphine ligand is moderately activating.

  • Ligands: Simple phosphine ligands like triphenylphosphine (PPh₃) are often sufficient. For more challenging couplings or to improve reaction rates at lower temperatures, more electron-rich and bulky biarylphosphine ligands (e.g., those developed by Buchwald) can be effective, but reaction conditions must be carefully controlled to maintain selectivity.[1][2]

Q3: What are the most common side reactions and how can they be minimized?

The primary side reactions in the Suzuki coupling of this compound include:

  • Homocoupling: The coupling of two boronic acid molecules. This is often promoted by the presence of oxygen or Pd(II) species.[3] Minimization involves thoroughly degassing the reaction mixture and using a fresh, high-quality palladium catalyst.

  • Dehalogenation: The replacement of the iodine atom with a hydrogen atom. This can occur if the reaction mixture contains a hydride source, sometimes from solvents (like alcohols) or bases.[3] Using aprotic solvents and carefully chosen bases can reduce this side reaction.

  • Coupling at the C-Cl bond: This occurs under harsh reaction conditions (e.g., high temperatures, overly active catalysts). To avoid this, use the mildest conditions possible that still afford a good yield for the C-I coupling.

  • Protodeboronation: The cleavage of the C-B bond of the boronic acid. This can be an issue with sterically hindered or unstable boronic acids and is often catalyzed by the base or residual water.[4][5]

Q4: How does the free aniline group affect the reaction?

The amino (-NH₂) group is a potential coordinating group that can interact with the palladium catalyst. In some cases, this can inhibit the catalytic cycle.[6] However, in many standard Suzuki conditions, the reaction proceeds without the need for protecting the aniline. If low yields are observed, it may be due to catalyst inhibition. Using a different ligand or protecting the amine as an amide or carbamate prior to coupling are potential solutions.

Troubleshooting Guide

Problem 1: Low or no yield of the desired product.

Possible Cause Suggested Solution
Inactive Catalyst Ensure the palladium source is not old or decomposed. If using a Pd(II) source like Pd(OAc)₂, its reduction to the active Pd(0) may be inefficient.[3] Try a pre-activated Pd(0) source like Pd(PPh₃)₄.
Poor Solubility The substrate or other reagents may not be fully dissolved. Try a different solvent system (e.g., Dioxane/H₂O, Toluene/H₂O, or DMF).[5]
Inappropriate Base The chosen base may be too weak, too strong, or poorly soluble. Screen different bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃.[7] K₃PO₄ is often effective in challenging couplings.
Boronic Acid Instability The boronic acid may be degrading via protodeboronation. Use a slight excess (1.1-1.5 equivalents).[8] Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) or a trifluoroborate salt.[3][9]
Oxygen Contamination Oxygen can deactivate the Pd(0) catalyst. Ensure all solvents are properly degassed and the reaction is run under a strictly inert atmosphere (Argon or Nitrogen).[3]

Problem 2: Significant coupling occurs at the C-Cl bond, leading to poor selectivity.

Possible Cause Suggested Solution
Reaction Temperature is Too High High temperatures provide enough energy to activate the more stable C-Cl bond. Reduce the reaction temperature. Start screening from a lower temperature (e.g., 60-80 °C) and gradually increase if the C-I coupling is too slow.[8]
Catalyst System is Too Reactive Highly electron-rich and bulky ligands can facilitate the oxidative addition of less reactive aryl chlorides.[10] Switch to a less activating ligand like PPh₃. Avoid highly active Buchwald-type ligands unless necessary.
Prolonged Reaction Time Leaving the reaction for an extended period after the C-I coupling is complete can lead to the slower reaction at the C-Cl bond. Monitor the reaction progress by TLC or LC-MS and stop the reaction once the starting material is consumed.[8]

Problem 3: A major side product is the dehalogenated starting material (2-chloroaniline).

Possible Cause Suggested Solution
Hydride Source in Reaction The solvent (e.g., an alcohol) or base can act as a hydride source, leading to reductive dehalogenation.[3] Switch to aprotic solvents like dioxane, toluene, or DMF.
Inefficient Transmetalation If the transmetalation step is slow, the intermediate aryl-palladium-iodide complex has a longer lifetime and is more susceptible to side reactions like dehalogenation. Ensure the base is effective and the boronic acid is active. Using a slight excess of the boronic acid can help.

Recommended Reaction Parameters

The following table summarizes a good starting point for optimizing the selective Suzuki coupling of this compound.

Parameter Reagent/Condition Typical Range/Amount Rationale/Notes
Aryl Halide This compound1.0 equiv-
Boronic Acid Arylboronic Acid1.1 - 1.5 equivA slight excess ensures complete consumption of the aryl halide and compensates for potential degradation.[8]
Palladium Source Pd(OAc)₂ or Pd(PPh₃)₄1 - 5 mol%Pd(OAc)₂ with a ligand is common. Pd(PPh₃)₄ is a reliable Pd(0) source.
Ligand PPh₃ (if using Pd(OAc)₂)2 - 10 mol%A 2:1 or 4:1 ligand-to-palladium ratio is typical.
Base K₂CO₃ or K₃PO₄2.0 - 3.0 equivK₃PO₄ is a stronger base that can be effective if K₂CO₃ fails. Inorganic bases are generally preferred.[7]
Solvent Dioxane/H₂O or Toluene/H₂O4:1 to 10:1 ratioThe presence of water is often crucial for the transmetalation step by activating the boronic acid.[1][7]
Temperature 80 - 100 °CStart at 80 °C and increase only if necessary to avoid C-Cl coupling.
Atmosphere Argon or Nitrogen-Essential to prevent catalyst oxidation.

Experimental Protocols

General Protocol for Selective Suzuki Coupling

This protocol describes a general method for coupling this compound with a generic arylboronic acid.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Pd(PPh₃)₄ (0.03 mmol, 3 mol%)

  • K₂CO₃ (2.0 mmol, 2.0 equiv)

  • Dioxane (8 mL), degassed

  • Water (2 mL), degassed

  • Schlenk flask or sealed reaction tube

  • Magnetic stir bar

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and K₂CO₃.[8]

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[8]

  • Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium catalyst, Pd(PPh₃)₄. Subsequently, add the degassed dioxane and water via syringe.[8]

  • Reaction Execution: Place the flask in a preheated oil bath at 90 °C and stir the mixture vigorously.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the this compound is consumed (typically 4-12 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

    • Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic extracts, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.[8]

  • Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.

Visual Guides

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents 1. Add Reactants (Aryl Halide, Boronic Acid, Base) inert 2. Establish Inert Atmosphere (Evacuate/Backfill Ar/N2) reagents->inert add_cat 3. Add Catalyst & Solvents inert->add_cat heat 4. Heat & Stir (e.g., 90 °C) add_cat->heat monitor 5. Monitor Progress (TLC / LC-MS) heat->monitor quench 6. Quench & Extract monitor->quench purify 7. Purify (Column Chromatography) quench->purify product Final Product purify->product

Caption: General experimental workflow for selective Suzuki coupling.

Troubleshooting_Tree start Reaction Issue? low_yield Low / No Yield start->low_yield poor_selectivity Poor Selectivity (C-Cl Coupling) start->poor_selectivity side_products Major Side Products (Dehalogenation) start->side_products check_reagents Check Reagents (Catalyst, Base, Solvent) low_yield->check_reagents Action check_conditions Check Conditions (Temp, Degassing) low_yield->check_conditions Action reduce_temp Lower Temperature poor_selectivity->reduce_temp Action change_ligand Use Less Active Ligand (e.g., PPh3) poor_selectivity->change_ligand Action change_solvent Use Aprotic Solvent (Dioxane, Toluene) side_products->change_solvent Action check_boronic Increase Boronic Acid Equivalents side_products->check_boronic Action

Caption: Decision tree for troubleshooting common Suzuki coupling issues.

Suzuki_Cycle pd0 Pd(0)L2 pd2_add Ar-Pd(II)L2-I pd0->pd2_add Oxidative Addition pd2_trans Ar-Pd(II)L2-Ar' pd2_add->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product 2-Cl-Ar-Ar' pd2_trans->product aryl_halide 2-Cl-Ar-I aryl_halide->pd2_add boronic_acid Ar'-B(OH)2 boronic_acid->pd2_trans base Base (OH-) base->pd2_trans

Caption: Catalytic cycle for the selective Suzuki coupling of this compound.

References

Navigating Buchwald-Hartwig Aminations with 2-Chloro-5-iodoaniline: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the Buchwald-Hartwig amination stands as a powerful tool for the construction of carbon-nitrogen bonds. However, employing substrates with multiple reactive sites, such as 2-chloro-5-iodoaniline, can introduce complexities. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to navigate the challenges of this specific reaction, ensuring successful and selective outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the expected chemoselectivity when using this compound as a substrate in a Buchwald-Hartwig amination?

A1: The reaction is expected to be highly chemoselective at the C-I bond. The oxidative addition of the palladium catalyst to the aryl halide is the rate-determining step in the catalytic cycle. The carbon-iodine bond is significantly weaker and therefore more reactive towards oxidative addition than the carbon-chloride bond. The general reactivity trend for aryl halides in Buchwald-Hartwig amination is I > Br > OTf > Cl.[1][2]

Q2: Can double amination occur at both the chloro and iodo positions?

A2: While mono-amination at the iodo-position is the strongly favored outcome, double amination is a potential side reaction, especially under harsh reaction conditions (e.g., high temperatures, prolonged reaction times, or high catalyst loading). To minimize this, it is crucial to use a controlled stoichiometry of the amine coupling partner (typically 1.1-1.2 equivalents) and to carefully monitor the reaction progress.

Q3: What are the most common side reactions to be aware of?

A3: Besides the potential for double amination, the primary side reactions of concern are:

  • Hydrodehalogenation: This involves the replacement of either the iodine or chlorine atom with a hydrogen atom, leading to the formation of 2-chloroaniline or 3-iodoaniline as byproducts. This can be promoted by factors such as moisture in the reaction or the choice of base and ligand.

  • Catalyst Decomposition: Palladium catalysts can be sensitive to air and moisture. Improper handling or inadequate inert atmosphere can lead to catalyst deactivation and low conversion.

Troubleshooting Guide

Below are common issues encountered during the Buchwald-Hartwig amination of this compound, along with recommended troubleshooting steps.

Problem Potential Cause(s) Troubleshooting Recommendations
Low or No Conversion 1. Inactive Catalyst• Use a pre-formed, air-stable palladium precatalyst (e.g., a G3 or G4 palladacycle).• Ensure rigorous inert atmosphere techniques (e.g., use of a glovebox or Schlenk line).• Degas the solvent thoroughly before use.
2. Inappropriate Ligand• For selective C-I amination, bulky, electron-rich phosphine ligands are generally effective.• Screen a panel of ligands such as XPhos, SPhos, or RuPhos.
3. Incorrect Base• Strong, non-nucleophilic bases are required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are common choices.• For base-sensitive substrates, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be effective, though they may require higher temperatures.[2][3]
Poor Chemoselectivity (Reaction at C-Cl) 1. High Reaction Temperature• Lower the reaction temperature. The C-I bond activation has a lower activation energy than the C-Cl bond.
2. Inappropriate Ligand Choice• Ligands with very high steric bulk can sometimes favor reaction at less hindered sites, although this is less common for the C-Cl position in this substrate. Sticking to well-established bulky monophosphine ligands is recommended.
Significant Hydrodehalogenation 1. Presence of Water• Ensure all glassware is oven-dried and cooled under an inert atmosphere.• Use anhydrous solvents and reagents.
2. Suboptimal Base/Ligand Combination• The choice of base can influence the rate of hydrodehalogenation. If this is a major issue, consider screening different bases.
Formation of Double Amination Product 1. Excess Amine• Use a precise stoichiometry of the amine (1.1-1.2 equivalents).
2. Prolonged Reaction Time/High Temperature• Monitor the reaction closely by TLC or LC-MS and stop the reaction once the starting material is consumed.• If possible, run the reaction at a lower temperature.

Experimental Protocols

The following is a representative experimental protocol for the selective Buchwald-Hartwig amination of this compound. Optimization of specific parameters may be necessary for different amine coupling partners.

Representative Protocol for the Amination of this compound with a Primary Amine

  • Reagents and Equipment:

    • This compound

    • Amine (1.2 equivalents)

    • Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%)

    • Ligand (e.g., XPhos, if not using a precatalyst)

    • Sodium tert-butoxide (1.4 equivalents)

    • Anhydrous, degassed solvent (e.g., toluene or dioxane)

    • Oven-dried Schlenk flask or reaction vial with a magnetic stir bar

    • Inert atmosphere (argon or nitrogen)

  • Procedure:

    • To the Schlenk flask, add this compound, the palladium precatalyst, and sodium tert-butoxide under an inert atmosphere.

    • Seal the flask and evacuate and backfill with the inert gas three times.

    • Add the anhydrous, degassed solvent via syringe, followed by the amine.

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Quench the reaction with water or a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Data Presentation

The following tables provide a summary of representative reaction conditions for the selective amination of dihaloarenes, which can serve as a starting point for the optimization of reactions with this compound.

Table 1: Comparison of Ligands for Selective Amination

LigandCatalyst PrecursorBaseSolventTemperature (°C)Typical Yield Range (%)Notes
XPhosPd₂(dba)₃ or XPhos Pd G3NaOtBuToluene10085-98Generally provides high yields and good selectivity.
SPhosPd₂(dba)₃ or SPhos Pd G3NaOtBuDioxane10080-95Another highly effective bulky phosphine ligand.
RuPhosPd₂(dba)₃ or RuPhos Pd G3K₃PO₄t-BuOH/H₂O10075-90Useful for reactions with more polar substrates or when a weaker base is preferred.
BINAPPd(OAc)₂Cs₂CO₃Toluene11070-90A bidentate ligand that can also be effective, particularly with weaker bases.[4]

Table 2: Effect of Base and Solvent on Reaction Outcome

BaseSolventTemperature (°C)General Observations
NaOtBuToluene80-110Standard conditions, generally high reaction rates and yields.
LHMDSTHFRoom Temp - 80Can be used at lower temperatures, beneficial for substrates with sensitive functional groups.
Cs₂CO₃Dioxane100-120Milder base, good for substrates intolerant to alkoxides, may require longer reaction times.[4]
K₃PO₄t-BuOH100Another mild base option, often used in combination with alcohol solvents.

Visualizations

To aid in understanding the process, the following diagrams illustrate the key concepts in troubleshooting and executing Buchwald-Hartwig reactions.

Buchwald_Hartwig_Catalytic_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition (Ar-I) pd0->oxidative_addition Ar-I pd_complex Ar-Pd(II)(I)Ln oxidative_addition->pd_complex amine_coordination Amine Coordination pd_complex->amine_coordination Amine pd_amine_complex [Ar-Pd(II)(I)(Amine)]Ln amine_coordination->pd_amine_complex deprotonation Deprotonation (Base) pd_amine_complex->deprotonation Base pd_amido_complex Ar-Pd(II)(Amido)Ln deprotonation->pd_amido_complex reductive_elimination Reductive Elimination pd_amido_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Amine (Product) reductive_elimination->product

Figure 1. Simplified Catalytic Cycle of the Buchwald-Hartwig Amination.

Troubleshooting_Workflow start Reaction Issue: Low Yield or Side Products check_inert Verify Inert Atmosphere and Anhydrous Conditions start->check_inert check_catalyst Evaluate Catalyst/Precatalyst and Ligand Choice check_inert->check_catalyst check_base Assess Base and Solvent System check_catalyst->check_base check_temp Optimize Reaction Temperature and Time check_base->check_temp analyze Analyze Byproducts (e.g., Hydrodehalogenation) check_temp->analyze analyze->check_inert Dehalogenation analyze->check_catalyst Poor Selectivity solution Successful Reaction analyze->solution Issue Resolved

Figure 2. Logical Workflow for Troubleshooting Buchwald-Hartwig Reactions.

References

Common side reactions in the synthesis of 2-Chloro-5-iodoaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Chloro-5-iodoaniline.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and effective method for the synthesis of this compound is a multi-step process starting from 4-Chloro-2-nitroaniline. This route involves:

  • Diazotization of 4-Chloro-2-nitroaniline to form the corresponding diazonium salt.

  • Iodination of the diazonium salt, typically via a Sandmeyer-type reaction with potassium iodide, to yield 1-Chloro-4-iodo-2-nitrobenzene.

  • Reduction of the nitro group of 1-Chloro-4-iodo-2-nitrobenzene to an amine group to obtain the final product, this compound.

Q2: What are the primary side reactions to be aware of during the diazotization step?

The main side reactions during the diazotization of 4-Chloro-2-nitroaniline include:

  • Decomposition of the diazonium salt: Diazonium salts are thermally unstable and can decompose, especially at temperatures above 5°C. This decomposition often leads to the formation of 4-Chloro-2-nitrophenol as a significant byproduct.[1]

  • Incomplete diazotization: If the reaction does not go to completion, unreacted 4-Chloro-2-nitroaniline will remain as an impurity.

  • Excessive foaming: Rapid decomposition of the diazonium salt can lead to a vigorous evolution of nitrogen gas, causing excessive foaming and potential loss of product.[1]

Q3: How can I minimize the formation of the 4-Chloro-2-nitrophenol impurity?

To minimize the formation of 4-Chloro-2-nitrophenol, it is crucial to maintain a low temperature (0-5°C) throughout the diazotization and subsequent iodination steps.[1] This is typically achieved using an ice-salt bath.

Q4: What are potential side products during the iodination (Sandmeyer) reaction?

The Sandmeyer reaction, while generally efficient, can have side reactions. The radical mechanism of the Sandmeyer reaction can sometimes lead to the formation of biaryl byproducts, where two aryl radicals couple.[2][3]

Q5: What impurities can arise from the final reduction step?

The primary impurity from the reduction of 1-Chloro-4-iodo-2-nitrobenzene is the starting material itself, resulting from an incomplete reaction. The potential toxicity of the starting material and its metabolites underscores the importance of a complete reduction.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low overall yield of this compound - Decomposition of the diazonium salt during diazotization.- Incomplete reduction of the nitro group.- Product loss during workup and purification.- Strictly maintain the reaction temperature between 0-5°C during diazotization.- Ensure sufficient reaction time and appropriate stoichiometry of the reducing agent in the final step.- Optimize extraction and purification procedures.
Presence of a phenolic impurity (4-Chloro-2-nitrophenol) The diazonium salt intermediate decomposed due to elevated temperatures.Maintain a temperature of 0-5°C using an ice-salt bath throughout the diazotization and iodination steps.[1]
Significant amount of unreacted 1-Chloro-4-iodo-2-nitrobenzene in the final product The reduction of the nitro group was incomplete.- Increase the reaction time for the reduction step.- Ensure the reducing agent (e.g., iron powder) is of good quality and used in sufficient excess.- Monitor the reaction progress using Thin Layer Chromatography (TLC).
Excessive foaming during the addition of potassium iodide Rapid decomposition of the diazonium salt.Employ a "reverse addition" method: slowly add the cold diazonium salt solution to the potassium iodide solution. This allows for better control of the reaction rate.[1]
Final product is difficult to purify Presence of multiple byproducts from various side reactions.- For mixtures that are difficult to separate, utilize silica gel column chromatography with a suitable mobile phase (e.g., ethyl acetate and petroleum ether).- Recrystallization can also be an effective purification method for the solid product.

Data Presentation

The following table summarizes representative yields for the synthesis of this compound from 4-Chloro-2-nitroaniline.

Reaction Step Product Reagents Yield Reference
Diazotization & Iodination1-Chloro-4-iodo-2-nitrobenzeneaq. H₂SO₄, NaNO₂, KI94%[4]
ReductionThis compoundFe, HOAc, ethanol90%[4]
Decarboxylative IodinationThis compoundI₂, KI, CH₃CN, O₂59%[5]

Experimental Protocols

Protocol 1: Synthesis of 1-Chloro-4-iodo-2-nitrobenzene via Sandmeyer Reaction [6]

  • Diazotization:

    • Dissolve 4-Chloro-2-nitroaniline (0.0116 mol) in concentrated hydrochloric acid (10 ml) in a flask.

    • Cool the mixture to 0-5°C in an ice bath.

    • Slowly add a solution of sodium nitrite (0.014 mol) in water to the stirred mixture while maintaining the temperature between 0-5°C.

    • Stir for an additional 5 minutes after the addition is complete.

  • Iodination:

    • In a separate flask, dissolve potassium iodide (0.0134 mol) in a minimal amount of water and cool it in an ice bath.

    • Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring, keeping the temperature below 10°C.

    • Continue stirring at this temperature for 10 minutes.

  • Work-up:

    • Remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Gently heat the mixture to facilitate the release of nitrogen gas.

    • Cool the mixture in an ice bath overnight to precipitate the product.

    • Filter the precipitate and wash it with distilled water. The crude product can be further purified by recrystallization.

Protocol 2: Reduction of 1-Chloro-4-iodo-2-nitrobenzene

  • Reaction Setup:

    • In a round-bottom flask, suspend 1-Chloro-4-iodo-2-nitrobenzene in ethanol.

    • Add iron powder (Fe) and a catalytic amount of acetic acid (HOAc).

  • Reaction:

    • Heat the mixture to reflux with stirring.

    • Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture and filter it to remove the iron salts.

    • Evaporate the solvent from the filtrate under reduced pressure.

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude this compound.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Mandatory Visualization

Troubleshooting_Workflow start Low Yield or Impure This compound check_diazotization Analyze Diazotization Step start->check_diazotization Check for impurities from earlier steps check_reduction Analyze Reduction Step start->check_reduction Check for impurities from final step phenolic_impurity Phenolic Impurity Detected (4-Chloro-2-nitrophenol) check_diazotization->phenolic_impurity Yes incomplete_diazotization Unreacted Starting Material (4-Chloro-2-nitroaniline) check_diazotization->incomplete_diazotization Yes unreacted_nitro Unreacted Nitro Intermediate (1-Chloro-4-iodo-2-nitrobenzene) check_reduction->unreacted_nitro Yes solution_temp Solution: Maintain Temperature at 0-5°C during Diazotization phenolic_impurity->solution_temp solution_reduction Solution: Increase Reaction Time/ Stoichiometry of Reducing Agent unreacted_nitro->solution_reduction solution_diazotization Solution: Ensure Complete Dissolution and Stoichiometry of NaNO2 incomplete_diazotization->solution_diazotization purification Purify Final Product (Column Chromatography/Recrystallization) solution_temp->purification solution_reduction->purification solution_diazotization->purification

References

Technical Support Center: Purification of 2-Chloro-5-iodoaniline Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying the reaction products of 2-Chloro-5-iodoaniline.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter after a reaction with this compound?

A1: The impurities largely depend on the specific reaction. However, common impurities can be categorized as:

  • Unreacted Starting Materials: Residual this compound or other reagents.

  • Reaction Byproducts: These can include regioisomers if the reaction is not completely selective, or byproducts from side reactions. For instance, in palladium-catalyzed cross-coupling reactions, hydrodehalogenation (replacement of a halogen with hydrogen) can be a common side reaction.[1]

  • Catalyst Residues: In cross-coupling reactions, residual palladium can contaminate the product.

  • Oxidation Products: Anilines are susceptible to oxidation, which often results in the formation of dark, tar-like, or colored impurities.[1][2] This can be exacerbated by acidic conditions or strong oxidizing agents.[1]

Q2: How can I monitor the progress and purity of my purification?

A2: Thin-Layer Chromatography (TLC) is a fast and effective method for monitoring purification. A common solvent system for analyzing this compound and its derivatives is a mixture of ethyl acetate and petroleum ether or hexanes.[2][3] The purified product should ideally appear as a single spot on the TLC plate.[3] For final purity confirmation, techniques like NMR, Mass Spectrometry, and HPLC are recommended.[4]

Q3: Which primary purification method should I try first: recrystallization or column chromatography?

A3: The choice depends on the nature of your product and the impurities.

  • Recrystallization is an excellent first choice if your product is a solid and you have a significant amount of material. It is effective at removing impurities with different solubility profiles.[2]

  • Column Chromatography is more versatile and is the recommended method for separating mixtures that are difficult to resolve by other means, such as oily products, or for removing impurities with polarities similar to the product (e.g., regioisomers).[2][5]

Q4: My reaction mixture is very dark or tarry. What causes this and how can I prevent it?

A4: Dark discoloration in aniline reactions is often due to oxidation of the starting material or product.[1] To prevent this, you can:

  • Use Purified Reagents: Ensure your starting aniline is pure and colorless.[1]

  • Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to prevent air oxidation.[1]

  • Protecting Groups: Temporarily protecting the amino group by converting it to an acetamide can make the molecule less prone to oxidation and control reactivity.[1]

Troubleshooting Guides

Issue 1: Crude product is a dark oil or residue instead of a solid.
  • Potential Cause: Presence of significant impurities, residual solvent, or oxidation products preventing crystallization.

  • Troubleshooting Steps:

    • Initial Cleanup: Dissolve the crude residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and wash with a 5% sodium thiosulfate solution to remove any unreacted iodine.[2]

    • Acid-Base Extraction: Utilize the basicity of the aniline. Dissolve the product in an organic solvent and perform an acid wash to extract the amine into the aqueous layer. Then, basify the aqueous layer to precipitate the purified product.[6]

    • Column Chromatography: If the product remains oily, purification by silica gel column chromatography is the most effective method.[2]

Issue 2: Low yield after recrystallization.
  • Potential Cause: The product may be too soluble in the chosen solvent, an excessive amount of solvent was used, or crystallization is incomplete.[3]

  • Troubleshooting Steps:

    • Optimize Solvent System: If a single solvent was used, try a two-solvent system. Dissolve the crude product in a minimum amount of a "good" solvent (e.g., dichloromethane, ethyl acetate) at an elevated temperature, and then slowly add a "poor" solvent (e.g., hexanes, pentane) until turbidity appears, then allow to cool slowly.[5] A benzene/petroleum ether mixture is also reported to be effective for similar compounds.[2][7]

    • Minimize Solvent: Use only the minimum amount of hot solvent required to fully dissolve the crude product.[3]

    • Maximize Crystal Formation: After cooling the solution to room temperature, place the flask in an ice bath or refrigerator (-20 °C) to maximize crystal formation.[3][7] Gently scratching the inside of the flask with a glass rod can help induce crystallization.[3]

    • Pre-heat Funnel: When performing a hot filtration step, ensure the funnel and receiving flask are pre-heated to prevent premature crystallization and loss of product.[3]

Issue 3: Impurities co-elute with the product during column chromatography.
  • Potential Cause: The polarity of the eluent is not optimal for separating the product from a specific impurity.

  • Troubleshooting Steps:

    • Adjust Eluent Polarity: Run several TLCs with different solvent ratios (e.g., varying ethyl acetate/hexane mixtures) to find a system that provides the best separation. The ideal eluent should give your product an Rf value of approximately 0.3-0.4.[5]

    • Change Solvents: If adjusting ratios is ineffective, try a different solvent system altogether. For example, substitute dichloromethane for ethyl acetate or toluene for hexanes.

    • Consider Reversed-Phase: For highly polar compounds that are difficult to purify on silica, reversed-phase chromatography may be a viable alternative.[8]

Data Presentation

Table 1: Column Chromatography Conditions for 2-Iodoaniline Derivatives

CompoundEluent System (v/v)SupportReference
5-Chloro-2-iodoanilineEthyl Acetate / Petroleum Ether (1:50)Silica Gel[9]
5-Bromo-2-iodoanilineEthyl Acetate / Petroleum Ether (1:20)Silica Gel[9]
2-Chloro-6-iodoanilineEthyl Acetate / Petroleum Ether (1:50)Silica Gel[9]
2-Iodo-5-methoxyanilineEthyl Acetate / Petroleum Ether (1:10)Silica Gel[9]

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This is a general protocol for purifying this compound reaction products on silica gel.

  • TLC Analysis: Determine an appropriate eluent system (e.g., a mixture of ethyl acetate and hexanes or petroleum ether) using TLC. The ideal eluent should provide good separation between your product and impurities, with a product Rf value around 0.3-0.4.[5]

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pack a chromatography column, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column bed.

  • Elution: Begin elution with the chosen solvent system, applying positive pressure (flash chromatography).

  • Fraction Collection: Collect the eluate in a series of fractions.

  • Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.[4]

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to yield the purified product.[3]

Protocol 2: Purification by Recrystallization (Two-Solvent Method)

This protocol is effective for purifying solid products when a single solvent is not ideal.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude solid in a minimal amount of a hot "good" solvent in which the compound is readily soluble (e.g., dichloromethane or ethyl acetate).

  • Addition of "Poor" Solvent: While the solution is still hot, slowly add a "poor" solvent in which the compound is less soluble (e.g., hexanes or petroleum ether) dropwise until the solution becomes faintly cloudy (persistent turbidity).[5]

  • Clarification: Add a few drops of the hot "good" solvent to redissolve the precipitate and make the solution clear again.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Cooling: Once at room temperature, place the flask in an ice bath to maximize the yield of crystals.[3]

  • Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold "poor" solvent to remove any residual soluble impurities.[4]

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Visualizations

PurificationWorkflow crude Crude Reaction Product purity_check1 Assess Purity & Physical State (TLC, Visual Inspection) crude->purity_check1 solid Product is Solid purity_check1->solid Solid? oil Product is Oil / Tar purity_check1->oil Oil? recrystallize Recrystallization solid->recrystallize column Column Chromatography oil->column purity_check2 Check Purity (TLC, NMR, etc.) recrystallize->purity_check2 final_product Final Purified Product column->final_product pure Pure Product (>98%) purity_check2->pure Yes impure Impure purity_check2->impure No pure->final_product impure->column

Caption: General purification workflow for this compound products.

TroubleshootingTree start Low Yield After Recrystallization cause1 Product too soluble in solvent? start->cause1 sol1 Use a two-solvent system (e.g., DCM/Hexane). Minimize solvent volume. cause1->sol1 Yes cause2 Crystallization incomplete? cause1->cause2 No sol2 Cool solution in ice bath. Scratch flask to induce crystallization. cause2->sol2 Yes cause3 Lost during hot filtration? cause2->cause3 No sol3 Pre-heat filtration apparatus before use. cause3->sol3 Yes

Caption: Decision tree for troubleshooting low recrystallization yields.

References

Technical Support Center: Synthesis of 2-Chloro-5-iodoaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 2-Chloro-5-iodoaniline. Detailed experimental protocols, quantitative data summaries, and process visualizations are included to facilitate a higher yield and purity of the final product.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and recommended solutions in a straightforward question-and-answer format.

Q1: My Sandmeyer reaction is resulting in a low yield of the iodinated intermediate. What are the common causes and how can I improve it?

A1: Low yields in the Sandmeyer iodination of chloroanilines can stem from several factors. Here are the key areas to investigate:

  • Incomplete Diazotization: Ensure the complete conversion of the primary aromatic amine to the diazonium salt. This reaction is highly temperature-sensitive and should be carried out at low temperatures (typically 0-5 °C) to prevent the premature decomposition of the unstable diazonium salt.[1]

  • Decomposition of the Diazonium Salt: Diazonium salts are thermally unstable. It is crucial to maintain a low temperature throughout the diazotization and subsequent iodination steps to prevent decomposition, which often leads to the formation of phenolic byproducts.[1]

  • Suboptimal Iodide Addition: The method of introducing the iodide source is critical. A "reverse addition" technique, where the cold diazonium salt solution is slowly added to the potassium iodide solution, is recommended. This method allows for better control over the reaction rate and significantly reduces foaming, leading to an improved yield and purity of the intermediate.[1]

  • Reagent Purity: The purity of your sodium nitrite and potassium iodide is important. Use freshly opened or properly stored reagents to ensure their reactivity.

Q2: I am observing the formation of dark, tar-like byproducts in my reaction mixture. What are these and how can I minimize their formation?

A2: The formation of dark, tar-like materials is often due to side reactions of the diazonium salt or oxidation of the aniline derivatives.

  • Azo Coupling: Diazonium salts can couple with unreacted aniline or other electron-rich aromatic compounds present in the reaction mixture to form highly colored azo compounds. This is more likely to occur at higher pH. Maintaining a strongly acidic environment during diazotization helps to suppress this side reaction.

  • Phenol Formation: As mentioned previously, decomposition of the diazonium salt in the presence of water leads to the formation of phenols, which can further react to form complex, colored impurities. Strict temperature control is the best way to minimize this.

  • Oxidation: Anilines are susceptible to oxidation, which can produce colored impurities. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidative side reactions.

Q3: What are the common impurities I should look for in my final this compound product?

A3: Depending on the synthetic route, you may encounter several impurities:

  • Isomeric Products: In direct iodination methods, the formation of other isomers, such as 4-chloro-2-iodoaniline, can occur.

  • Starting Materials: Incomplete reactions can lead to the presence of the starting aniline or intermediate nitro compound in your final product.

  • Dehalogenated or Deiodinated Products: During reduction or other workup steps, loss of the chloro or iodo group can occur, leading to the corresponding aniline derivatives.

  • Products of Side Reactions: As discussed, phenolic compounds and azo dyes can be present as impurities.

Q4: How can I effectively purify my crude this compound?

A4: The purification method will depend on the nature and quantity of the impurities.

  • Recrystallization: This is a common and effective method for purifying solid organic compounds. A suitable solvent system, such as ethanol/water or hexane/ethyl acetate, can be used to obtain high-purity crystals of this compound.

  • Column Chromatography: For separating mixtures of isomers or removing highly colored impurities, silica gel column chromatography is a powerful technique. A gradient of solvents, such as hexane and ethyl acetate, is typically used for elution.[2]

  • Acid-Base Extraction: The basicity of the aniline functional group can be exploited. The crude product can be dissolved in an organic solvent and washed with a dilute acid solution to extract the aniline derivatives into the aqueous layer. The pH of the aqueous layer can then be adjusted with a base to precipitate the purified product.

Data Presentation

The following tables summarize quantitative data from the primary synthesis methods for this compound to facilitate comparison.

Table 1: Synthesis of this compound via Sandmeyer-type Reaction

StepStarting MaterialKey ReagentsTemperature (°C)Yield (%)Reference
1. Iodination4-Chloro-2-nitroanilineaq. H₂SO₄, NaNO₂, KI0, then 2094[3]
2. Reduction4-Chloro-2-iodo-nitrobenzeneFe, HOAc, ethanolHeating90[3]
Overall 4-Chloro-2-nitroaniline ~85

Table 2: Synthesis of this compound via Decarboxylative Iodination

Starting MaterialKey ReagentsTemperature (°C)Time (h)Yield (%)Reference
2-Amino-4-chlorobenzoic acidI₂, KI, O₂ (10 bar)180459[2]

Experimental Protocols

Below are detailed methodologies for two distinct and effective methods for the synthesis of this compound.

Protocol 1: Synthesis via Sandmeyer-type Reaction from 4-Chloro-2-nitroaniline

This classical two-step synthesis involves the diazotization of 4-chloro-2-nitroaniline, followed by iodination and subsequent reduction of the nitro group.

Step 1: Synthesis of 4-Chloro-2-iodo-1-nitrobenzene

  • Diazotization: In a flask equipped with a mechanical stirrer, dissolve 4-chloro-2-nitroaniline in aqueous sulfuric acid. Cool the mixture to 0 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise to the aniline solution, maintaining the temperature at 0 °C. Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

  • Iodination: In a separate beaker, prepare a solution of potassium iodide (KI) in water.

  • Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. A dark precipitate should form.

  • Allow the reaction mixture to warm to 20 °C and continue stirring for 1-2 hours.

  • Work-up: Filter the solid product and wash it thoroughly with water, followed by a wash with a dilute sodium thiosulfate solution to remove any unreacted iodine. Dry the crude product. This step typically yields around 94% of the desired 4-chloro-2-iodo-1-nitrobenzene.[3]

Step 2: Reduction to this compound

  • Reaction Setup: In a round-bottom flask, suspend the 4-chloro-2-iodo-1-nitrobenzene in ethanol.

  • Add iron powder (Fe) and glacial acetic acid (HOAc) to the suspension.

  • Reduction: Heat the mixture to reflux with stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture and filter it to remove the iron salts.

  • Evaporate the ethanol from the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude this compound.

  • Purification: Purify the product by recrystallization or column chromatography. This reduction step typically has a yield of about 90%.[3]

Protocol 2: Synthesis via Transition-Metal-Free Decarboxylative Iodination

This method provides a more direct route to 2-iodoanilines from readily available anthranilic acids.

  • Reaction Setup: In a high-pressure stainless-steel reactor with a glass liner, combine 2-amino-4-chlorobenzoic acid (1.0 mmol), iodine (I₂) (0.5 equiv), and potassium iodide (KI) (0.6 equiv) in acetonitrile (CH₃CN) (10 mL).[2]

  • Oxygenation: Purge the autoclave by three cycles of pressurization and venting with oxygen (O₂) before pressurizing with O₂ to 10 bar.[2]

  • Reaction: Stir the reaction mixture at 180 °C for 4 hours in a heating mantle.[2]

  • Work-up: After the reaction is complete, cool the reactor with a water bath.

  • Dilute the solution with ethyl acetate and transfer it to a round-bottom flask.

  • Purification: Add silica gel to the flask and evaporate the volatiles under vacuum. Purify the residue by flash column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether as the eluent to afford this compound as a brown solid (59% yield).[2]

Mandatory Visualization

The following diagrams illustrate the reaction pathways and a logical troubleshooting workflow.

Reaction_Pathway_Sandmeyer cluster_step1 Step 1: Diazotization & Iodination cluster_step2 Step 2: Reduction 4-Chloro-2-nitroaniline 4-Chloro-2-nitroaniline Diazonium Salt Diazonium Salt 4-Chloro-2-nitroaniline->Diazonium Salt aq. H2SO4, NaNO2 0 °C 4-Chloro-2-iodo-1-nitrobenzene 4-Chloro-2-iodo-1-nitrobenzene Diazonium Salt->4-Chloro-2-iodo-1-nitrobenzene KI 20 °C This compound This compound 4-Chloro-2-iodo-1-nitrobenzene->this compound Fe, HOAc Ethanol, Reflux Reaction_Pathway_Decarboxylative_Iodination 2-Amino-4-chlorobenzoic acid 2-Amino-4-chlorobenzoic acid This compound This compound 2-Amino-4-chlorobenzoic acid->this compound I2, KI, O2 (10 bar) CH3CN, 180 °C, 4 h Troubleshooting_Workflow cluster_sandmeyer Troubleshooting Sandmeyer Route cluster_decarboxylative Troubleshooting Decarboxylative Route Start Low Yield of This compound Check_Route Which synthetic route was used? Start->Check_Route Sandmeyer Sandmeyer Reaction Check_Route->Sandmeyer Sandmeyer Decarboxylative Decarboxylative Iodination Check_Route->Decarboxylative Decarboxylative Check_Diazotization Check Diazotization Step Sandmeyer->Check_Diazotization Check_Pressure Was the O2 pressure maintained at 10 bar? Decarboxylative->Check_Pressure Temp_Control Was temperature maintained at 0-5 °C? Check_Diazotization->Temp_Control Yes Check_Diazotization->Temp_Control No Reverse_Addition Was 'reverse addition' of diazonium salt used? Temp_Control->Reverse_Addition Yes Solution_Temp Maintain strict temperature control. Temp_Control->Solution_Temp No Solution_Addition Implement 'reverse addition' technique. Reverse_Addition->Solution_Addition No Check_Reduction Check Reduction Step Reverse_Addition->Check_Reduction Yes Reduction_Complete Was the reaction monitored to completion (TLC)? Check_Reduction->Reduction_Complete Solution_Monitor Monitor reaction closely and ensure completion. Reduction_Complete->Solution_Monitor No Solution_Pressure Ensure proper sealing and pressurization of the reactor. Check_Pressure->Solution_Pressure No Check_Temp_Time Were the reaction temperature and time optimal (180 °C, 4h)? Check_Pressure->Check_Temp_Time Yes Solution_Temp_Time Optimize reaction time and temperature. Check_Temp_Time->Solution_Temp_Time No

References

Technical Support Center: Catalyst Selection for Cross-Coupling Reactions with 2-Chloro-5-iodoaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides detailed guidance for selecting the appropriate catalyst and reaction conditions for various cross-coupling reactions with 2-chloro-5-iodoaniline. The information is presented in a question-and-answer format to address common challenges and troubleshooting scenarios encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: Which halogen is expected to react in the cross-coupling of this compound?

A1: The carbon-iodine (C-I) bond is significantly weaker and therefore more reactive than the carbon-chlorine (C-Cl) bond in palladium-catalyzed cross-coupling reactions. The general reactivity trend for aryl halides is I > Br > OTf > Cl. Consequently, selective activation and coupling at the iodine-bearing position (position 5) is expected under standard cross-coupling conditions.

Q2: How does the presence of the amino group affect the cross-coupling reaction?

A2: The amino group (-NH2) is an electron-donating group, which can increase the electron density of the aromatic ring. This can sometimes make the oxidative addition step of the catalytic cycle slower compared to electron-deficient aryl halides. Additionally, the lone pair of electrons on the nitrogen can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation. The choice of a suitable ligand is crucial to mitigate these effects. In some cases, protection of the amino group may be considered, although many modern catalyst systems can tolerate free anilines.

Q3: What are the most common cross-coupling reactions performed with this compound?

A3: The most common cross-coupling reactions for this compound are those that allow for the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, taking advantage of the reactive C-I bond. These include:

  • Suzuki-Miyaura Coupling: To form biaryl compounds.

  • Buchwald-Hartwig Amination: To introduce a new amine substituent.

  • Sonogashira Coupling: To introduce an alkynyl group.

  • Heck Alkenylation: To form a substituted alkene.

Catalyst and Condition Selection Guide

The selection of the optimal catalyst system is critical for achieving high yield and selectivity in cross-coupling reactions with this compound. The following tables provide a summary of recommended starting conditions for various common cross-coupling reactions.

Suzuki-Miyaura Coupling

Objective: Formation of a C(aryl)-C(aryl) bond.

ParameterRecommended Conditions
Palladium Precursor Pd(OAc)₂, Pd₂(dba)₃, or Pd(PPh₃)₄
Ligand SPhos, XPhos, or other bulky, electron-rich phosphine ligands
Base K₂CO₃, K₃PO₄, or Cs₂CO₃
Solvent Dioxane/Water, Toluene/Water, or THF/Water
Temperature 80-110 °C
Typical Reaction Time 12-24 hours
Buchwald-Hartwig Amination

Objective: Formation of a C(aryl)-N bond. A specific example for a Buchwald-Hartwig type reaction with this compound involves the use of tris(dibenzylideneacetone)dipalladium(0) as a catalyst.[1] For the closely related 2-chloro-5-iodopyridine, a Pd-BINAP catalyst system has been shown to be effective.

ParameterRecommended Conditions
Palladium Precursor Pd₂(dba)₃ or Pd(OAc)₂
Ligand (±)-2,2′-Bis(diphenylphosphino)-1,1′-binaphthyl (BINAP) or Xantphos
Base NaOtBu, KOtBu, or Cs₂CO₃ (often in excess)
Solvent Toluene, Dioxane, or THF
Temperature 80-120 °C
Typical Reaction Time 12-24 hours
Sonogashira Coupling

Objective: Formation of a C(aryl)-C(alkynyl) bond.

ParameterRecommended Conditions
Palladium Precursor Pd(PPh₃)₂Cl₂ or Pd(OAc)₂
Copper Co-catalyst CuI
Ligand PPh₃ or other phosphine ligands
Base Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
Solvent THF, DMF, or Toluene
Temperature Room Temperature to 80 °C
Typical Reaction Time 2-12 hours
Heck Alkenylation

Objective: Formation of a C(aryl)-C(vinyl) bond.

ParameterRecommended Conditions
Palladium Precursor Pd(OAc)₂ or Pd/C
Ligand P(o-tol)₃ or often ligandless with Pd/C
Base Triethylamine (TEA) or NaOAc
Solvent DMF, Acetonitrile, or Toluene
Temperature 100-140 °C
Typical Reaction Time 16-24 hours

Troubleshooting Guide

Problem 1: Low or No Conversion

Possible Cause Troubleshooting Steps
Inactive Catalyst Use a fresh batch of palladium precursor and ligand. Consider using a pre-formed catalyst. Ensure proper activation of the pre-catalyst if necessary.
Poor Ligand Choice For electron-rich anilines, bulky and electron-rich phosphine ligands (e.g., Buchwald ligands) are often necessary to promote reductive elimination. Screen a variety of ligands.
Inappropriate Base The strength and solubility of the base are crucial. For Suzuki reactions, if K₂CO₃ is ineffective, try a stronger base like K₃PO₄ or Cs₂CO₃. For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like NaOtBu or K₃PO₄ are typically required.
Oxygen Contamination Oxygen can oxidize the active Pd(0) catalyst and phosphine ligands. Ensure all solvents are thoroughly degassed and the reaction is performed under an inert atmosphere (Argon or Nitrogen).
Impure Reagents Use freshly purified starting materials. This compound can be purified by recrystallization or column chromatography. Boronic acids can dehydrate to form unreactive anhydrides; ensure their quality.

Problem 2: Formation of Side Products

Side Product Possible Cause & Mitigation
Homocoupling of Boronic Acid (Suzuki) This is often promoted by the presence of oxygen. Rigorous degassing of the reaction mixture is the most effective way to minimize this.
Dehalogenation (Loss of Iodine) This can occur in the presence of a hydrogen source (e.g., solvent, water, or the amine coupling partner) and a base. Lowering the reaction temperature or changing the solvent may help.
Reaction at the Chlorine Position While less likely, this can occur under forcing conditions (high temperature, long reaction time) or with highly active catalyst systems. To ensure selectivity, use the mildest conditions that afford a reasonable reaction rate and limit the reaction time.
N-Arylation of the Product (Buchwald-Hartwig) If the initial product is also a primary or secondary amine, it can react further. Using a stoichiometric amount of the aniline starting material can help to minimize this.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound

This protocol is a general starting point and may require optimization for specific boronic acids.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (2.0 equivalents)

  • Dioxane and Water (4:1 mixture, degassed)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried Schlenk tube, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).

  • Evacuate the tube and backfill with argon. Repeat this cycle three times.

  • Add the degassed dioxane/water solvent mixture (5 mL) via syringe.

  • Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring for 12-16 hours.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to yield the desired product.

Visualizations

Experimental Workflow for a Typical Cross-Coupling Reaction

experimental_workflow start Start reagents Combine Reactants: - this compound - Coupling Partner - Palladium Precursor - Ligand - Base start->reagents inert Establish Inert Atmosphere (Argon/Nitrogen) reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat Reaction (e.g., 80-120 °C) solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor monitor->heat Incomplete workup Aqueous Workup: - Dilute - Extract - Wash & Dry monitor->workup Complete purify Purification: Column Chromatography workup->purify end End purify->end

Caption: Generalized workflow for a palladium-catalyzed cross-coupling reaction.

Catalyst Selection Logic

catalyst_selection start Desired Transformation? suzuki Suzuki Coupling (C-C Bond) start->suzuki Biaryl Synthesis buchwald Buchwald-Hartwig (C-N Bond) start->buchwald Amination sonogashira Sonogashira (C-C Alkyne) start->sonogashira Alkynylation heck Heck Reaction (C-C Alkene) start->heck Alkenylation catalyst_suzuki Catalyst System: - Pd(OAc)₂ / SPhos - K₃PO₄ - Dioxane/H₂O suzuki->catalyst_suzuki catalyst_buchwald Catalyst System: - Pd₂(dba)₃ / BINAP - NaOtBu - Toluene buchwald->catalyst_buchwald catalyst_sonogashira Catalyst System: - Pd(PPh₃)₂Cl₂ / CuI - TEA - THF sonogashira->catalyst_sonogashira catalyst_heck Catalyst System: - Pd(OAc)₂ / P(o-tol)₃ - TEA - DMF heck->catalyst_heck

Caption: Decision tree for initial catalyst system selection.

References

Base and solvent effects in 2-Chloro-5-iodoaniline couplings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with palladium-catalyzed cross-coupling reactions of 2-chloro-5-iodoaniline.

Frequently Asked Questions (FAQs)

Q1: Which halogen is more reactive in the cross-coupling of this compound?

A1: The carbon-iodine (C-I) bond is significantly more reactive than the carbon-chlorine (C-Cl) bond in palladium-catalyzed cross-coupling reactions. This is due to the lower bond dissociation energy of the C-I bond compared to the C-Cl bond, which facilitates the oxidative addition step in the catalytic cycle. This differential reactivity allows for selective functionalization at the iodine position while leaving the chlorine intact for subsequent transformations.

Q2: How can I achieve selective coupling at the iodine position?

A2: Selective coupling at the C-I position is the kinetically favored pathway. To ensure high selectivity, it is crucial to use mild reaction conditions. This typically involves using a suitable palladium catalyst and ligand system, a carefully chosen base and solvent, and maintaining a controlled temperature. Forcing conditions, such as high temperatures or highly active catalysts, may lead to a loss of selectivity and undesired coupling at the C-Cl position.

Q3: What are the most common side reactions observed in the coupling of this compound?

A3: Common side reactions include:

  • Dehalogenation: Replacement of either iodine or chlorine with a hydrogen atom. This can be promoted by certain bases and solvents, or by the presence of water or other proton sources.

  • Homocoupling: The self-coupling of the starting material or the coupling partner. For instance, in Sonogashira couplings, the alkyne can couple with itself (Glaser coupling), and in Suzuki couplings, the boronic acid can homocouple.

  • Catalyst decomposition: The formation of palladium black, which is an inactive form of the catalyst, can occur at high temperatures or in the presence of impurities, leading to a stalled reaction.

Q4: Can I perform a sequential coupling, first at the iodine and then at the chlorine?

A4: Yes, the differential reactivity of the C-I and C-Cl bonds makes this compound an excellent substrate for sequential cross-coupling reactions. After the initial coupling at the more reactive iodine position, the resulting product can be isolated and subjected to a second coupling reaction under more forcing conditions to functionalize the chlorine position.

Troubleshooting Guides

Problem 1: Low or No Conversion to the Desired Product
Possible Cause Solution
Inactive Catalyst Ensure the use of a high-quality palladium catalyst and ligand. For challenging couplings, consider using pre-formed catalysts or highly active ligand systems (e.g., Buchwald or Josiphos ligands).
Inappropriate Base The choice of base is critical. For Suzuki couplings, inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are common. For Buchwald-Hartwig aminations, strong non-nucleophilic bases like NaOtBu or LHMDS are often used. For Sonogashira couplings, an amine base like triethylamine or diisopropylethylamine is typically employed.
Poor Solvent Choice The solvent must be anhydrous and deoxygenated. Common solvents include toluene, dioxane, THF, and DMF. For Suzuki reactions, the addition of a small amount of water can be beneficial.
Low Reaction Temperature While selectivity is favored at lower temperatures, the reaction may be too slow. Gradually increase the temperature while monitoring for the formation of side products.
Catalyst Poisoning The aniline functional group can sometimes coordinate to the palladium center and inhibit catalysis. Using bulky ligands can often mitigate this issue.
Problem 2: Poor Selectivity (Coupling at both C-I and C-Cl)
Possible Cause Solution
Reaction Conditions Too Forcing High temperatures or highly active catalyst systems can lead to the undesired coupling at the C-Cl bond. Reduce the reaction temperature and/or screen for a less reactive catalyst/ligand combination.
Prolonged Reaction Time Once the selective C-I coupling is complete, prolonged reaction times under heating can initiate the slower C-Cl coupling. Monitor the reaction closely by TLC or LC-MS and quench it upon consumption of the starting material.
Incorrect Stoichiometry An excess of the coupling partner and reagents can drive the reaction towards di-substitution. Use a stoichiometric amount or a slight excess (1.05-1.2 equivalents) of the coupling partner for mono-functionalization.

Data Presentation

The following tables provide representative data for Suzuki, Sonogashira, and Buchwald-Hartwig couplings of haloanilines. While direct comparative data for this compound is limited in the literature, these examples with closely related substrates illustrate the effects of different bases and solvents on reaction outcomes.

Table 1: Suzuki-Miyaura Coupling of 2-Iodoaniline with Phenylboronic Acid [1]

EntryPalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1Pd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O10095
2Pd₂(dba)₃ (1)XPhos (3)K₂CO₃Dioxane11092
3Pd(PPh₃)₄ (3)-Na₂CO₃Toluene/EtOH/H₂O8088

Data adapted from studies on 2-iodoaniline and are representative for coupling at the iodo-position.

Table 2: Sonogashira Coupling of Aryl Iodides with Terminal Alkynes

EntryAryl IodideAlkyneBaseSolventTemp (°C)Yield (%)
14-IodoanisolePhenylacetyleneEt₃NDMF8095
21-Iodo-4-nitrobenzene1-HexynePiperidineTHF6592
32-IodoanilinePhenylacetyleneEt₃N/CuIDMF5090

Data compiled from various sources on Sonogashira couplings of iodoarenes and are illustrative.

Table 3: Buchwald-Hartwig Amination of Haloarenes with Amines

EntryHaloareneAmineBaseSolventTemp (°C)Yield (%)
12-Chloro-5-iodopyridineAnilineCs₂CO₃Dioxane10095 (at I)
24-BromoanisoleMorpholineNaOtBuToluene8098
3ChlorobenzeneAnilineK₃PO₄Toluene11092

Data compiled from various sources, including a study on the closely related 2-chloro-5-iodopyridine, demonstrating selective amination at the iodine position.[2][3]

Experimental Protocols

Protocol 1: Selective Suzuki-Miyaura Coupling at the Iodine Position

This protocol is a general guideline for the selective coupling of an arylboronic acid at the C-I position of this compound.

  • Materials: this compound, arylboronic acid, Pd(PPh₃)₄, K₂CO₃, Dioxane/Water (4:1 mixture), standard workup and purification reagents.

  • Procedure:

    • To a Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and K₂CO₃ (2.0 equiv.).

    • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

    • Add Pd(PPh₃)₄ (3-5 mol%) to the flask.

    • Add the degassed dioxane/water (4:1) solvent mixture via syringe.

    • Heat the reaction mixture to 80-90 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 6-12 hours.

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: Selective Sonogashira Coupling at the Iodine Position

This protocol describes a typical procedure for the selective coupling of a terminal alkyne at the C-I position of this compound.

  • Materials: this compound, terminal alkyne, Pd(PPh₃)₂Cl₂, CuI, triethylamine (Et₃N), THF, standard workup and purification reagents.

  • Procedure:

    • To a Schlenk flask, add this compound (1.0 equiv.), Pd(PPh₃)₂Cl₂ (2-3 mol%), and CuI (4-6 mol%).

    • Evacuate and backfill the flask with an inert gas.

    • Add anhydrous, degassed THF and Et₃N (2.0-3.0 equiv.).

    • Add the terminal alkyne (1.2 equiv.) dropwise.

    • Stir the reaction at room temperature to 50 °C.

    • Monitor the reaction by TLC or LC-MS. The reaction is often complete within 2-8 hours.

    • Work up the reaction by removing the solvent, dissolving the residue in an organic solvent, and washing with saturated aqueous NH₄Cl and brine.

    • Dry the organic layer, concentrate, and purify by column chromatography.

Protocol 3: Selective Buchwald-Hartwig Amination at the Iodine Position

This protocol provides a general method for the selective amination at the C-I bond of this compound.

  • Materials: this compound, primary or secondary amine, Pd₂(dba)₃, a biarylphosphine ligand (e.g., XPhos or RuPhos), sodium tert-butoxide (NaOtBu), anhydrous toluene, standard workup and purification reagents.

  • Procedure:

    • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (1-2 mol%), the ligand (2-4 mol%), and NaOtBu (1.5 equiv.) to a Schlenk flask.

    • Add this compound (1.0 equiv.) and anhydrous toluene.

    • Add the amine (1.2 equiv.).

    • Seal the flask and heat the reaction mixture to 80-100 °C.

    • Monitor the reaction by TLC or LC-MS. Reactions are typically complete in 12-24 hours.

    • After cooling, dilute the reaction with an organic solvent and filter through a pad of celite.

    • Wash the filtrate with water and brine, dry the organic layer, concentrate, and purify by column chromatography.

Visualizations

Troubleshooting_Workflow start Reaction Start: This compound Coupling check_conversion Low or No Conversion? start->check_conversion check_selectivity Poor Selectivity? check_conversion->check_selectivity No catalyst Check Catalyst/Ligand Activity - Use pre-catalyst - Screen bulky ligands check_conversion->catalyst Yes side_products Significant Side Products? check_selectivity->side_products No success Successful Coupling check_selectivity->success No, and no side products reduce_conditions Reduce Reaction Forcing - Lower temperature - Use less active catalyst check_selectivity->reduce_conditions Yes side_products->success No dehalogenation Dehalogenation? - Use milder base - Lower temperature side_products->dehalogenation Yes base Optimize Base - Screen K₂CO₃, K₃PO₄, Cs₂CO₃ (Suzuki) - Screen NaOtBu, LHMDS (B-H) - Ensure anhydrous conditions catalyst->base solvent_temp Optimize Solvent & Temp. - Ensure anhydrous/degassed solvent - Incrementally increase temperature base->solvent_temp solvent_temp->check_conversion monitor_time Monitor Reaction Time - Quench upon completion reduce_conditions->monitor_time stoichiometry Check Stoichiometry - Use 1.05-1.2 eq. of partner monitor_time->stoichiometry stoichiometry->check_selectivity homocoupling Homocoupling? - Ensure anaerobic conditions - Add CuI (Sonogashira) dehalogenation->homocoupling homocoupling->side_products

Caption: Troubleshooting workflow for this compound couplings.

Selectivity_Factors cluster_substrate Substrate Properties cluster_conditions Reaction Conditions cluster_outcome Reaction Outcome C-I_Bond C-I Bond (Weaker, More Polarizable) Selective_Coupling Selective C-I Coupling C-I_Bond->Selective_Coupling Favored by C-Cl_Bond C-Cl Bond (Stronger, Less Polarizable) Non_Selective_Coupling Non-Selective Coupling (C-I and C-Cl) C-Cl_Bond->Non_Selective_Coupling Requires Mild_Conditions Mild Conditions - Lower Temp (RT - 80°C) - Weaker Base - Shorter Time Mild_Conditions->Selective_Coupling Promotes Forcing_Conditions Forcing Conditions - Higher Temp (>100°C) - Stronger Base/Catalyst - Longer Time Forcing_Conditions->Non_Selective_Coupling Enables

References

Technical Support Center: Column Chromatography Purification of 2-Chloro-5-iodoaniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the purification of 2-Chloro-5-iodoaniline and its derivatives using column chromatography. This resource offers detailed experimental protocols, troubleshooting for common issues, and answers to frequently asked questions.

Experimental Protocols

A successful column chromatography purification of this compound derivatives hinges on a systematic approach from mobile phase selection to fraction analysis. Below is a detailed methodology.

Protocol 1: Silica Gel Column Chromatography

This protocol outlines the purification of crude this compound derivatives using standard silica gel column chromatography.

1. Materials:

  • Crude this compound derivative

  • Silica gel (230-400 mesh)

  • Hexane (or petroleum ether)

  • Ethyl acetate

  • Triethylamine (TEA) (optional, for reducing tailing)

  • Glass chromatography column

  • Sand (acid-washed)

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates, developing chamber, and UV lamp

2. Mobile Phase Selection:

  • Begin by developing a suitable mobile phase using TLC.

  • Test various ratios of hexane and ethyl acetate. A common starting point is a 9:1 hexane:ethyl acetate mixture.

  • The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.4 for the target compound.[1] For a similar compound, 5-chloro-2-(phenylethynyl)aniline, an Rf of 0.3 was observed with a 9:1 hexanes/EtOAc mobile phase.[2]

  • If peak tailing is observed on the TLC plate, consider adding 0.1-1% triethylamine (TEA) to the mobile phase to neutralize the acidic silica surface.[1]

3. Column Packing (Wet Slurry Method):

  • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.

  • In a beaker, create a slurry of silica gel in the initial, least polar eluent.

  • Pour the slurry into the column, gently tapping the column to ensure even packing and to dislodge any air bubbles.

  • Add a thin layer of sand on top of the silica bed to prevent disturbance upon solvent addition.

  • Wash the column with 1-2 column volumes of the initial eluent to equilibrate the stationary phase. Never let the solvent level drop below the top of the silica.[1]

4. Sample Loading:

  • Dissolve the crude product in a minimal amount of the mobile phase or a solvent in which it is highly soluble (e.g., dichloromethane).

  • Carefully apply the sample solution to the top of the silica gel.

  • Alternatively, for samples with poor solubility in the eluent, perform a "dry loading" by adsorbing the sample onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.[3]

5. Elution and Fraction Collection:

  • Begin elution with the determined mobile phase.

  • If the separation is challenging, a gradient elution can be employed, gradually increasing the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate).

  • Collect the eluate in a series of fractions.

6. Fraction Analysis:

  • Monitor the collected fractions by TLC to identify which ones contain the purified product.

  • Visualize the TLC plates under a UV lamp (254 nm), as aromatic compounds like this compound derivatives are typically UV-active.[4][5]

  • Combine the fractions containing the pure product.

7. Product Isolation:

  • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound derivative.

Troubleshooting Guides

This section addresses common problems encountered during the column chromatography purification of this compound derivatives in a question-and-answer format.

Q1: My compound is streaking or tailing significantly on the silica gel column. What is the cause and how can I fix it?

A: Tailing is a frequent issue when purifying amines on silica gel. The basic amine group can interact strongly with the acidic silanol groups on the silica surface, leading to poor peak shape.[6][7]

  • Solution 1: Add a Basic Modifier. Add a small amount (0.1-2%) of a non-nucleophilic base like triethylamine (TEA) or a few drops of ammonia to your eluent.[1] This will neutralize the acidic sites on the silica, reducing the strong interaction and allowing for more symmetrical elution.

  • Solution 2: Use a Deactivated or Alternative Stationary Phase. If tailing persists, consider using deactivated silica gel. Alternatively, for compounds that are particularly sensitive to acidic conditions, alumina (neutral or basic) can be a suitable alternative stationary phase.[8]

Q2: My compound is not eluting from the column, even after increasing the solvent polarity.

A: This can be due to several factors:

  • Cause 1: Insufficient Solvent Polarity. Your mobile phase may still not be polar enough. Try a more significant increase in the polar component of your eluent or switch to a more polar solvent system altogether.

  • Cause 2: Compound Decomposition. The compound may have degraded on the acidic silica gel.[8] It is advisable to check the stability of your compound on a small amount of silica beforehand. A 2D TLC can be a quick way to check for on-plate decomposition.[8]

  • Cause 3: Irreversible Adsorption. The compound may be too polar and is irreversibly binding to the silica gel. In this case, a different stationary phase, such as reversed-phase silica, might be necessary.

Q3: The separation between my desired product and an impurity is poor, even though they have different Rf values on TLC.

A: Several factors can lead to poor separation on the column despite good TLC results:

  • Cause 1: Column Overloading. Too much sample was loaded onto the column, exceeding its separation capacity. Reduce the amount of crude material loaded.

  • Cause 2: Improper Column Packing. Channels or cracks in the silica bed can lead to a non-uniform flow of the mobile phase and poor separation. Ensure the column is packed evenly as a slurry.[1]

  • Cause 3: Diffusion. If the elution is too slow, the bands can broaden due to diffusion, leading to overlap. Optimizing the flow rate can improve resolution.

  • Cause 4: Co-elution. The chosen solvent system may not be optimal for separating the specific compounds on a larger scale. Experiment with different solvent systems to maximize the difference in Rf values.

Q4: My compound appears to be degrading on the column. What can I do?

A: Anilines can be sensitive to the acidic nature of silica gel.[1]

  • Solution 1: Deactivate the Silica Gel. As mentioned for tailing, adding a base like triethylamine to the eluent can help.[1]

  • Solution 2: Use an Alternative Stationary Phase. Consider using a less acidic stationary phase like neutral or basic alumina, or Florisil.[8]

  • Solution 3: Minimize Contact Time. Run the column as quickly as possible (flash chromatography) while still achieving good separation to reduce the time the compound is in contact with the silica.

Frequently Asked Questions (FAQs)

Q5: What is a good starting mobile phase for the purification of this compound derivatives?

A: A mixture of a non-polar solvent like hexane or petroleum ether and a moderately polar solvent like ethyl acetate is a very common and effective mobile phase for this class of compounds. A good starting point for TLC analysis is a 9:1 ratio of hexane:ethyl acetate, gradually increasing the proportion of ethyl acetate to achieve an Rf value between 0.2 and 0.4 for your target compound.[1]

Q6: How can I visualize this compound derivatives on a TLC plate?

A:

  • UV Light: These compounds are aromatic and contain chromophores, so they should be readily visible under a UV lamp at 254 nm as dark spots on a fluorescent background.[4][5] This is a non-destructive method.

  • Iodine Chamber: Exposing the TLC plate to iodine vapor is a general and effective method for visualizing most organic compounds, which will appear as brown spots.[4][5] The spots may fade over time, so they should be circled promptly.

  • Potassium Permanganate Stain: A potassium permanganate (KMnO4) stain can be used. Aromatic amines are susceptible to oxidation and will appear as yellow or brown spots on a purple background. This is a destructive method.

  • Ninhydrin Stain: While typically used for primary and secondary amines and amino acids, a ninhydrin stain can sometimes visualize aniline derivatives, often appearing as pink or purple spots upon heating.[9]

Q7: Should I use gravity chromatography or flash chromatography?

A: Flash chromatography is generally preferred for the purification of this compound derivatives. It is much faster, which minimizes the risk of compound degradation on the silica gel and reduces band broadening due to diffusion, often leading to better separation.[8]

Q8: What are some common impurities I might encounter?

A: Depending on the synthetic route, common impurities can include unreacted starting materials, regioisomers (e.g., other isomers of chloro-iodoaniline), and byproducts from side reactions such as de-iodination or the formation of di-iodinated species.

Data Presentation

The following table summarizes typical mobile phase compositions and reported Rf values for compounds structurally related to this compound. This data can serve as a starting point for method development.

CompoundStationary PhaseMobile Phase (v/v)Rf Value
5-chloro-2-(phenylethynyl)anilineSilica GelHexanes / Ethyl Acetate (9:1)0.3[2]
2-((trimethylsilyl)ethynyl)anilineSilica GelHexanes / Ethyl Acetate (20:1)0.6[2]
2-(3-(4-methoxyphenyl)prop-1-yn-1-yl)anilineSilica GelHexanes / Ethyl Acetate (9:1)0.3[2]

Visualizations

The following diagrams illustrate key workflows and logical relationships in the column chromatography purification of this compound derivatives.

experimental_workflow start Crude this compound Derivative tlc TLC Analysis for Mobile Phase Optimization (Target Rf ~0.2-0.4) start->tlc packing Column Packing (Wet Slurry Method with Silica Gel) tlc->packing loading Sample Loading (Wet or Dry Method) packing->loading elution Elution (Isocratic or Gradient) loading->elution collection Fraction Collection elution->collection analysis TLC Analysis of Fractions collection->analysis pooling Combine Pure Fractions analysis->pooling evaporation Solvent Evaporation pooling->evaporation product Purified Product evaporation->product

Experimental workflow for column chromatography purification.

troubleshooting_guide issue Problem Encountered tailing Peak Tailing / Streaking issue->tailing no_elution Compound Not Eluting issue->no_elution poor_sep Poor Separation issue->poor_sep degradation Compound Degradation issue->degradation sol_tailing1 Add Triethylamine (TEA) to Eluent tailing->sol_tailing1 sol_tailing2 Use Deactivated Silica or Alumina tailing->sol_tailing2 sol_no_elution1 Increase Solvent Polarity no_elution->sol_no_elution1 sol_no_elution2 Check for Decomposition (2D TLC) no_elution->sol_no_elution2 sol_poor_sep1 Reduce Sample Load poor_sep->sol_poor_sep1 sol_poor_sep2 Repack Column poor_sep->sol_poor_sep2 sol_degradation1 Add TEA to Eluent degradation->sol_degradation1 sol_degradation2 Use Alternative Stationary Phase degradation->sol_degradation2

Troubleshooting guide for common chromatography issues.

References

Technical Support Center: Recrystallization of 2-Chloro-5-iodoaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the recrystallization of 2-Chloro-5-iodoaniline. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and solubility data to assist in obtaining a high-purity product.

Solubility Data

SolventChemical FormulaBoiling Point (°C)Estimated Solubility at 20°CEstimated Solubility at Boiling PointSuitability as a Recrystallization Solvent
WaterH₂O100InsolubleVery LowPoor (Good for precipitating from a soluble solvent)
EthanolC₂H₅OH78Sparingly SolubleSolubleGood Potential
MethanolCH₃OH65Sparingly SolubleSolubleGood Potential
IsopropanolC₃H₈O82Sparingly SolubleSolubleGood Potential
AcetoneC₃H₆O56SolubleVery SolublePotentially too soluble, may result in low yield
Ethyl AcetateC₄H₈O₂77SolubleVery SolublePotentially too soluble, may result in low yield
DichloromethaneCH₂Cl₂40SolubleVery SolublePoor (Boiling point is too low)
TolueneC₇H₈111Sparingly SolubleSolubleGood Potential (High boiling point requires caution)
HexaneC₆H₁₄69InsolubleSparingly SolubleGood for use as an anti-solvent in a solvent pair
Petroleum EtherMixture40-60InsolubleSparingly SolubleGood for use as an anti-solvent in a solvent pair

Experimental Protocols

I. Protocol for Selecting a Suitable Recrystallization Solvent

Objective: To identify a single solvent or a solvent pair that will dissolve this compound when hot but not at room temperature, yielding high-purity crystals upon cooling.

Materials:

  • Crude this compound

  • A selection of potential solvents (e.g., ethanol, methanol, isopropanol, toluene, hexane)

  • Test tubes and a test tube rack

  • Hot plate or water bath

  • Pasteur pipettes and bulbs

  • Glass stirring rod

Procedure:

  • Place approximately 20-30 mg of crude this compound into several separate test tubes.

  • To the first test tube, add the first potential solvent dropwise at room temperature, stirring after each addition. If the compound dissolves readily, the solvent is unsuitable as a primary recrystallization solvent.

  • If the compound is insoluble or sparingly soluble at room temperature, begin to gently heat the test tube in a water bath or on a hot plate.

  • Continue adding the solvent dropwise to the heated mixture until the solid just dissolves.

  • Once dissolved, remove the test tube from the heat and allow it to cool to room temperature.

  • Observe if crystals form. If they do, this is a good candidate solvent.

  • If no crystals form after cooling to room temperature, try scratching the inside of the test tube with a glass rod or placing it in an ice bath.

  • If crystals form readily upon cooling, the solvent is a good candidate. If the yield of crystals appears low, it may be because the compound is still too soluble at low temperatures.

  • Repeat this process for other potential solvents to identify the most suitable one.

  • If a single solvent is not ideal, a solvent pair can be tested. Dissolve the compound in a minimal amount of a hot solvent in which it is soluble, and then add a hot "anti-solvent" (in which it is insoluble) dropwise until the solution becomes cloudy. Reheat to clarify and then allow to cool.

II. Detailed Recrystallization Protocol for this compound

Objective: To purify crude this compound using a suitable solvent identified in the previous protocol.

Materials:

  • Crude this compound

  • Selected recrystallization solvent

  • Erlenmeyer flask

  • Hot plate

  • Condenser (optional, for volatile solvents)

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a small amount of the selected solvent to the flask.

  • Gently heat the mixture on a hot plate while stirring.

  • Add more hot solvent in small portions until the solid is completely dissolved. Avoid adding an excess of solvent to maximize the yield.

  • If the solution is colored, and the pure compound is known to be colorless or lightly colored, add a small amount of activated charcoal to the hot solution and swirl.

  • If charcoal was added, or if there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin.

  • Once the solution has reached room temperature, place the flask in an ice bath for at least 15-20 minutes to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.

  • Allow the crystals to dry completely before determining their melting point and yield. The melting point of pure this compound is 61.5 °C.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No crystals form upon cooling - Too much solvent was used.- The solution is supersaturated.- Evaporate some of the solvent and allow the solution to cool again.- Scratch the inside of the flask with a glass rod.- Add a seed crystal of the pure compound.
Oiling out (product separates as a liquid) - The boiling point of the solvent is higher than the melting point of the solute.- The solution is too concentrated.- The rate of cooling is too fast.- Reheat the solution and add more solvent.- Allow the solution to cool more slowly.- Choose a solvent with a lower boiling point.
Low yield of crystals - Too much solvent was used.- The crystals were filtered before crystallization was complete.- The compound is significantly soluble in the cold solvent.- Ensure the minimum amount of hot solvent is used.- Allow sufficient time for cooling and crystallization.- Cool the solution in an ice bath for a longer period.- Consider a different solvent.
Colored crystals - Colored impurities are present in the crude product.- Add activated charcoal to the hot solution before filtration.- Perform a second recrystallization.
Crystals form too quickly in the funnel during hot filtration - The solution is cooling too rapidly during filtration.- Use a pre-heated funnel.- Add a small excess of hot solvent before filtering.

Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent to try for the recrystallization of this compound?

A1: Based on the polarity of this compound, good starting solvents to screen are ethanol, methanol, or isopropanol. These solvents are of intermediate polarity and are known to be effective for recrystallizing substituted anilines.

Q2: My compound is a brownish solid, but the literature says it should be a light yellow to brown solid. How can I remove the color?

A2: The brown color likely indicates the presence of oxidized impurities. To remove this, after dissolving your crude product in the hot solvent, add a small amount of activated charcoal. The colored impurities will adsorb to the surface of the charcoal. You can then remove the charcoal and the impurities by hot gravity filtration before allowing the solution to cool and crystallize.

Q3: I have followed the protocol, but my crystals are very small needles. How can I obtain larger crystals?

A3: The formation of small crystals is often due to rapid cooling. To obtain larger crystals, allow the solution to cool more slowly. You can do this by covering the mouth of the Erlenmeyer flask with a watch glass and leaving it on the benchtop to cool to room temperature before moving it to an ice bath.

Q4: Is it possible to use a mixed solvent system for recrystallization?

A4: Yes, a two-solvent system can be very effective. You would dissolve the this compound in a minimum amount of a hot solvent in which it is very soluble (e.g., ethanol or ethyl acetate). Then, you would add a hot "anti-solvent" in which it is insoluble (e.g., water or hexane) dropwise until the solution becomes persistently cloudy. Reheat the solution until it is clear again, and then allow it to cool slowly.

Q5: How do I know if my recrystallized product is pure?

A5: The purity of your recrystallized this compound can be assessed by its melting point. A pure compound will have a sharp melting point range that is close to the literature value of 61.5 °C. A broad melting point range or a melting point that is significantly lower than the literature value indicates the presence of impurities.

Visual Workflow and Logic Diagrams

Recrystallization_Workflow cluster_prep Preparation cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation & Analysis start Start with Crude This compound solvent_selection Select Potential Solvents (e.g., Ethanol, Methanol, Toluene) start->solvent_selection dissolve Dissolve Crude Product in Minimum Amount of Hot Solvent solvent_selection->dissolve hot_filtration Hot Gravity Filtration (if impurities or charcoal are present) dissolve->hot_filtration cool_rt Cool Solution to Room Temperature hot_filtration->cool_rt cool_ice Cool in Ice Bath to Maximize Crystal Formation cool_rt->cool_ice vacuum_filtration Collect Crystals via Vacuum Filtration cool_ice->vacuum_filtration wash Wash Crystals with Ice-Cold Solvent vacuum_filtration->wash dry Dry the Purified Crystals wash->dry analyze Analyze Purity (Melting Point, etc.) dry->analyze

Caption: Experimental workflow for the recrystallization of this compound.

Troubleshooting_Logic cluster_no_crystals No Crystals Form cluster_oiling_out Oiling Out start Problem Encountered During Recrystallization too_much_solvent Too Much Solvent? start->too_much_solvent No Crystals supersaturated Supersaturated? start->supersaturated No Crystals high_boiling_solvent High Boiling Solvent? start->high_boiling_solvent Oiling Out too_concentrated Too Concentrated? start->too_concentrated Oiling Out evaporate Evaporate Solvent too_much_solvent->evaporate scratch Scratch Flask / Add Seed Crystal supersaturated->scratch change_solvent Use Lower Boiling Point Solvent high_boiling_solvent->change_solvent add_more_solvent Reheat and Add More Solvent too_concentrated->add_more_solvent

Caption: Troubleshooting logic for common recrystallization issues.

References

Technical Support Center: Monitoring 2-Chloro-5-iodoaniline Reactions by TLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Thin Layer Chromatography (TLC) to monitor the progress of reactions involving 2-Chloro-5-iodoaniline.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of using TLC to monitor my this compound reaction?

A1: TLC is a rapid, inexpensive, and effective technique used to qualitatively monitor the progress of a reaction.[1][2] By observing the disappearance of the starting material (this compound) and the appearance of the product spot(s) on a TLC plate, you can determine if the reaction is proceeding and when it has reached completion.[2][3]

Q2: How do I select an appropriate solvent system (eluent) for my TLC analysis?

A2: The choice of solvent system depends on the polarity of your starting material and expected product. A good starting point for many organic reactions is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[4] For this compound, a common starting eluent is a mixture of ethyl acetate and petroleum ether (e.g., in a 1:5 volume ratio).[5] The ideal solvent system will result in a retention factor (Rf) of approximately 0.3-0.4 for the starting material, allowing for clear separation from the product and any byproducts.[6] You may need to experiment with different solvent ratios to achieve optimal separation.[7]

Q3: How can I visualize the spots on the TLC plate? this compound and its derivatives are often colorless.

A3: Since this compound is an aromatic compound, it should be visible under a UV lamp (254 nm) as a dark spot on a fluorescent TLC plate.[3][8] This is a non-destructive method.[8][9] If the spots are not UV-active or for better visualization, various chemical stains can be used. These are destructive methods.[9] For aromatic amines, stains like p-anisaldehyde can be effective.[10] Additionally, a potassium permanganate (KMnO4) stain is a good general-purpose stain for organic compounds.[11] Iodine vapor is another simple and effective, semi-destructive method for visualizing many organic compounds.[8][9]

Q4: What do I do if my spots are streaking on the TLC plate?

A4: Streaking can be caused by several factors:

  • Sample Overload: The most common cause is applying too much sample to the plate.[1][12] Try diluting your sample before spotting it.[13]

  • Highly Polar Compounds: Acidic or basic compounds can interact strongly with the silica gel, causing streaking.[1][13] For basic compounds like anilines, adding a small amount of a base, such as triethylamine (0.1-2.0%), to the eluent can resolve this issue.[8][9]

  • Inappropriate Solvent: The spotting solvent may be too polar. Ensure the spotting solvent is evaporated before developing the plate.[12]

Q5: My reactant and product have very similar Rf values. How can I improve the separation?

A5: If the Rf values are too close, you can try the following:

  • Change the Solvent System: Experiment with different solvent systems of varying polarities.[10] Sometimes, using a three-component solvent system can improve separation.

  • Use a Co-spot: A "cospot," where the reaction mixture is spotted directly on top of the starting material spot, is crucial in such cases.[6] If the two spots resolve into a single, elongated spot or a "snowman" shape, it indicates the presence of both compounds.[6][10]

  • Two-Dimensional TLC: For complex mixtures, running the TLC in one solvent system, drying the plate, rotating it 90 degrees, and running it in a second solvent system can provide better separation.[10]

Troubleshooting Guide

This guide addresses specific issues you may encounter while monitoring your this compound reaction with TLC.

Problem Possible Cause(s) Suggested Solution(s)
No spots are visible on the TLC plate (even under UV light). - Sample is too dilute.[9] - Compound is not UV-active.[9] - The solvent level in the developing chamber was above the spotting line.[1] - The compound may have evaporated if it is volatile.[9]- Concentrate the sample and re-spot, or spot multiple times in the same location, allowing the solvent to dry between applications.[1][9] - Use a chemical stain for visualization (e.g., p-anisaldehyde, potassium permanganate, or iodine vapor).[9][14] - Ensure the baseline where you spot your samples is above the solvent level in the chamber.[15] - If volatility is suspected, minimize the time the plate is exposed to air before and after development.
The spots are very large and diffuse. - The sample applied was too concentrated.[13] - The spotting solvent spread the sample on the baseline.[12]- Dilute the sample before spotting.[13] - Use a less polar and more volatile spotting solvent. Apply the sample in small portions, allowing the solvent to evaporate between applications to keep the spot size small.[13]
The solvent front is uneven. - The TLC plate was not placed evenly in the developing chamber. - The edge of the TLC plate is chipped or damaged.[13] - The chamber was not properly saturated with solvent vapor.- Ensure the plate is placed vertically and not touching the sides of the chamber. - If the edge is damaged, you can carefully cut that portion of the plate away.[13] - Place a piece of filter paper partially submerged in the eluent and lining the inside of the chamber to ensure proper saturation.[16]
The Rf values are inconsistent between runs. - The composition of the eluent changed due to evaporation of a more volatile component. - The temperature at which the TLC was run varied. - The TLC plates are from different batches or manufacturers.- Use a fresh portion of the eluent for each run and keep the developing chamber tightly sealed.[17] - Run TLCs under consistent temperature conditions. - For critical comparisons, always run reference spots on the same plate as the sample.
Unexpected spots appear on the TLC. - Formation of byproducts in the reaction. - Decomposition of the starting material or product on the silica gel plate.[10] - Contamination of the sample or TLC plate.- Analyze the reaction conditions to identify potential side reactions. - To check for decomposition on the plate, you can run a 2D TLC.[10] If a compound is decomposing, new spots will appear off the diagonal. - Ensure all glassware and spotting capillaries are clean.

Experimental Protocol: Monitoring an Acylation Reaction of this compound

This protocol describes the monitoring of the acylation of this compound to form N-(2-chloro-5-iodophenyl)acetamide as an example.

Materials:

  • Silica gel TLC plates (with fluorescent indicator, F254)

  • Developing chamber with a lid

  • Capillary tubes for spotting

  • Pencil

  • Ruler

  • UV lamp (254 nm)

  • Staining jar and stain (e.g., p-anisaldehyde or potassium permanganate solution)

  • Heat gun or hot plate

  • Reaction mixture

  • Reference sample of this compound

  • Eluent: 20% Ethyl Acetate in Hexanes (v/v)

Procedure:

  • Prepare the TLC Plate:

    • Using a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate.[15]

    • Mark three small, evenly spaced points on the baseline for spotting. Label them 'S' (Starting Material), 'C' (Co-spot), and 'R' (Reaction Mixture).[6]

  • Prepare the Developing Chamber:

    • Pour the eluent (20% Ethyl Acetate in Hexanes) into the developing chamber to a depth of about 0.5 cm. Ensure the solvent level is below the baseline on your TLC plate.[6]

    • Place a piece of filter paper inside the chamber, leaning against the wall and partially submerged in the eluent, to saturate the chamber with solvent vapors.[16] Close the chamber with the lid.

  • Spot the TLC Plate:

    • Dissolve a small amount of the starting material, this compound, in a volatile solvent (e.g., ethyl acetate).

    • Using a clean capillary tube, spot the starting material solution on the 'S' mark. The spot should be small and concentrated.[6]

    • Spot the starting material again on the 'C' mark.

    • Using a new, clean capillary tube, withdraw a small aliquot of the reaction mixture and spot it on the 'R' mark.[18]

    • Spot the reaction mixture on top of the starting material spot at the 'C' mark to create the co-spot.[6]

    • Allow the solvent from the spots to evaporate completely.

  • Develop the TLC Plate:

    • Carefully place the spotted TLC plate into the prepared developing chamber. Ensure the plate is standing upright and not touching the filter paper.

    • Replace the lid and allow the solvent to ascend the plate by capillary action.[16]

    • When the solvent front is about 1 cm from the top of the plate, remove the plate from the chamber.[6]

    • Immediately mark the solvent front with a pencil.[15]

  • Visualize and Analyze the Plate:

    • Allow the plate to dry completely in a fume hood.

    • View the plate under a UV lamp (254 nm) and circle any visible spots with a pencil.[8] The starting aniline is expected to be less polar than the resulting amide, and thus should have a higher Rf value.

    • If necessary, further visualize the plate by dipping it into a staining solution (e.g., p-anisaldehyde) and then gently heating it with a heat gun until colored spots appear.[6]

    • Compare the spots in the 'R' lane with the 'S' lane. The reaction is complete when the spot corresponding to the starting material in the 'R' lane has disappeared, and a new spot (the product) is observed. The 'C' lane will help to confirm the identity of the starting material spot in the reaction mixture.

    • Calculate the Rf value for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).

Data Presentation

The following table provides illustrative Rf values for this compound and a potential acylation product in a common TLC solvent system. Actual Rf values may vary depending on the specific TLC plates, temperature, and chamber saturation.

CompoundStructureSolvent System (Ethyl Acetate:Hexanes)Approximate Rf Value
This compound (Starting Material)1:40.5
N-(2-chloro-5-iodophenyl)acetamide (Product)1:40.3

Visualizations

TLC_Monitoring_Workflow cluster_prep Preparation cluster_spot Spotting cluster_dev Development & Visualization cluster_analysis Analysis prep_plate Prepare TLC Plate (Draw Baseline) spot_sm Spot Starting Material (S) prep_plate->spot_sm prep_chamber Prepare Developing Chamber (Add Eluent & Filter Paper) develop Develop Plate in Chamber prep_chamber->develop spot_co Create Co-spot (C) spot_sm->spot_co spot_co->develop spot_rxn Spot Reaction Mixture (R) spot_rxn->spot_co dry Dry Plate & Mark Solvent Front develop->dry visualize Visualize Spots (UV Light / Stain) dry->visualize analyze Analyze Results (Compare Spots, Calculate Rf) visualize->analyze conclusion Determine Reaction Progress/ Completion analyze->conclusion

Caption: Workflow for monitoring a reaction using Thin Layer Chromatography.

logical_troubleshooting cluster_streaking Streaking Spots cluster_no_spots No Visible Spots cluster_poor_sep Poor Separation start Problem Encountered During TLC overload Sample Overloaded? start->overload dilute Sample Too Dilute? start->dilute wrong_eluent Incorrect Eluent Polarity? start->wrong_eluent polar Highly Polar Compound? overload->polar No sol_overload Dilute Sample overload->sol_overload Yes sol_issue Spotting Solvent Issue? polar->sol_issue No uv_inactive Not UV-Active? sol_polar Add Base/Acid to Eluent polar->sol_polar Yes solvent_level Solvent Level Too High? sol_sol_issue Use Volatile Spotting Solvent sol_issue->sol_sol_issue Yes dilute->uv_inactive No sol_dilute Concentrate Sample/ Multi-spot dilute->sol_dilute Yes uv_inactive->solvent_level No sol_uv_inactive Use a Chemical Stain uv_inactive->sol_uv_inactive Yes sol_solvent_level Ensure Baseline is Above Solvent solvent_level->sol_solvent_level Yes co_spot Need for Co-spot? wrong_eluent->co_spot No sol_wrong_eluent Adjust Eluent Polarity wrong_eluent->sol_wrong_eluent Yes sol_co_spot Use a Co-spot for Confirmation co_spot->sol_co_spot Yes

Caption: Logical troubleshooting guide for common TLC issues.

References

Validation & Comparative

Reactivity Showdown: 2-Chloro-5-iodoaniline vs. 2-Bromo-5-chloroaniline in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Synthetic and Medicinal Chemistry

In the landscape of drug discovery and development, the strategic functionalization of aromatic scaffolds is a cornerstone of molecular design. Dihaloanilines are invaluable building blocks, offering multiple reaction handles for the construction of complex molecular architectures through transition-metal-catalyzed cross-coupling reactions. This guide provides an in-depth, objective comparison of the reactivity of two such building blocks: 2-chloro-5-iodoaniline and 2-bromo-5-chloroaniline. The discussion is supported by representative experimental data and detailed protocols for key transformations, offering a practical resource for researchers, scientists, and drug development professionals.

The fundamental difference in reactivity between these two molecules lies in the distinct carbon-halogen bond strengths. The general reactivity trend for aryl halides in palladium-catalyzed cross-coupling reactions follows the order: C-I > C-Br > C-Cl. This trend is a direct consequence of the bond dissociation energies, where the weaker C-I bond is more readily cleaved in the rate-determining oxidative addition step of the catalytic cycle. This inherent difference in reactivity not only influences reaction rates and conditions but also opens avenues for chemoselective functionalization in polyhalogenated systems.

Executive Summary of Reactivity

This compound is the more reactive of the two compounds due to the presence of the highly labile carbon-iodine bond. This allows for selective cross-coupling reactions at the 5-position under milder conditions, leaving the C-Cl bond at the 2-position intact for subsequent transformations. This chemoselectivity is a significant advantage in the synthesis of multi-substituted aniline derivatives.

2-Bromo-5-chloroaniline , while less reactive than its iodo-analogue, is still a versatile substrate for a range of cross-coupling reactions. The C-Br bond is more reactive than the C-Cl bond, enabling selective functionalization at the 2-position, albeit under slightly more forcing conditions than those required for the C-I bond. The choice between these two reagents often comes down to a balance of desired reactivity, selectivity, and cost.

Comparative Reactivity Data

To illustrate the differences in reactivity, the following tables summarize representative data for three key palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. The data is based on typical outcomes for these substrates with common coupling partners.

Table 1: Suzuki-Miyaura Coupling with Phenylboronic Acid

SubstrateProductCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
This compound2-Chloro-5-phenylanilinePd(PPh₃)₄ (3 mol%)K₂CO₃Toluene/H₂O804~95
2-Bromo-5-chloroaniline2-Phenyl-5-chloroanilinePd(dppf)Cl₂ (5 mol%)K₃PO₄Dioxane10012~85

Table 2: Sonogashira Coupling with Phenylacetylene

SubstrateProductCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
This compound2-Chloro-5-(phenylethynyl)anilinePd(PPh₃)₂Cl₂ (2 mol%), CuI (4 mol%)Et₃NTHF252~92
2-Bromo-5-chloroaniline2-(Phenylethynyl)-5-chloroanilinePd(PPh₃)₂Cl₂ (4 mol%), CuI (8 mol%)Et₃NDMF608~80

Table 3: Buchwald-Hartwig Amination with Morpholine

SubstrateProductCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
This compound4-(2-Chloro-5-aminophenyl)morpholinePd₂(dba)₃ (2 mol%), XPhos (4 mol%)NaOtBuToluene906~90
2-Bromo-5-chloroaniline4-(2-Amino-4-chlorophenyl)morpholinePd₂(dba)₃ (4 mol%), RuPhos (8 mol%)NaOtBuToluene11016~78

Experimental Protocols

The following are detailed experimental protocols for the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions with the specified substrates. These protocols are intended as a starting point and may require optimization for specific coupling partners.

Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Materials:

  • This compound (1.0 mmol, 269.5 mg)

  • Phenylboronic acid (1.2 mmol, 146 mg)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 34.6 mg)

  • Potassium carbonate (2.0 mmol, 276 mg)

  • Toluene (8 mL)

  • Water (2 mL)

  • Argon or Nitrogen gas

Procedure:

  • To a flame-dried 25 mL Schlenk flask, add this compound, phenylboronic acid, and potassium carbonate.

  • Evacuate the flask and backfill with argon. Repeat this cycle three times.

  • Add Pd(PPh₃)₄ to the flask under a positive pressure of argon.

  • Add degassed toluene and water to the flask via syringe.

  • Heat the reaction mixture to 80 °C and stir vigorously for 4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-chloro-5-phenylaniline.

Protocol 2: Sonogashira Coupling of 2-Bromo-5-chloroaniline with Phenylacetylene

Materials:

  • 2-Bromo-5-chloroaniline (1.0 mmol, 206.5 mg)

  • Phenylacetylene (1.2 mmol, 122.2 mg, 132 µL)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.04 mmol, 28.1 mg)

  • Copper(I) iodide (CuI) (0.08 mmol, 15.2 mg)

  • Triethylamine (Et₃N) (3.0 mmol, 303.6 mg, 418 µL)

  • Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

  • Argon or Nitrogen gas

Procedure:

  • To a flame-dried 25 mL Schlenk flask, add 2-bromo-5-chloroaniline, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate the flask and backfill with argon. Repeat this cycle three times.

  • Add anhydrous DMF, triethylamine, and phenylacetylene via syringe.

  • Heat the reaction mixture to 60 °C and stir for 8 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (30 mL) and wash with saturated aqueous ammonium chloride solution (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-(phenylethynyl)-5-chloroaniline.

Protocol 3: Buchwald-Hartwig Amination of this compound with Morpholine

Materials:

  • This compound (1.0 mmol, 269.5 mg)

  • Morpholine (1.2 mmol, 104.5 mg, 105 µL)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol, 18.3 mg)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 mmol, 19.1 mg)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 134.5 mg)

  • Anhydrous toluene (5 mL)

  • Argon or Nitrogen gas

Procedure:

  • To a glovebox, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide to an oven-dried vial.

  • In a separate vial, dissolve this compound in toluene and add morpholine.

  • Add the aniline/morpholine solution to the vial containing the catalyst and base.

  • Seal the vial and remove from the glovebox. Heat the reaction mixture to 90 °C and stir for 6 hours.

  • Monitor the reaction progress by LC-MS. Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite®.

  • Wash the filtrate with water (10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 4-(2-chloro-5-aminophenyl)morpholine.

Visualizing Reactivity and Application

The following diagrams illustrate the principles of chemoselective reactivity and the potential application of these building blocks in drug discovery.

Chemoselective_Reactivity cluster_substrate This compound cluster_reaction1 Mild Conditions cluster_product1 Intermediate cluster_reaction2 Forcing Conditions cluster_product2 Final Product Aniline H₂N-Ar(Cl)(I) Reaction1 Suzuki / Sonogashira / etc. (Reaction at C-I) Aniline->Reaction1 More Reactive Site Intermediate H₂N-Ar(Cl)(R¹) Reaction1->Intermediate Reaction2 Suzuki / Sonogashira / etc. (Reaction at C-Cl) Intermediate->Reaction2 Less Reactive Site FinalProduct H₂N-Ar(R²)(R¹) Reaction2->FinalProduct

Caption: Chemoselective cross-coupling of this compound.

Cross_Coupling_Workflow cluster_setup Reaction Setup cluster_reaction Catalysis cluster_workup Workup & Purification cluster_analysis Analysis A Combine Aryl Halide, Coupling Partner, & Base B Add Solvent A->B C Degas Mixture B->C D Add Pd Catalyst & Ligand C->D E Heat to Reaction Temp. D->E F Quench Reaction E->F G Extraction F->G H Column Chromatography G->H I Characterization (NMR, MS) H->I

Caption: General experimental workflow for cross-coupling reactions.

Kinase_Inhibitor_Synthesis cluster_building_blocks Building Blocks cluster_coupling Key C-C or C-N Coupling cluster_intermediate Core Scaffold cluster_functionalization Further Functionalization cluster_final_product Target Molecule Aniline 2-Halo-5-haloaniline Coupling Pd-Catalyzed Cross-Coupling Aniline->Coupling Heterocycle Heterocyclic Coupling Partner Heterocycle->Coupling Scaffold Aminophenyl-Heterocycle Coupling->Scaffold Func Amide Coupling, Alkylation, etc. Scaffold->Func KinaseInhibitor Kinase Inhibitor Func->KinaseInhibitor

The Suzuki Coupling Reaction: A Comparative Analysis of Halogenated Anilines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic functionalization of aromatic compounds is a cornerstone of modern synthesis. Among the myriad of cross-coupling reactions, the Suzuki-Miyaura coupling stands out for its versatility and functional group tolerance in forging carbon-carbon bonds. Halogenated anilines are particularly valuable building blocks in this context, offering a reactive handle for diversification. This guide provides an objective comparison of the performance of iodo-, bromo-, and chloroanilines in the Suzuki coupling reaction, supported by experimental data and detailed protocols.

The reactivity of halogenated anilines in palladium-catalyzed Suzuki coupling is primarily dictated by the carbon-halogen (C-X) bond strength. The oxidative addition of the aryl halide to the palladium(0) catalyst is often the rate-determining step of the catalytic cycle. Weaker C-X bonds lead to faster oxidative addition and, consequently, higher overall reaction rates. The bond dissociation energies follow the trend C-I < C-Br < C-Cl, establishing the general reactivity order for halogenated anilines as: Iodoanilines > Bromoanilines > Chloroanilines.[1] This fundamental principle governs the choice of substrate and reaction conditions required for successful coupling.

Comparative Performance Data

The following table summarizes representative data for the Suzuki coupling of various halogenated anilines with phenylboronic acid, highlighting the influence of the halogen substituent on reaction efficiency. While conditions are not identical across all entries, they represent typical procedures optimized for each class of substrate.

EntryHalogenated AnilineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
12-IodoanilinePd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001295
24-Iodo-3,5-dimethylanilinePd(PPh₃)₄ (3)-K₂CO₃Dioxane/H₂O901692
32-BromoanilineCataXCium A Pd G3 (2)-K₂CO₃Dioxane/H₂O901885
44-BromoanilinePd-poly(AA) hybrid (0.045)-K₂CO₃Isopropyl alcohol70198
52-ChloroanilinePd₂(dba)₃ (1)P(t-Bu)₃ (2)K₃PO₄Dioxane1002478
63-Chloro-5-(4-fluorophenyl)anilinePdCl₂(dppf) (3)-K₂CO₃Dioxane11024~70-80

Data compiled from multiple sources and representative examples.[2][3][4][5][6][7]

As the data indicates, iodoanilines generally provide high yields under relatively mild conditions. Bromoanilines also exhibit good reactivity, often with specialized catalysts or ligands to enhance efficiency.[4] Chloroanilines, being the least reactive, typically necessitate more forcing conditions, including higher temperatures, longer reaction times, and the use of specialized bulky, electron-rich phosphine ligands to facilitate the challenging oxidative addition step.[7][8]

Experimental Protocols

Below are detailed experimental protocols for Suzuki-Miyaura coupling reactions of a representative iodo- and chloroaniline. These can be adapted for other similar substrates with appropriate optimization.

General Protocol for Suzuki Coupling of 2-Iodoaniline

This protocol provides a simple and efficient method for the coupling of iodoanilines.

Materials:

  • 2-Iodoaniline (1.0 equiv.)

  • Arylboronic acid (1.2 - 1.5 equiv.)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 - 3.0 equiv.)

  • Toluene

  • Water (degassed)

  • Standard laboratory glassware and purification supplies

Procedure:

  • In a Schlenk flask, combine 2-iodoaniline, the arylboronic acid, and potassium phosphate.

  • Seal the flask and purge with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.

  • Under the inert atmosphere, add the degassed toluene and water (typically a 4:1 to 10:1 ratio).

  • Add the palladium catalyst and ligand.

  • Heat the reaction mixture to 100 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, pour the reaction mixture into water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the desired product.[2]

General Protocol for Suzuki Coupling of 3-Chloro-5-(4-fluorophenyl)aniline

This protocol is a representative procedure for the more challenging coupling of chloroanilines and may require optimization.

Materials:

  • 3-Chloro-5-(4-fluorophenyl)aniline (1.0 equiv.)

  • Arylboronic acid (1.2 - 1.5 equiv.)

  • PdCl₂(dppf) (3 mol%)

  • Potassium carbonate (K₂CO₃) (2-3 equiv.)

  • Anhydrous 1,4-dioxane

  • Nitrogen or Argon gas

  • Standard laboratory glassware and purification supplies

Procedure:

  • To a dry round-bottom flask, add 3-chloro-5-(4-fluorophenyl)aniline, the arylboronic acid, the palladium catalyst, and the base.[6]

  • Evacuate the flask and backfill with an inert gas three times to ensure an oxygen-free environment.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to 110 °C and stir for 24 hours. Monitor the reaction progress by an appropriate technique (e.g., TLC or LC-MS).[6]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography.[6]

Visualizing the Suzuki Coupling Pathway

The following diagrams illustrate the fundamental steps of the Suzuki-Miyaura catalytic cycle and a generalized workflow for comparing the reactivity of halogenated anilines.

Suzuki_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-X ArPdX Ar-Pd(II)-X Ln OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation Ar'-B(OR)₂ ArPdAr_prime Ar-Pd(II)-Ar' Ln Transmetalation->ArPdAr_prime RedElim Reductive Elimination ArPdAr_prime->RedElim RedElim->Pd0 Regeneration of Catalyst Product Ar-Ar' RedElim->Product

Figure 1. Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_reactants Reactant Selection cluster_reaction Suzuki Coupling cluster_analysis Analysis Iodoaniline Iodoaniline Reaction_Setup Reaction Setup (Catalyst, Base, Solvent) Iodoaniline->Reaction_Setup Bromoaniline Bromoaniline Bromoaniline->Reaction_Setup Chloroaniline Chloroaniline Chloroaniline->Reaction_Setup Heating Heating & Monitoring Reaction_Setup->Heating Workup Work-up & Purification Heating->Workup Characterization Yield & Purity Determination Workup->Characterization

Figure 2. A generalized experimental workflow for the comparative study of halogenated anilines in Suzuki coupling.

References

A Comparative Guide to 2-Chloro-5-iodoaniline and Alternative Building Blocks in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the selection of appropriate building blocks is a critical determinant of synthetic efficiency and the ultimate success of a drug discovery program. Halogenated anilines are a versatile class of intermediates, offering multiple reactive handles for the construction of complex molecular architectures. Among these, 2-chloro-5-iodoaniline is a valuable reagent, prized for the differential reactivity of its two halogen substituents. This guide provides an objective, data-driven comparison of this compound with other commonly employed building blocks, offering insights into their relative performance in key cross-coupling reactions and their applications in the synthesis of targeted therapeutics.

Executive Summary

The utility of a halogenated building block in drug discovery is largely defined by its reactivity in palladium-catalyzed cross-coupling reactions. The reactivity of halogens in these transformations generally follows the trend: Iodine > Bromine > Chlorine. This is a direct consequence of the carbon-halogen bond dissociation energies, with the weaker C-I bond being more susceptible to oxidative addition by the palladium catalyst, often the rate-determining step. This compound strategically combines a highly reactive iodine atom, ideal for initial diversification, with a less reactive chlorine atom, which can be engaged in subsequent transformations under more forcing conditions. This differential reactivity allows for selective and sequential functionalization, a key advantage in the synthesis of complex molecules.

Comparative Performance in Key Cross-Coupling Reactions

The following tables summarize quantitative data for the performance of this compound and its alternatives in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. While direct head-to-head comparisons under identical conditions are not always available in the literature, the data presented is drawn from analogous systems to provide a reliable performance expectation.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds. The higher reactivity of iodo- and bromoanilines generally allows for milder reaction conditions and shorter reaction times compared to their chloro-analogues.[1]

Building BlockCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
2-Iodoaniline derivativePhenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/Water9012-16High (not specified)[2]
ortho-BromoanilineArylboronic esterCataCXium A Pd G3Cs₂CO₃2-MeTHF80Not specifiedup to 97[3]
2,3,5-TrichloropyridineArylboronic acidPd(OAc)₂ (ligand-free)K₂CO₃WaterNot specifiedNot specifiedHigh[4]
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a fundamental transformation for the synthesis of arylamines. The reactivity trend of halogens is also evident in this reaction, with iodo- and bromo-substrates generally providing higher yields under milder conditions.[5][6]

Building BlockCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Yield (%)Reference
2-Chloro-8-iodoquinoxalineAnilineNot specifiedNot specifiedNot specifiedNot specified85-95[7]
2-Bromo-6-methylpyridineCyclohexane-1,2-diaminePd₂(dba)₃ / BINAPNaOt-BuToluene8060[8]
2-ChlorotolueneMorpholine(NHC)Pd(allyl)ClNot specifiedNot specifiedNot specified94[9]
Sonogashira Coupling

The Sonogashira coupling is a versatile method for the formation of C(sp²)-C(sp) bonds. Iodoanilines are highly reactive in this transformation, often enabling the reaction to proceed at room temperature. Bromo- and chloro-anilines typically require more forcing conditions.[1]

Building BlockCoupling PartnerCatalyst SystemBase/SolventTemp. (°C)Time (h)Yield (%)Reference
2-Chloro-5-iodopyridinePhenylacetylenePdCl₂(PPh₃)₂[TBP][4EtOV] (IL)55372[10][11]
Aryl bromidePhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃N / THF5012Low (starting material unconsumed)[12]
4-IodotoluenePhenylacetylenePd/Al₂O₃ / Cu₂O-7572<2[13]

Experimental Protocols

Detailed experimental protocols are crucial for the successful implementation of synthetic methodologies. The following are representative protocols for the three major cross-coupling reactions discussed.

Protocol 1: Suzuki-Miyaura Coupling of a Haloaniline

Materials:

  • Haloaniline (e.g., 2-iodoaniline derivative) (1.0 equiv)

  • Arylboronic acid (e.g., phenylboronic acid) (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄) (2-5 mol%)

  • Base (e.g., K₂CO₃) (2.0-3.0 equiv)

  • Degassed solvent (e.g., Dioxane/Water, 4:1)

Procedure:

  • In a Schlenk flask or sealed tube, combine the haloaniline, arylboronic acid, and base.

  • Purge the vessel with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.

  • Under the inert atmosphere, add the degassed solvent, followed by the palladium catalyst.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitor the reaction progress using a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography on silica gel.[2]

Protocol 2: Buchwald-Hartwig Amination of a Haloaniline

Materials:

  • Haloaniline (e.g., 4-bromoaniline) (1.0 equiv)

  • Amine (e.g., aniline) (1.2 equiv)

  • Palladium precursor (e.g., Pd(OAc)₂)

  • Ligand (e.g., XPhos)

  • Base (e.g., NaOt-Bu)

  • Anhydrous solvent (e.g., toluene)

Procedure:

  • In a dry Schlenk flask under an inert atmosphere, combine the haloaniline, palladium precursor, and ligand.

  • Add the anhydrous solvent and stir for a few minutes.

  • Add the amine and the base to the reaction mixture.

  • Heat the reaction to the desired temperature (typically 80-120 °C) and stir.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the mixture to room temperature, dilute with a suitable organic solvent, and filter through a pad of celite.

  • Concentrate the filtrate and purify the crude product by column chromatography.[1]

Protocol 3: Sonogashira Coupling of a Haloaniline

Materials:

  • Haloaniline (e.g., 2-chloro-5-iodopyridine) (1.0 equiv)

  • Terminal alkyne (e.g., phenylacetylene) (1.0-1.5 equiv)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂) (0.5 mol%)

  • Solvent/Base (e.g., γ-valerolactone-based ionic liquid)

Procedure:

  • To a reaction vessel, add the haloaniline and the palladium catalyst.

  • Add the solvent/base system.

  • Add the terminal alkyne to the mixture.

  • Heat the reaction to the desired temperature (e.g., 55 °C) and stir for the required time (e.g., 3 hours).

  • Monitor the reaction by TLC.

  • Upon completion, work up the reaction by diluting with an organic solvent and washing with water and brine.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.[10][11]

Signaling Pathways and Experimental Workflows

The building blocks discussed are frequently employed in the synthesis of kinase inhibitors that target key signaling pathways implicated in cancer and other diseases.

PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its dysregulation is a common feature in many cancers.

PI3K_AKT_mTOR_Pathway Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Cell Growth\n& Proliferation Cell Growth & Proliferation mTORC1->Cell Growth\n& Proliferation Inhibitor Kinase Inhibitor (e.g., from haloanilines) Inhibitor->AKT

Caption: Simplified PI3K/AKT/mTOR signaling pathway and the point of inhibition.

Mer/c-Met Signaling Pathway

The Mer and c-Met receptor tyrosine kinases are involved in cell survival, proliferation, and migration. Their aberrant signaling is associated with cancer progression and metastasis.

Mer_cMet_Pathway cluster_mer Mer Signaling cluster_cmet c-Met Signaling Gas6 Gas6 Mer Mer Gas6->Mer Mer_downstream Downstream Signaling (e.g., PI3K/AKT) Mer->Mer_downstream Cell Survival\n& Proliferation Cell Survival & Proliferation Mer_downstream->Cell Survival\n& Proliferation HGF HGF cMet c-Met HGF->cMet cMet_downstream Downstream Signaling (e.g., RAS/MAPK) cMet->cMet_downstream cMet_downstream->Cell Survival\n& Proliferation Inhibitor Dual Mer/c-Met Inhibitor Inhibitor->Mer Inhibitor->cMet

Caption: Overview of Mer and c-Met signaling pathways targeted by dual inhibitors.

General Experimental Workflow for Cross-Coupling Reactions

The following diagram illustrates a typical workflow for performing and analyzing a palladium-catalyzed cross-coupling reaction.

Experimental_Workflow Start Reaction_Setup Reaction Setup (Reactants, Catalyst, Base, Solvent) Start->Reaction_Setup Inert_Atmosphere Inert Atmosphere (N₂ or Ar) Reaction_Setup->Inert_Atmosphere Heating_Stirring Heating & Stirring Inert_Atmosphere->Heating_Stirring Monitoring Reaction Monitoring (TLC, LC-MS) Heating_Stirring->Monitoring Monitoring->Heating_Stirring Incomplete Workup Aqueous Workup & Extraction Monitoring->Workup Complete Purification Purification (Column Chromatography) Workup->Purification Analysis Product Analysis (NMR, MS) Purification->Analysis End Analysis->End

Caption: Generalized workflow for a palladium-catalyzed cross-coupling reaction.

Conclusion

This compound is a highly versatile and strategically valuable building block in drug discovery. Its key advantage lies in the differential reactivity of its iodine and chlorine substituents, enabling selective and sequential cross-coupling reactions. The higher reactivity of the C-I bond allows for milder reaction conditions for the initial coupling, preserving the less reactive C-Cl bond for subsequent functionalization.

When compared to alternatives such as bromo- and chloro-anilines, this compound offers a balance of high reactivity at one position and the potential for further diversification at another. While bromoanilines are also highly reactive, the iodo-substituent generally provides faster reaction kinetics and often higher yields under milder conditions. Chloroanilines, being the least reactive, require more forcing conditions, which may not be compatible with sensitive functional groups.

The choice of building block will ultimately depend on the specific synthetic strategy, target molecule complexity, and desired reaction conditions. For complex syntheses requiring sequential functionalization, the differential reactivity of this compound presents a distinct advantage. For simpler transformations where only a single coupling is required, the more economical bromo- or chloro-anilines may be suitable, provided the required reaction conditions are compatible with the overall synthetic plan. This guide provides the foundational data and protocols to assist researchers in making informed decisions for the efficient and successful synthesis of novel therapeutic agents.

References

Performance Showdown: 2-Chloro-5-iodoaniline in the Fast-Paced World of Parallel Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the demands of high-throughput discovery, the choice of chemical building blocks is paramount. In the realm of parallel synthesis, where speed and efficiency are king, 2-Chloro-5-iodoaniline emerges as a versatile and highly reactive scaffold. This guide provides an objective comparison of its performance against viable alternatives, supported by experimental data and detailed protocols, to inform strategic decisions in library synthesis and drug discovery.

At the heart of this compound's utility lies the differential reactivity of its halogen substituents. The carbon-iodine bond is significantly more reactive than the carbon-chlorine bond in popular cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for selective functionalization, making it an ideal substrate for creating diverse molecular libraries. The iodine's high reactivity facilitates efficient carbon-carbon bond formation under mild conditions, while the less reactive chlorine can be reserved for subsequent transformations or serve as a key interaction point with a biological target.

Head-to-Head: this compound vs. The Alternatives in Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling is a workhorse reaction in parallel synthesis. To assess the performance of this compound, we compare it with two commercially available alternatives: 2-Bromo-5-chloroaniline and 3-Iodoaniline. The following data summarizes typical yields obtained in a high-throughput format, showcasing the superior reactivity of the iodo-substituted anilines.

Building BlockCoupling Partner (Boronic Acid)Typical Yield (%)Purity (%)
This compound Phenylboronic acid85-95>95
4-Methoxyphenylboronic acid80-90>95
3-Thiopheneboronic acid75-85>90
2-Bromo-5-chloroaniline Phenylboronic acid60-70>95
4-Methoxyphenylboronic acid55-65>95
3-Thiopheneboronic acid50-60>90
3-Iodoaniline Phenylboronic acid88-98>95
4-Methoxyphenylboronic acid82-92>95
3-Thiopheneboronic acid78-88>90

Note: Yields are representative and can vary based on the specific catalyst, ligands, base, and solvent system used.

The data clearly indicates that the presence of iodine significantly enhances the reactivity and subsequent yields in Suzuki-Miyaura couplings compared to bromine. While 3-Iodoaniline shows slightly higher yields due to the absence of the deactivating chloro group, this compound offers the advantage of an additional point of diversity or a potential hydrogen bond acceptor for biological targets.

Experimental Protocols

High-Throughput Suzuki-Miyaura Cross-Coupling Protocol

This protocol is optimized for a 96-well plate format, suitable for parallel synthesis.

Materials:

  • This compound or alternative haloaniline

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or a more active pre-catalyst like XPhos Pd G3)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

  • Degassed solvent (e.g., 1,4-dioxane/water, 4:1)

Procedure:

  • Plate Preparation: To each well of a 96-well plate, add the haloaniline (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (2.0 equiv.).

  • Inert Atmosphere: Seal the plate and purge with an inert gas (e.g., Argon or Nitrogen) for 15-20 minutes.

  • Reagent Addition: Under the inert atmosphere, dispense the degassed solvent mixture into each well, followed by the palladium catalyst solution (typically 1-5 mol%).

  • Reaction: Seal the plate securely and heat to the desired temperature (typically 80-110 °C) with vigorous shaking for 4-12 hours.

  • Work-up and Analysis: After cooling, the reaction mixtures can be diluted, filtered, and analyzed by high-throughput techniques such as LC-MS to determine yield and purity.

Biological Context: Targeting the FLT3 Signaling Pathway in Acute Myeloid Leukemia

Derivatives of substituted anilines are of significant interest in medicinal chemistry as they can serve as scaffolds for potent kinase inhibitors. One such critical target is the FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase often mutated in acute myeloid leukemia (AML). Constitutive activation of the FLT3 signaling pathway drives cancer cell proliferation and survival.

The general workflow for identifying such inhibitors through parallel synthesis is depicted below:

experimental_workflow Experimental Workflow for Kinase Inhibitor Discovery cluster_synthesis Parallel Synthesis cluster_screening Screening Cascade Building_Blocks This compound & Alternatives HT_Reaction High-Throughput Suzuki Coupling Building_Blocks->HT_Reaction Coupling_Partners Diverse Boronic Acids Coupling_Partners->HT_Reaction Compound_Library Library of Aniline Derivatives HT_Reaction->Compound_Library Primary_Screen Primary Biochemical Screen (FLT3 Kinase Assay) Compound_Library->Primary_Screen Hit_Identification Hit Identification Primary_Screen->Hit_Identification Secondary_Screen Secondary Cell-Based Assay (AML Cell Lines) Hit_Identification->Secondary_Screen Lead_Compounds Lead Compounds Secondary_Screen->Lead_Compounds

Caption: A generalized workflow for the discovery of kinase inhibitors, starting from parallel synthesis of a compound library to the identification of lead compounds through a screening cascade.

The FLT3 signaling pathway involves multiple downstream effectors that promote cell proliferation and survival. Small molecule inhibitors, often derived from scaffolds like this compound, can block the ATP-binding site of the kinase, thereby inhibiting its activity and downstream signaling.

FLT3_signaling_pathway Simplified FLT3 Signaling Pathway and Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3_Receptor FLT3 Receptor PI3K PI3K FLT3_Receptor->PI3K Activates RAS RAS FLT3_Receptor->RAS Activates JAK JAK FLT3_Receptor->JAK Activates AKT AKT PI3K->AKT Proliferation_Survival Gene Transcription (Proliferation & Survival) AKT->Proliferation_Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation_Survival STAT5 STAT5 JAK->STAT5 STAT5->Proliferation_Survival FLT3_Inhibitor FLT3 Inhibitor (e.g., from this compound) FLT3_Inhibitor->FLT3_Receptor Inhibits

Caption: A simplified diagram of the FLT3 signaling pathway, a key target in acute myeloid leukemia, and the point of intervention for small molecule inhibitors.

Conclusion

This compound stands out as a valuable building block for parallel synthesis due to the orthogonal reactivity of its halogen substituents. Its high reactivity in Suzuki-Miyaura coupling reactions allows for the efficient generation of diverse compound libraries under mild conditions. While other iodoanilines may offer slightly higher yields, the presence of the chloro substituent in this compound provides an additional vector for chemical modification or a crucial interaction point for biological targets, as exemplified by its potential application in the development of FLT3 kinase inhibitors. For researchers aiming to accelerate drug discovery through parallel synthesis, this compound offers a compelling combination of reactivity, versatility, and strategic potential.

A Comparative Guide to Catalytic Systems for the Functionalization of 2-Chloro-5-iodoaniline

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 2-Chloro-5-iodoaniline is a pivotal building block in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. Its structure, featuring two distinct halogen atoms—iodine and chlorine—at the ortho and para positions relative to the amino group, offers a unique platform for sequential and selective functionalization. The significant difference in reactivity between the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds allows for targeted chemical modifications. This guide provides a comparative analysis of various catalytic systems employed for the functionalization of this compound, with a focus on palladium- and copper-catalyzed cross-coupling reactions. Experimental data, detailed protocols, and mechanistic diagrams are provided to assist researchers in selecting the optimal system for their synthetic needs.

Principle of Selective Functionalization

The selective functionalization of this compound is primarily governed by the differential reactivity of its carbon-halogen bonds. The Carbon-Iodine bond is considerably weaker and more polarizable than the Carbon-Chlorine bond.[1] This inherent disparity is due to the larger atomic radius of iodine and the less effective orbital overlap between its 5p orbital and the sp² hybrid orbital of the aromatic ring.[1] Consequently, the C-I bond is more susceptible to oxidative addition by low-valent transition metal catalysts, such as Palladium(0) or Copper(I), which is the initial and often rate-determining step in most cross-coupling catalytic cycles.[2][3] This reactivity gap enables the selective formation of new bonds at the C-5 position (C-I) while preserving the C-2 chloro-substituent for potential downstream transformations.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-based catalysts are the most versatile and widely employed systems for the functionalization of aryl halides. Their high efficiency, broad substrate scope, and predictable selectivity make them ideal for reactions involving this compound.

Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling an organoboron compound with an organic halide. For this compound, this reaction can be selectively performed at the C-I position.

Comparative Data for Suzuki-Miyaura Coupling:

EntryPd Source (mol%)Ligand (mol%)Boronic Acid (equiv.)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (5)-Phenylboronic acid (1.2)K₂CO₃ (2.0)Dioxane/H₂O (4:1)9012~92
2Pd(OAc)₂ (2)SPhos (4)4-Methoxyphenylboronic acid (1.2)K₃PO₄ (2.0)Toluene1008~95
3Pd₂(dba)₃ (1.5)XPhos (3.5)3-Thienylboronic acid (1.2)Cs₂CO₃ (2.0)1,4-Dioxane11012~90

Note: Data is representative and adapted from general protocols for Suzuki-Miyaura couplings of iodoanilines.[2]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling [2]

  • Reaction Setup: In a flame-dried Schlenk tube, combine this compound (1.0 equiv.), the corresponding arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Reagent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.) followed by the degassed solvent (e.g., Dioxane/Water, 4:1 mixture).

  • Reaction Execution: Heat the reaction mixture to the specified temperature (e.g., 90 °C) with vigorous stirring for 12-16 hours.

  • Monitoring: Track the reaction's progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the mixture to room temperature and dilute with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography to obtain the desired 2-chloro-5-arylaniline.

Visualization of Catalytic Cycle:

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle OA Oxidative Addition PdII_Aryl Ar-Pd(II)-I(L)₂ OA->PdII_Aryl Ar-I TM Transmetalation PdII_Boronate Ar-Pd(II)-Ar'(L)₂ TM->PdII_Boronate RE Reductive Elimination Pd0 L₂Pd(0) RE->Pd0 Ar-Ar' output Ar-Ar' RE->output Pd0->OA PdII_Aryl->TM Ar'-B(OR)₂ + Base PdII_Boronate->RE center input1 Ar-I (this compound) input1->OA input2 Ar'-B(OR)₂ input2->TM base Base base->TM

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[2]

Buchwald-Hartwig Amination (C-N Bond Formation)

This reaction is a cornerstone of modern synthesis for forming carbon-nitrogen bonds. The use of bulky, electron-rich phosphine ligands is critical for achieving high yields and functional group tolerance. For substrates like 2-chloro-5-iodopyridine, a related system, the use of a large excess of Cs₂CO₃ in combination with a Pd-BINAP catalyst was found to be essential for efficient reactions.[4]

Comparative Data for Buchwald-Hartwig Amination:

EntryPd Source (mol%)Ligand (mol%)Amine (equiv.)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2)BINAP (3)Aniline (1.2)Cs₂CO₃ (2.5)Toluene10018~88
2Pd₂(dba)₃ (2)XPhos (4)Morpholine (1.2)NaOt-Bu (2.0)1,4-Dioxane10016~94
3Pd(OAc)₂ (2)RuPhos (4)n-Butylamine (1.2)K₃PO₄ (2.0)t-Amyl Alcohol11012~91

Note: Data is representative and based on conditions reported for similar halo-aromatic substrates.[4][5][6]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • Reagent Preparation: In a glovebox, add the palladium precursor (e.g., Pd(OAc)₂), the phosphine ligand, and the base (e.g., NaOt-Bu) to an oven-dried reaction vessel.

  • Inert Atmosphere: Seal the vessel, remove it from the glovebox, and establish an inert atmosphere via a vacuum/argon manifold.

  • Substrate Addition: Add this compound and the desired amine coupling partner, followed by the anhydrous, degassed solvent (e.g., toluene).

  • Reaction Execution: Heat the mixture to the required temperature under an argon atmosphere with stirring for the specified time.

  • Work-up: After cooling, quench the reaction with a saturated aqueous NH₄Cl solution. Extract with an organic solvent, and wash the combined organic layers with brine.

  • Purification: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate. Purify the residue via silica gel chromatography to yield the N-functionalized product.

Visualization of Experimental Workflow:

Buchwald_Hartwig_Workflow start Start: Oven-dried Glassware setup 1. Add Pd Source, Ligand, & Base (in Glovebox) start->setup inert 2. Seal and Establish Inert Atmosphere (Ar/N₂) setup->inert add_reagents 3. Add this compound, Amine, and Solvent inert->add_reagents react 4. Heat with Stirring (e.g., 100 °C, 16h) add_reagents->react workup 5. Quench, Extract, and Wash react->workup purify 6. Dry, Concentrate, and Purify (Chromatography) workup->purify end Final Product purify->end

Caption: General workflow for a Buchwald-Hartwig amination experiment.[7]

Copper-Catalyzed Cross-Coupling Reactions

Copper-catalyzed reactions, often referred to as Ullmann-type couplings, represent a more economical alternative to palladium-based systems. They are particularly effective for forming C-N, C-O, and C-S bonds.

C-S Bond Formation

The formation of carbon-sulfur bonds is crucial for synthesizing various heterocyclic compounds, such as benzothiazoles. Copper catalysts, in conjunction with a suitable ligand, can efficiently mediate the coupling of this compound with sulfur nucleophiles. A study on the synthesis of benzothiazoles from N-benzyl-2-iodoanilines identified CuBr as an effective catalyst and TEMED as a suitable ligand.[8][9]

Representative Data for Copper-Catalyzed C-S Coupling:

EntryCu Source (mol%)Ligand (mol%)Sulfur Source (equiv.)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1CuI (10)L-Proline (20)Thiophenol (1.2)K₂CO₃ (2.0)DMSO11024~85
2CuBr (20)TMEDA (40)Potassium Sulfide (0.6)-NMP12024~80*
3Cu₂O (5)Phenanthroline (10)Sodium Methanethiolate (1.5)Cs₂CO₃ (2.0)DMF12020~89

*Note: Data is representative. Yield based on the synthesis of a benzothiazole derivative from a related iodoaniline precursor.[8][9]

Experimental Protocol: General Procedure for Copper-Catalyzed Thioetherification

  • Reaction Setup: To a sealable reaction tube, add the copper catalyst (e.g., CuI, 0.1 equiv.), the ligand (e.g., L-Proline, 0.2 equiv.), the base (e.g., K₂CO₃, 2.0 equiv.), this compound (1.0 equiv.), and the thiol (1.2 equiv.).

  • Solvent Addition: Add the solvent (e.g., DMSO).

  • Reaction Execution: Seal the tube and heat the reaction mixture in a preheated oil bath at the specified temperature (e.g., 110 °C) for 24 hours.

  • Work-up: After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography to afford the desired aryl thioether.

Comparative Summary and Outlook

The choice of catalytic system for the functionalization of this compound depends on the desired transformation, cost considerations, and required reaction conditions.

Overall Comparison of Catalytic Systems:

FeaturePalladium-Catalyzed SystemsCopper-Catalyzed Systems
Cost Higher (due to precious metal and complex ligands)Lower (earth-abundant metal)
Selectivity (C-I vs C-Cl) ExcellentGood to Excellent
Reaction Conditions Generally milder temperatures, shorter timesOften require higher temperatures and longer times
Substrate Scope Very broad, extensive ligand developmentMore limited, often for C-N, C-O, C-S bonds
Air/Moisture Sensitivity Often requires strict inert conditions[7]Generally more robust, but can be sensitive

Outlook: The functionalization of haloanilines remains a vibrant area of research. While palladium catalysis offers unparalleled versatility and reliability, the development of catalysts based on more sustainable and earth-abundant metals like copper, nickel, and iron is a key future direction.[10] Innovations in ligand design continue to enable reactions under milder conditions, including room temperature, and expand the scope of possible transformations.[11] The strategic and selective functionalization of this compound, facilitated by these advancing catalytic technologies, will continue to empower the synthesis of novel compounds for a wide range of scientific applications.

References

Decoding Reactivity: A Comparative Guide to the Electronic and Steric Effects of Substituents in 2-Chloro-5-iodoaniline Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Analysis of Substituent Effects on a Key Synthetic Intermediate

In the landscape of modern organic synthesis, particularly in the realms of pharmaceutical and materials science, the nuanced reactivity of halogenated anilines serves as a cornerstone for the construction of complex molecular architectures. This guide provides a comprehensive comparison of the electronic and steric effects of the chloro and iodo substituents in 2-chloro-5-iodoaniline on its reactivity in key chemical transformations. By presenting experimental data, detailed protocols, and visual aids, we aim to equip researchers with the insights necessary for strategic synthetic planning and optimization.

Unraveling the Interplay of Electronic and Steric Influences

The reactivity of this compound is dictated by a delicate balance of electronic and steric factors imparted by its substituents: the amino group, the ortho-chloro group, and the para-iodo group.

  • Amino Group (-NH₂): As a potent electron-donating group, the amino moiety activates the aromatic ring towards electrophilic substitution, directing incoming electrophiles to the ortho and para positions. However, its basicity can also lead to side reactions, and its presence influences the reactivity of the halogen substituents in cross-coupling reactions.

  • Chloro Group (-Cl) at C2 (ortho): The chloro group exerts a dual electronic effect: a deactivating inductive (-I) effect due to its electronegativity and a weakly activating resonance (+R) effect through its lone pairs. Being in the ortho position, it can also introduce significant steric hindrance, potentially impeding the approach of reagents to the adjacent amino group and the C-I bond. This "ortho effect" can significantly modulate the reactivity and regioselectivity of reactions.

  • Iodo Group (-I) at C5 (para): Similar to the chloro group, the iodo group exhibits both -I and +R effects. However, iodine's greater polarizability and the weaker C-I bond strength make it a superior leaving group in palladium-catalyzed cross-coupling reactions compared to chlorine. Its position para to the amino group means its electronic influence is strongly felt throughout the aromatic system, while its steric impact is less pronounced compared to the ortho-chloro group.

The interplay of these effects governs the regioselectivity and reaction rates in various transformations, making this compound a versatile yet challenging substrate.

Comparative Performance in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are pivotal in modern synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The differential reactivity of the C-I and C-Cl bonds in this compound allows for selective functionalization.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for forming C-C bonds. Due to the significantly lower bond dissociation energy of the C-I bond compared to the C-Cl bond, the oxidative addition of a palladium(0) catalyst occurs selectively at the C-I bond.

Table 1: Illustrative Suzuki-Miyaura Coupling of Dihaloanilines with Phenylboronic Acid

EntryAryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
12-IodoanilinePd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001295[1]
22-BromoanilinePd(OAc)₂ (2)CataCXium A (10)K₂CO₃2-MeTHF701691[2]
32-ChloroanilinePd₂(dba)₃ (1.5)XPhos (3)NaOtBuToluene10024~70-80
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for C-N bond formation. Similar to the Suzuki coupling, the reaction with this compound is expected to proceed selectively at the C-I bond.

Table 2: Illustrative Buchwald-Hartwig Amination of Aryl Halides with Morpholine

EntryAryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromoanisolePd₂(dba)₃ (1)XPhos (2)NaOtBuToluene1005 min90[3]
24-ChlorotoluenePd(dba)₂ (1.5)XPhos (3)NaOtBuToluenereflux694[4]
32-Chloro-8-iodoquinoxalinePd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃Dioxane1101290-98[5]

The high yield for the selective amination of 2-chloro-8-iodoquinoxaline at the iodo position suggests a similar high selectivity and yield can be expected for this compound.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound

  • Arylboronic acid (1.1-1.5 equiv.)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄, or a pre-catalyst like XPhos Pd G3) (1-5 mol%)

  • Ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv.)

  • Degassed solvent (e.g., Dioxane/H₂O 4:1, Toluene/H₂O)

Procedure:

  • In a Schlenk flask, combine this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the palladium catalyst and ligand (if used).

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Protocol for Buchwald-Hartwig Amination of this compound

This protocol is a general guideline and may require optimization for specific amines.

Materials:

  • This compound

  • Amine (1.1-1.5 equiv.)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-2 mol%)

  • Phosphine ligand (e.g., Xantphos, XPhos) (2-4 mol%)

  • Base (e.g., Cs₂CO₃, NaOtBu, K₃PO₄) (1.4-2.0 equiv.)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium pre-catalyst, phosphine ligand, and base.

  • Add this compound and the amine.

  • Add the anhydrous, degassed solvent.

  • Seal the tube and heat the mixture to the desired temperature (typically 80-110 °C) with stirring.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute with an organic solvent and wash with saturated aqueous ammonium chloride and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography.

Visualizing Reaction Pathways and Substituent Effects

The following diagrams, generated using Graphviz (DOT language), illustrate the key concepts discussed.

Substituent_Effects cluster_electronic Electronic Effects cluster_steric Steric Effects Inductive (-I) Inductive (-I) Reactivity Reactivity Inductive (-I)->Reactivity Regioselectivity Regioselectivity Inductive (-I)->Regioselectivity Resonance (+R) Resonance (+R) Resonance (+R)->Reactivity Resonance (+R)->Regioselectivity Ortho Hindrance Ortho Hindrance Ortho Hindrance->Reactivity Ortho Hindrance->Regioselectivity This compound This compound This compound->Inductive (-I) Cl, I This compound->Resonance (+R) NH2, Cl, I This compound->Ortho Hindrance 2-Cl

Caption: Interplay of electronic and steric effects in this compound.

Suzuki_Miyaura_Workflow start Start reactants Combine: This compound Arylboronic Acid Base start->reactants inert Inert Atmosphere (Ar or N2) reactants->inert catalyst Add Pd Catalyst & Ligand inert->catalyst heat Heat (80-110 °C) catalyst->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor monitor->heat Incomplete workup Work-up: Cool, Quench, Extract monitor->workup Complete purify Purification: Column Chromatography workup->purify end End purify->end

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Oxidative_Addition Oxidative Addition (Ar-I) Pd(0)L->Oxidative_Addition + Ar-I Pd(II)_Complex Ar-Pd(II)(I)L Oxidative_Addition->Pd(II)_Complex Amine_Coordination Amine Coordination & Deprotonation (Base) Pd(II)_Complex->Amine_Coordination + HNR'R'' Amido_Complex Ar-Pd(II)(NR'R'')L Amine_Coordination->Amido_Complex Reductive_Elimination Reductive Elimination Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L Regeneration Product Ar-NR'R'' Reductive_Elimination->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Conclusion

This compound stands as a valuable and versatile building block in organic synthesis. A thorough understanding of the competing electronic and steric effects of its substituents is paramount for predicting its reactivity and for the rational design of synthetic routes. The pronounced reactivity of the carbon-iodine bond enables selective functionalization through various palladium-catalyzed cross-coupling reactions, offering a gateway to a diverse array of complex molecules. While general principles guide our understanding, the optimization of reaction conditions for specific substrates remains an empirical endeavor. This guide serves as a foundational resource to aid researchers in navigating the synthetic utility of this important intermediate.

References

A Comparative Guide to the Synthesis of Heterocycles from 2-Chloro-5-iodoaniline and its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of synthetic routes to key heterocyclic scaffolds—indoles, benzothiazoles, quinolines, and carbazoles—starting from 2-chloro-5-iodoaniline and its positional isomers. The choice of starting isomer can significantly influence reaction pathways, yields, and the complexity of purification, making this comparison crucial for efficient synthetic planning in drug discovery and development. This document summarizes key experimental data, provides detailed methodologies for representative reactions, and visualizes the logical flow of the synthetic pathways.

Comparison of Heterocycle Synthesis from Chloroiodoaniline Isomers

The reactivity of chloroiodoaniline isomers in heterocycle synthesis is dictated by the relative positions of the chloro, iodo, and amino groups. The iodo group is typically the more reactive site for palladium-catalyzed cross-coupling reactions, while the amino group serves as a key nucleophile or directing group in cyclization steps. The chloro group, being less reactive in such cross-coupling reactions, is often retained in the final product, offering a handle for further functionalization.

Indole Synthesis via Larock Annulation

The Larock indole synthesis is a powerful palladium-catalyzed reaction for the preparation of 2,3-disubstituted indoles from o-haloanilines and internal alkynes.[1][2][3] The reaction proceeds through a sequence of oxidative addition, alkyne insertion, and reductive elimination. The regioselectivity is generally high, with the bulkier alkyne substituent occupying the 2-position of the indole ring.[1]

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_product Product This compound This compound Pd(OAc)2 Pd(OAc)2 (cat.) This compound->Pd(OAc)2 Oxidative Addition Internal Alkyne Internal Alkyne Internal Alkyne->Pd(OAc)2 2,3-Disubstituted Indole 2,3-Disubstituted Indole Pd(OAc)2->2,3-Disubstituted Indole Annulation Ligand P(t-Bu)3 or dtbpf Ligand->Pd(OAc)2 Base K2CO3 or Na2CO3 Base->Pd(OAc)2 Solvent DMF or 1,4-Dioxane Solvent->Pd(OAc)2 Temperature 60-110 °C Temperature->Pd(OAc)2

IsomerAlkyneCatalyst/LigandBaseSolventTemp. (°C)Yield (%)Reference
N-Benzyl-4-chloro-2-iodoaniline1-(tert-Butoxydimethylsilyl)-1-pentynePd(OAc)₂ / PPh₃K₂CO₃DMF10071 (of silanol)[4]
o-Iodoaniline (general)Disubstituted AlkynePd(OAc)₂K₂CO₃/LiClDMF100Good to Excellent[1][3]
Benzothiazole Synthesis

Benzothiazoles can be synthesized from o-haloanilines through various methods, including reaction with a sulfur source followed by cyclization. A copper-catalyzed double C-S bond formation from N-benzyl-2-iodoanilines and potassium sulfide provides an efficient route.[5] Another approach involves a three-component reaction of o-iodoanilines, K₂S, and DMSO.[2]

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_product Product o-Iodoaniline Derivative o-Iodoaniline Derivative Catalyst CuBr or Catalyst-free o-Iodoaniline Derivative->Catalyst Sulfur Source K2S or Na2S Sulfur Source->Catalyst 2-Substituted Benzothiazole 2-Substituted Benzothiazole Catalyst->2-Substituted Benzothiazole Cyclization Ligand TEMED (if applicable) Ligand->Catalyst Solvent NMP or DMSO Solvent->Catalyst Temperature 120 °C or rt Temperature->Catalyst

IsomerSulfur SourceCatalyst/LigandSolventTemp. (°C)Yield (%)Reference
N-Benzyl-2-iodoanilineK₂SCuBr / TEMEDNMP12093[5]
2-IodoanilineK₂S / DMSONoneDMSO8085[2]
2-Chloro-5-nitroanilineNa₂S·3H₂O then ThioureaH₂SO₄Butyl glycol80 then 120-[6]

Note: Specific examples for the synthesis of benzothiazoles directly from this compound were not found in the provided search results. The table includes examples with related iodoanilines to demonstrate the synthetic strategies.

Quinoline Synthesis

The Friedländer and Combes syntheses are classical methods for quinoline formation. The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[7][8][9] The Combes synthesis utilizes the acid-catalyzed condensation of an aniline with a β-diketone.[10][11]

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_product Product Aniline Derivative Aniline Derivative Catalyst Acid (e.g., H2SO4) Aniline Derivative->Catalyst Carbonyl Compound β-Diketone or α-Methylene Ketone Carbonyl Compound->Catalyst Substituted Quinoline Substituted Quinoline Catalyst->Substituted Quinoline Condensation/ Cyclization Solvent Various or Neat Solvent->Catalyst Temperature Elevated Temperature->Catalyst

IsomerReaction TypeCo-reactantCatalystConditionsYield (%)Reference
m-ChloroanilineCombesAcetylacetoneH₂SO₄Heat-[12]
2-AminobenzaldehydeFriedländerKetonesNoneWater, 70 °Cup to 97[9]

Note: Direct synthesis of quinolines from this compound using these classical methods was not detailed in the search results. The reactivity of the aniline nitrogen in these condensations can be influenced by the electronic effects of the halogen substituents.

Carbazole Synthesis

Palladium-catalyzed methods, such as the Buchwald-Hartwig amination and Cadogan-Sundberg reaction, are prominent in carbazole synthesis. The Buchwald-Hartwig approach involves the intramolecular C-N bond formation from a suitable N-aryl-o-haloaniline precursor.[13] The Cadogan-Sundberg synthesis involves the deoxygenative cyclization of o-nitrobiphenyls using phosphites.[14][15][16]

G cluster_start Starting Material cluster_reaction Reaction Conditions cluster_product Product N-Aryl-o-haloaniline N-Aryl-o-haloaniline Catalyst Pd(OAc)2 N-Aryl-o-haloaniline->Catalyst Intramolecular C-N Coupling Carbazole Carbazole Catalyst->Carbazole Ligand e.g., SPhos Ligand->Catalyst Base K3PO4 Base->Catalyst Solvent Toluene Solvent->Catalyst Temperature 110 °C Temperature->Catalyst

PrecursorCatalyst/LigandBaseSolventTemp. (°C)Yield (%)Reference
2'-Bromoacetanilide derivativesPd(OAc)₂ / SPhosK₃PO₄Toluene110-[5]
Diarylamines (from 2-haloanilines)Pd-catalyzed---45-89 (for diarylamine)[17]

Note: The synthesis of the diarylamine precursor is a critical step. This is often achieved through a separate Buchwald-Hartwig or Ullmann coupling reaction. Specific examples starting directly from this compound to form a carbazole in one pot were not found.

Experimental Protocols

Protocol 1: General Procedure for Larock Indole Synthesis[1][3]
  • Reaction Setup: To a flame-dried Schlenk tube, add the o-iodoaniline derivative (1.0 equiv), potassium carbonate (2.0 equiv), and lithium chloride (1.0 equiv).

  • Degassing: Evacuate and backfill the tube with argon or nitrogen three times.

  • Reagent Addition: Add anhydrous DMF, the internal alkyne (1.2-2.0 equiv), triphenylphosphine (0.1 equiv), and palladium(II) acetate (0.05 equiv) via syringe.

  • Reaction: Heat the mixture at 100 °C and monitor the reaction progress by TLC.

  • Work-up: Upon completion, cool the reaction mixture to room temperature, dilute with water, and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the residue by flash column chromatography on silica gel.

Protocol 2: Synthesis of 2-Substituted Benzothiazoles from N-Benzyl-2-iodoaniline[5]
  • Reaction Setup: In a sealed tube, combine N-benzyl-2-iodoaniline (1.0 equiv), potassium sulfide (2.0 equiv), CuBr (0.1 equiv), and TEMED (0.2 equiv).

  • Solvent Addition: Add anhydrous NMP as the solvent.

  • Reaction: Heat the mixture at 120 °C under an air atmosphere for the specified time, monitoring by TLC.

  • Work-up: After cooling, dilute the reaction mixture with water and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, concentrate, and purify by column chromatography.

Protocol 3: General Procedure for Friedländer Quinoline Synthesis[9]
  • Reaction Setup: In a round-bottom flask, combine the 2-aminobenzaldehyde (1.0 equiv) and the ketone (1.2 equiv).

  • Solvent Addition: Add water as the solvent.

  • Reaction: Heat the mixture at 70 °C, monitoring the reaction by TLC.

  • Work-up: Upon completion, cool the reaction mixture. If a precipitate forms, collect it by filtration. Otherwise, extract the product with an appropriate organic solvent.

  • Purification: Wash the organic extracts, dry, and concentrate. Purify the crude product by recrystallization or column chromatography.

Protocol 4: General Procedure for Buchwald-Hartwig Carbazole Synthesis[5]
  • Precursor Synthesis: Synthesize the N-aryl-2-bromo-acetanilide precursor via a Suzuki-Miyaura coupling of 2'-bromoacetanilide and a suitable boronic acid.

  • Reaction Setup: In a glovebox, charge a vial with the N-aryl-2-bromo-acetanilide (1.0 equiv), Pd(OAc)₂ (0.05 equiv), SPhos (0.1 equiv), and K₃PO₄ (2.0 equiv).

  • Solvent Addition: Add anhydrous toluene.

  • Reaction: Seal the vial and heat at 110 °C. Monitor the reaction by GC-MS.

  • Work-up: After cooling, dilute with ethyl acetate and filter through a pad of Celite.

  • Purification: Concentrate the filtrate and purify the residue by flash chromatography.

Conclusion

The synthesis of heterocycles from chloroiodoaniline isomers offers a versatile platform for the generation of diverse molecular scaffolds. The choice of the starting isomer is critical and influences the synthetic strategy. While palladium-catalyzed reactions like the Larock indole synthesis are well-suited for o-iodoanilines, other methods are required for isomers where the iodine is not ortho to the amine. The chloro substituent generally remains intact, providing a valuable site for post-cyclization modifications. This guide provides a foundational comparison to aid in the strategic design of synthetic routes towards complex heterocyclic targets in pharmaceutical and materials science research. Further investigation into the reactivity of less common chloroiodoaniline isomers is warranted to expand the synthetic toolbox.

References

Navigating Regioselectivity: A Comparative Guide to the Reactions of 2-Chloro-5-iodoaniline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selective functionalization of polysubstituted aromatic compounds is a cornerstone of modern synthetic chemistry. Among these, dihalogenated anilines serve as versatile building blocks. This guide provides a comprehensive analysis of the regioselectivity observed in key cross-coupling reactions of 2-chloro-5-iodoaniline, offering a comparative perspective against alternative substrates and detailed experimental protocols to inform synthetic strategy.

The inherent difference in reactivity between the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds in this compound is the primary determinant of its regioselective behavior in palladium-catalyzed cross-coupling reactions. The C-I bond is weaker and therefore more susceptible to oxidative addition to a palladium(0) catalyst, which is typically the rate-determining step in these catalytic cycles. This principle dictates that reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings will preferentially occur at the 5-position (the site of the iodo group), leaving the C-Cl bond at the 2-position intact.

Comparative Analysis of Regioselectivity in Cross-Coupling Reactions

The predictable regioselectivity of this compound makes it a valuable substrate for the synthesis of complex molecules. The following tables summarize the expected outcomes for major palladium-catalyzed cross-coupling reactions, alongside a comparison with alternative dihalogenated anilines.

Table 1: Regioselectivity in Suzuki-Miyaura Coupling

SubstrateCoupling PartnerCatalyst System (Typical)Expected Major ProductRegioselectivityReference
This compoundArylboronic acidPd(PPh₃)₄, K₂CO₃5-Aryl-2-chloroanilineHighly selective for C-I bond[General principle]
2-Bromo-5-iodoanilineArylboronic acidPd(PPh₃)₄, K₂CO₃5-Aryl-2-bromoanilineHighly selective for C-I bond[General principle]
2-Chloro-5-bromoanilineArylboronic acidPd(PPh₃)₄, K₂CO₃5-Aryl-2-chloroanilineSelective for C-Br bond[General principle]

Table 2: Regioselectivity in Buchwald-Hartwig Amination

SubstrateCoupling PartnerCatalyst System (Typical)Expected Major ProductRegioselectivityReference
This compoundAnilinePd₂(dba)₃, BINAP, Cs₂CO₃N-(5-Amino-2-chlorophenyl)anilineHighly selective for C-I bond[1]
2-Chloro-5-iodopyridineAnilinePd₂(dba)₃, BINAP, Cs₂CO₃2-Chloro-5-(phenylamino)pyridineHighly selective for C-I bond[1]
2-Bromo-5-chloroanilineAnilinePd₂(dba)₃, Xantphos, NaOtBuN-(5-Amino-2-bromophenyl)anilineSelective for C-Br bond[General principle]

Table 3: Regioselectivity in Sonogashira Coupling

SubstrateCoupling PartnerCatalyst System (Typical)Expected Major ProductRegioselectivityReference
This compoundTerminal alkynePd(PPh₃)₂Cl₂, CuI, Et₃N5-(Alkynyl)-2-chloroanilineHighly selective for C-I bond[General principle]
2-IodoanilineTerminal alkynePd(PPh₃)₂Cl₂, CuI, Et₃N2-(Alkynyl)anilineN/A[2]
4-Chloro-2-trichloromethylquinazolineTerminal alkynePd(PPh₃)₂Cl₂, CuI, Et₃N4-(Alkynyl)-2-trichloromethylquinazolineSelective for C-Cl bond[3]

Experimental Protocols

The following are representative experimental protocols for the regioselective cross-coupling reactions of this compound. These protocols are adapted from procedures for structurally similar substrates and may require optimization for specific applications.

Protocol 1: Regioselective Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • 1,4-Dioxane (8 mL)

  • Water (2 mL)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the palladium catalyst to the flask.

  • Add the degassed 1,4-dioxane and water.

  • Heat the reaction mixture to 90 °C and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[4]

Protocol 2: Regioselective Buchwald-Hartwig Amination

Materials:

  • This compound (1.0 mmol)

  • Amine (1.2 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol)

  • 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (0.04 mmol)

  • Cesium carbonate (Cs₂CO₃) (1.4 mmol)

  • Anhydrous toluene (10 mL)

Procedure:

  • In a glovebox, add the palladium precursor, ligand, and cesium carbonate to a Schlenk tube.

  • Add the this compound, the amine, and anhydrous toluene.

  • Seal the tube and heat the reaction mixture to 100 °C with stirring for 12-24 hours.

  • Monitor the reaction progress by GC-MS or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with an appropriate organic solvent and filter through a pad of celite.

  • Concentrate the filtrate and purify the residue by flash column chromatography.[1]

Protocol 3: Regioselective Sonogashira Coupling

Materials:

  • This compound (1.0 mmol)

  • Terminal alkyne (1.2 mmol)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.03 mmol)

  • Copper(I) iodide (CuI) (0.06 mmol)

  • Triethylamine (Et₃N) (5 mL)

  • Anhydrous THF (10 mL)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and copper(I) iodide.

  • Add anhydrous THF and triethylamine, followed by the terminal alkyne.

  • Stir the reaction mixture at room temperature for 6-12 hours.

  • Monitor the reaction progress by TLC.

  • Once the starting material is consumed, remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent, wash with saturated aqueous ammonium chloride and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.[2]

Visualizing the Logic of Regioselectivity

The following diagrams illustrate the key factors and workflows governing the regioselective reactions of this compound.

Regioselectivity_Factors Factors Governing Regioselectivity Substrate This compound CI_Bond C-I Bond (Weaker, More Reactive) Substrate->CI_Bond CCl_Bond C-Cl Bond (Stronger, Less Reactive) Substrate->CCl_Bond Oxidative_Addition Oxidative Addition (Rate-Determining Step) CI_Bond->Oxidative_Addition Favored Pathway CCl_Bond->Oxidative_Addition Disfavored Pathway Pd_Catalyst Pd(0) Catalyst Pd_Catalyst->Oxidative_Addition Selective_Reaction Selective Reaction at C-I Oxidative_Addition->Selective_Reaction

Caption: Factors influencing regioselectivity.

Experimental_Workflow General Experimental Workflow Start Start: Assemble Reactants (this compound, Coupling Partner, Base) Inert_Atmosphere Establish Inert Atmosphere (Ar or N₂) Start->Inert_Atmosphere Add_Catalyst Add Palladium Catalyst and Ligand Inert_Atmosphere->Add_Catalyst Solvent_Addition Add Degassed Solvent Add_Catalyst->Solvent_Addition Reaction Heat and Stir (Monitor by TLC/LC-MS) Solvent_Addition->Reaction Workup Reaction Workup (Quench, Extract) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Product Isolate Regioselective Product Purification->Product

Caption: A typical cross-coupling workflow.

Catalytic_Cycle Palladium Catalytic Cycle Pd0 Pd(0)L₂ Ox_Add Oxidative Addition (Ar-I) Pd0->Ox_Add Ar-I PdII_Intermediate Ar-Pd(II)(I)L₂ Ox_Add->PdII_Intermediate Transmetalation Transmetalation (with Nu-M) PdII_Intermediate->Transmetalation Nu-M PdII_Coupling Ar-Pd(II)(Nu)L₂ Transmetalation->PdII_Coupling Red_Elim Reductive Elimination PdII_Coupling->Red_Elim Red_Elim->Pd0 Regeneration Product Ar-Nu Product Red_Elim->Product

Caption: The palladium cross-coupling cycle.

References

Benchmarking the Efficiency of 2-Chloro-5-iodoaniline in the Multi-Step Synthesis of Dabrafenib

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical synthesis, the selection of starting materials and the design of synthetic routes are critical factors that dictate the overall efficiency, cost-effectiveness, and environmental impact of drug manufacturing. This guide provides a comparative analysis of a proposed synthetic route to the BRAF inhibitor Dabrafenib, utilizing 2-Chloro-5-iodoaniline as a key starting material, against a well-documented industrial synthesis. The comparison focuses on key metrics such as step-wise yield, reagent selection, and overall process convergency.

Comparative Analysis of Synthetic Routes to Dabrafenib

The synthesis of Dabrafenib, a complex heterocyclic molecule, can be approached from various retrosynthetic disconnections. Here, we compare two distinct pathways:

  • Route A: A plausible, convergent synthesis commencing from this compound. This route leverages well-established palladium-catalyzed cross-coupling reactions to assemble the core structure.

  • Route B: A documented industrial synthesis starting from ethyl 3-amino-2-fluorobenzoate, which proceeds through a linear sequence involving sulfonamidation, halogenation, and subsequent heterocycle formations.[1]

The following tables summarize the quantitative data for each of these synthetic routes, allowing for a direct comparison of their efficiencies.

Table 1: Proposed Synthesis of Dabrafenib from this compound (Route A)
StepTransformationKey Reagents & ConditionsStarting MaterialProductYield (%)
A1Buchwald-Hartwig Amination2,6-Difluorobenzenesulfonamide, Pd₂(dba)₃, XPhos, NaOt-Bu, Toluene, 100 °CThis compoundN-(2-Chloro-5-iodophenyl)-2,6-difluorobenzenesulfonamide~85-95 (estimated)
A2Thiazole Synthesis (Hantzsch)1-Bromo-3,3-dimethyl-2-butanone, 2,2-Dimethylpropanethioamide-2-(tert-Butyl)-4-(bromomethyl)thiazole~80-90 (estimated)
A3AlkylationIntermediate from A1, Intermediate from A2, K₂CO₃, DMF, 80 °CN-(2-Chloro-5-iodophenyl)-2,6-difluorobenzenesulfonamideN-(2-Chloro-5-((2-(tert-butyl)thiazol-4-yl)methyl)phenyl)-2,6-difluorobenzenesulfonamide~75-85 (estimated)
A4Suzuki Coupling2-Amino-4-chloropyrimidine, Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 90 °CIntermediate from A3Dabrafenib~70-80 (estimated)

Note: Yields for Route A are estimated based on literature precedents for similar transformations due to the absence of a direct published synthesis of Dabrafenib via this specific route.

Table 2: Documented Industrial Synthesis of Dabrafenib (Route B)
StepTransformationKey Reagents & ConditionsStarting MaterialProductYield (%)
B1Sulfonamidation2,6-Difluorobenzenesulfonyl chloride, Pyridine, CH₂Cl₂Ethyl 3-amino-2-fluorobenzoateEthyl 3-((2,6-difluorophenyl)sulfonamido)-2-fluorobenzoate60.5[1]
B2BrominationN-Bromosuccinimide (NBS), DioxaneIntermediate from B1Ethyl 3-((2,6-difluorophenyl)sulfonamido)-2-fluoro-5-(bromoacetyl)benzoateNot Isolated[1]
B3Thiazole Formation2,2-Dimethylpropanethioamide, MgCO₃, DioxaneIntermediate from B2Ethyl 5-(2-(tert-butyl)thiazole-5-carbonyl)-3-((2,6-difluorophenyl)sulfonamido)-2-fluorobenzoate58.2 (over 2 steps)[1]
B4Pyrimidine FormationGuanidine nitrate, NaOH, n-Propanol, 120 °CIntermediate from B3DabrafenibNot specified in detail, final step yield is often high.

Experimental Protocols

Route A: Proposed Synthesis

Step A1: N-(2-Chloro-5-iodophenyl)-2,6-difluorobenzenesulfonamide (Buchwald-Hartwig Amination)

In an oven-dried flask under an inert atmosphere, this compound (1.0 equiv.), 2,6-difluorobenzenesulfonamide (1.1 equiv.), and sodium tert-butoxide (1.4 equiv.) are combined. Toluene is added, followed by the palladium precatalyst Pd₂(dba)₃ (0.01 equiv.) and the ligand XPhos (0.02 equiv.). The mixture is heated to 100 °C until the starting material is consumed (monitored by TLC or LC-MS). After cooling, the reaction is quenched with water and the product is extracted with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated. Purification by column chromatography would yield the desired product.

Step A4: Dabrafenib (Suzuki Coupling)

To a degassed solution of the intermediate from Step A3 (1.0 equiv.) and 2-amino-4-chloropyrimidine (1.2 equiv.) in a mixture of dioxane and water (4:1) is added potassium carbonate (2.0 equiv.) and tetrakis(triphenylphosphine)palladium(0) (0.05 equiv.). The reaction mixture is heated to 90 °C for 12-16 hours under an inert atmosphere. Upon completion, the mixture is cooled, diluted with water, and extracted with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography or recrystallization to afford Dabrafenib.

Route B: Documented Industrial Synthesis

Step B1: Ethyl 3-((2,6-difluorophenyl)sulfonamido)-2-fluorobenzoate [1]

To a solution of ethyl 3-amino-2-fluorobenzoate (1.0 equiv.) and pyridine (1.2 equiv.) in dichloromethane at 0 °C, a solution of 2,6-difluorobenzenesulfonyl chloride (1.1 equiv.) in dichloromethane is added dropwise. The reaction is allowed to warm to room temperature and stirred for 16 hours. The reaction is monitored by TLC. Upon completion, the mixture is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to give the crude product, which is purified by recrystallization from petroleum ether to yield the title compound.

Steps B2 & B3: Ethyl 5-(2-(tert-butyl)thiazole-5-carbonyl)-3-((2,6-difluorophenyl)sulfonamido)-2-fluorobenzoate [1]

To the product from Step B1 (1.0 equiv.) in dioxane is added N-bromosuccinimide (2.0 equiv.), and the solution is stirred at room temperature for 30 minutes. Magnesium carbonate (1.0 equiv.) and 2,2-dimethylpropanethioamide (1.2 equiv.) are then added, and the mixture is stirred for 4 hours. The reaction is quenched with water and 1N HCl. The resulting solid is filtered and recrystallized from ethyl acetate and hexane to give the thiazole derivative.

Visualization of Synthetic Pathways

The following diagrams illustrate the logical flow of the two synthetic routes to Dabrafenib.

G cluster_A Route A: Proposed Synthesis from this compound A0 This compound A1 N-(2-Chloro-5-iodophenyl)- 2,6-difluorobenzenesulfonamide A0->A1 Buchwald-Hartwig Amination A2 N-(2-Chloro-5-((2-(tert-butyl)thiazol-4-yl)methyl)phenyl)- 2,6-difluorobenzenesulfonamide A1->A2 Alkylation A3 Dabrafenib A2->A3 Suzuki Coupling

Caption: Proposed convergent synthesis of Dabrafenib (Route A).

G cluster_B Route B: Documented Industrial Synthesis B0 Ethyl 3-amino-2-fluorobenzoate B1 Ethyl 3-((2,6-difluorophenyl)sulfonamido)- 2-fluorobenzoate B0->B1 Sulfonamidation B2 Ethyl 3-((2,6-difluorophenyl)sulfonamido)- 2-fluoro-5-(bromoacetyl)benzoate B1->B2 Bromination B3 Ethyl 5-(2-(tert-butyl)thiazole-5-carbonyl)- 3-((2,6-difluorophenyl)sulfonamido)-2-fluorobenzoate B2->B3 Thiazole Formation B4 Dabrafenib B3->B4 Pyrimidine Formation

Caption: Documented linear synthesis of Dabrafenib (Route B).

Concluding Remarks

This comparative guide highlights two distinct strategies for the synthesis of Dabrafenib. While Route B is a validated industrial process, the proposed Route A, utilizing this compound, presents a more convergent approach. In a convergent synthesis, fragments of the molecule are prepared separately and then joined together, which can often lead to higher overall yields and greater flexibility. The efficiency of Route A, however, is contingent on the successful execution of the key cross-coupling reactions. The provided data and protocols serve as a valuable resource for researchers in process development and medicinal chemistry, enabling informed decisions in the design and optimization of synthetic routes to complex pharmaceutical agents.

References

Comparative Analysis of the Biological Activity of 2-Chloro-5-iodoaniline Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers a comparative overview of the biological activities of 2-Chloro-5-iodoaniline derivatives. While direct comparative studies on a broad series of these specific derivatives are limited in publicly available literature, this document synthesizes findings from structurally related halogenated anilines to provide insights into their potential anticancer and antimicrobial properties. The information is supported by established experimental protocols and plausible mechanisms of action to facilitate further research and drug discovery efforts.

Introduction to this compound Derivatives

Halogenated anilines are a class of compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. The presence of halogen substituents such as chlorine and iodine on the aniline ring can significantly influence the physicochemical properties of the molecule, including lipophilicity, electronic effects, and steric hindrance. These modifications, in turn, can modulate the compound's interaction with biological targets, leading to a range of pharmacological effects. Specifically, the this compound scaffold presents a unique combination of a moderately electron-withdrawing chloro group and a bulky, lipophilic iodo group, suggesting the potential for potent and selective biological activity. This guide explores the prospective anticancer and antimicrobial activities of derivatives based on this scaffold.

Data Presentation: Comparative Biological Activity

Due to the limited availability of direct comparative data for a series of this compound derivatives, the following tables present a representative analysis based on data from structurally analogous halogenated aniline compounds. This data is intended to illustrate potential structure-activity relationships (SAR) and guide future research in this area.

Anticancer Activity of Halogenated Aniline Derivatives

The cytotoxic effects of halogenated aniline derivatives have been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound in inhibiting cancer cell growth. The data below is a synthesized representation from studies on various chloro- and iodo-substituted aniline analogs.

Compound IDR Group (Substitution on Aniline)Cancer Cell LineIC50 (µM)
CIA-1 HMCF-7 (Breast)> 100
CIA-2 -C(=O)CH₃MCF-7 (Breast)58.2
CIA-3 -SO₂CH₃MCF-7 (Breast)35.7
CIA-4 -C(=O)PhMCF-7 (Breast)15.1
CIA-5 -SO₂PhMCF-7 (Breast)9.8

This table presents hypothetical IC50 values for a series of N-substituted this compound derivatives to illustrate potential SAR trends.

Antimicrobial Activity of Halogenated Aniline Derivatives

The antimicrobial potential of halogenated anilines has been demonstrated against a range of pathogenic bacteria. The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. The following table provides a representative comparison of the antimicrobial activity of analogs.

Compound IDR Group (Substitution on Aniline)Staphylococcus aureus (MIC in µg/mL)Escherichia coli (MIC in µg/mL)
CIA-1 H128>256
CIA-2 -C(=O)CH₃64128
CIA-3 -SO₂CH₃3264
CIA-4 -C(=O)Ph1632
CIA-5 -SO₂Ph816

This table presents hypothetical MIC values for a series of N-substituted this compound derivatives to illustrate potential SAR trends. Data is extrapolated from studies on similar halogenated anilines, such as 2-iodo-4-trifluoromethylaniline which has shown MIC values of 50 µg/mL against certain bacteria.[1]

Experimental Protocols

Detailed and reproducible methodologies are crucial for the validation of scientific findings. Below are protocols for key experiments relevant to the biological evaluation of this compound derivatives.

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 0.1, 1, 10, 50, 100 µM) and incubated for 48-72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is then calculated from the dose-response curve.[2][3][4][5][6]

Broth Microdilution for Antimicrobial Susceptibility Testing

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared from a fresh culture.

  • Serial Dilution of Compounds: The test compounds are serially diluted in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.[7][8][9][10][11]

Mandatory Visualization

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

Many halogenated aromatic compounds exert their anticancer effects by interfering with key signaling pathways that regulate cell proliferation and survival. The EGFR signaling pathway is a critical regulator of these processes and a common target for cancer therapeutics. The following diagram illustrates a simplified overview of this pathway.

EGFR_Signaling_Pathway Simplified EGFR Signaling Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Activates Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes Experimental_Workflow Workflow for Biological Evaluation Start This compound Synthesis Chemical Synthesis of Derivatives Start->Synthesis Purification Purification & Characterization (NMR, MS, etc.) Synthesis->Purification Anticancer Anticancer Screening (MTT Assay) Purification->Anticancer Antimicrobial Antimicrobial Screening (Broth Microdilution) Purification->Antimicrobial SAR Structure-Activity Relationship Analysis Anticancer->SAR Antimicrobial->SAR Lead Lead Compound Identification SAR->Lead

References

Safety Operating Guide

Proper Disposal Procedures for 2-Chloro-5-iodoaniline: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Providing critical safety and operational guidance for researchers, scientists, and drug development professionals, this document outlines the essential procedures for the proper disposal of 2-Chloro-5-iodoaniline, ensuring laboratory safety and regulatory compliance.

This compound is a chemical compound that requires careful handling and disposal due to its potential hazards. Adherence to the following protocols is crucial to mitigate risks and protect both laboratory personnel and the environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to be familiar with the hazards associated with this compound. This compound is harmful if swallowed, in contact with skin, or inhaled, and causes skin and serious eye irritation.[1][2] It may also cause respiratory irritation.[1][2]

Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound. This includes:

  • Gloves: Chemical-resistant gloves.

  • Eye Protection: Safety glasses with side-shields or goggles.[3]

  • Body Protection: A lab coat and other protective clothing to prevent skin contact.

Engineering Controls: Handle this compound in a well-ventilated area. The use of a chemical fume hood is recommended to minimize inhalation exposure.

Hazard and Safety Information

The following table summarizes the key hazard information for this compound.

Hazard ClassificationGHS Hazard Statements
Acute Toxicity H302: Harmful if swallowed.[1] H312: Harmful in contact with skin.[1] H332: Harmful if inhaled.[1]
Skin Corrosion/Irritation H315: Causes skin irritation.[1]
Serious Eye Damage/Irritation H319: Causes serious eye irritation.[1]
Specific target organ toxicity H335: May cause respiratory irritation.[1] H373: May cause damage to organs (Blood) through prolonged or repeated exposure.[4]
Aquatic Toxicity H410: Very toxic to aquatic life with long lasting effects.

Step-by-Step Disposal Protocol

The primary and most effective method for the disposal of halogenated organic compounds like this compound is high-temperature incineration in a licensed hazardous waste facility.[5]

1. Waste Collection and Segregation:

  • Collect waste this compound and any contaminated materials (e.g., weighing paper, gloves, absorbent pads) in a designated, compatible, and clearly labeled hazardous waste container.

  • Ensure the container is kept tightly closed when not in use.[4]

  • Do not mix with incompatible waste streams. Incompatible materials include acids, acid chlorides, acid anhydrides, chloroformates, and strong oxidizing agents.[3]

2. Labeling:

  • The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Include any other information required by your institution's Environmental Health and Safety (EHS) department and local regulations.

3. Storage:

  • Store the sealed waste container in a designated and secure hazardous waste accumulation area.

  • The storage area should be cool, dry, and well-ventilated.[4][6]

4. Arrange for Professional Disposal:

  • Contact your institution's EHS department or a certified hazardous waste disposal contractor to schedule a pickup.[5]

  • Provide the waste disposal company with a complete and accurate description of the waste.

Alternative Disposal Method: In some cases, it may be possible to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[4] However, this should only be performed by trained personnel in a facility approved for such procedures. Always consult with your EHS department before considering this option.

Spill Response

In the event of a spill, follow these procedures:

  • Evacuate the immediate area.

  • Wear appropriate PPE, including respiratory protection if necessary.

  • Contain the spill using a non-combustible absorbent material such as sand or earth.[5]

  • Carefully collect the absorbed material and place it into a designated hazardous waste container.[5]

  • Clean the spill area thoroughly.

  • Ventilate the area.

First Aid Measures

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Call a POISON CENTER or doctor.[4][6]

  • In Case of Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, get medical advice.[4][6]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[4][6]

  • If Swallowed: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[4][6]

In all cases of exposure, show the Safety Data Sheet (SDS) to the medical professional in attendance.[6]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Spill Occurs start->spill containerize Collect in Designated, Labeled, and Sealed Hazardous Waste Container ppe->containerize storage Store in Secure, Ventilated Hazardous Waste Accumulation Area containerize->storage contact_ehs Contact Institutional EHS or Licensed Waste Disposal Contractor storage->contact_ehs disposal Arrange for Pickup and High-Temperature Incineration contact_ehs->disposal end End: Proper Disposal Completed disposal->end spill->ppe No spill_response Follow Spill Response Protocol: - Evacuate - Wear PPE - Contain with Absorbent - Collect in Waste Container spill->spill_response Yes spill_response->containerize

Caption: Workflow for the proper disposal of this compound.

References

Essential Safety and Operational Guide for 2-Chloro-5-iodoaniline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, handling, and disposal information for 2-Chloro-5-iodoaniline, a compound utilized in advanced scientific research. Adherence to these protocols is essential for ensuring a safe laboratory environment and mitigating potential risks associated with this halogenated aromatic amine.

Hazard Summary and Personal Protective Equipment (PPE)

This compound is a hazardous substance that requires stringent safety measures to prevent exposure. The primary routes of exposure are inhalation, skin contact, and ingestion.

Hazard Identification:

Hazard StatementDescription
H302Harmful if swallowed.[1][2]
H312Harmful in contact with skin.[1][2]
H315Causes skin irritation.[1][2]
H319Causes serious eye irritation.[1][2]
H332Harmful if inhaled.[1][2]
H335May cause respiratory irritation.[1][2]

Required Personal Protective Equipment (PPE):

A comprehensive PPE strategy is the primary line of defense against potential exposure. The following table summarizes the required PPE.

Protection LevelEquipmentPurpose
Primary Engineering Control Certified Chemical Fume HoodTo minimize inhalation exposure to dust or vapors.[3][4]
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles protect against splashes; a face shield offers broader protection, especially when handling larger quantities.[3][5]
Hand Protection Chemical-Resistant Gloves (Nitrile or Neoprene)To prevent skin contact. It is advisable to wear two pairs (double-gloving) and change them frequently.[3][5][6]
Body Protection Flame-Resistant Laboratory CoatTo protect skin and personal clothing from contamination.[3]
Foot Protection Closed-Toe, Chemical-Resistant ShoesTo protect feet from spills and falling objects.[3]
Respiratory Protection NIOSH-Approved RespiratorRequired when working outside of a fume hood or when engineering controls are insufficient to control airborne concentrations.[3][5]
Operational Plan: Step-by-Step Handling Protocol

A systematic approach to handling this compound is crucial for safety and experimental integrity.

Step 1: Pre-Handling Preparation

  • Risk Assessment: Conduct a thorough risk assessment for the planned experiment.

  • Emergency Equipment: Ensure that a safety shower, eyewash station, and fire extinguisher are readily accessible.[3]

  • Personal Protective Equipment: Don all required PPE as outlined in the table above before entering the handling area.[5]

Step 2: Handling the Compound

  • Weighing: When weighing the solid compound, use a balance inside a chemical fume hood or a ventilated balance enclosure to control dust.

  • Dissolving: When preparing solutions, slowly add the solid this compound to the solvent to prevent splashing.

  • Reactions: For chemical reactions, use appropriate glassware and set up the apparatus securely within the fume hood.[3]

Step 3: Post-Handling Procedures

  • Decontamination: Wipe down the work area in the fume hood with an appropriate solvent and cleaning agent.[3]

  • Glove Removal: Remove gloves using the proper technique to avoid skin contact and dispose of them in the designated hazardous waste container.

  • Hand Washing: Wash hands thoroughly with soap and water after handling is complete.[2][7]

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance. As a halogenated organic compound, it must be segregated from non-halogenated waste.[8][9][10]

Waste Segregation and Collection:

  • Solid Waste: Collect solid this compound waste, including contaminated consumables (e.g., weighing paper, gloves, absorbent pads), in a designated, sealed, and clearly labeled hazardous waste container. The label should read "Halogenated Organic Waste" and list the chemical name.[11]

  • Liquid Waste: Collect liquid waste containing this compound in a separate, sealed, and labeled container for halogenated organic liquid waste.[8][11] Do not mix with non-halogenated waste, as this increases disposal costs and complexity.[8][10]

  • Container Management: Keep waste containers closed except when adding waste.[10][11] Store containers in a designated satellite accumulation area, away from incompatible materials.[10]

Disposal Procedure:

  • Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) office.[8] Do not dispose of this chemical down the drain.[8][11]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is necessary.

Exposure Response:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[12] Seek medical attention.[12][13]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[13] Seek immediate medical attention.

  • Inhalation: Move the exposed person to fresh air at once.[12] If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[12]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[4]

Spill Response:

  • Small Spills: For small spills within a chemical fume hood, absorb the material with an inert absorbent (e.g., sand, vermiculite). Place the absorbent material into a sealed container for disposal as halogenated organic waste.[7]

  • Large Spills: For large spills, evacuate the area immediately and notify your institution's emergency response team or EHS office.[11]

Visual Workflow Guides

To further clarify the procedural steps and decision-making processes, the following diagrams have been created using the Graphviz DOT language.

PPE_Selection_Workflow cluster_ppe PPE Selection for this compound start Start: Handling this compound fume_hood Work in a Chemical Fume Hood start->fume_hood goggles_shield Wear Chemical Splash Goggles & Face Shield fume_hood->goggles_shield gloves Wear Chemical-Resistant Gloves (Double-Gloved) goggles_shield->gloves lab_coat Wear a Flame-Resistant Lab Coat gloves->lab_coat shoes Wear Closed-Toe, Chemical-Resistant Shoes lab_coat->shoes outside_hood Is work outside a fume hood? shoes->outside_hood respirator Wear NIOSH-Approved Respirator outside_hood->respirator Yes end_ppe Proceed with Task outside_hood->end_ppe No respirator->end_ppe

PPE Selection Workflow for Handling this compound.

Operational_Disposal_Workflow cluster_workflow Operational and Disposal Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal & Cleanup prep_start Start: New Experiment risk_assessment Conduct Risk Assessment prep_start->risk_assessment don_ppe Don Appropriate PPE risk_assessment->don_ppe weigh Weigh Solid in Fume Hood don_ppe->weigh dissolve Prepare Solution weigh->dissolve react Perform Reaction dissolve->react segregate_waste Segregate Halogenated Waste react->segregate_waste decontaminate Decontaminate Work Area segregate_waste->decontaminate remove_ppe Remove PPE Correctly decontaminate->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands end_process End of Process wash_hands->end_process

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.